molecular formula C14H22ClNO2 B3115611 Ethyl 2-methylaminomethyl-3-P-tolyl-propionate hcl CAS No. 2102412-67-7

Ethyl 2-methylaminomethyl-3-P-tolyl-propionate hcl

Cat. No.: B3115611
CAS No.: 2102412-67-7
M. Wt: 271.78
InChI Key: ZEQZLWUOBCLHCP-UHFFFAOYSA-N
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Description

Ethyl 2-methylaminomethyl-3-P-tolyl-propionate hcl is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.78. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methylaminomethyl-3-P-tolyl-propionate hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methylaminomethyl-3-P-tolyl-propionate hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(methylaminomethyl)-3-(4-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-17-14(16)13(10-15-3)9-12-7-5-11(2)6-8-12;/h5-8,13,15H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQZLWUOBCLHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride (HCl). The primary synthetic strategy focuses on a two-step process: the formation of an α,β-unsaturated ester intermediate, ethyl (E)-3-(p-tolyl)acrylate, followed by a crucial aza-Michael addition of methylamine. This guide details the underlying chemical principles, provides a step-by-step experimental protocol, and discusses the rationale behind the chosen methodologies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and understand this compound.

Introduction and Strategic Overview

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate is a substituted β-amino ester derivative.[1] The hydrochloride salt form is often preferred for its improved stability and solubility, which are critical properties in pharmaceutical development. The core structure of this molecule, featuring a β-amino acid-like scaffold, makes it a compound of interest for various research applications.

The synthetic approach outlined in this guide is a logical and efficient pathway that leverages well-established organic reactions. The overall strategy can be visualized as a convergent synthesis where two key fragments are prepared and then coupled in the final step.

G cluster_0 Retrosynthetic Analysis Target Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl Intermediate1 Ethyl 2-methylaminomethyl-3-p-tolyl-propionate (Free Base) Target->Intermediate1 HCl Salt Formation Precursors Ethyl (E)-3-(p-tolyl)acrylate + Methylamine Intermediate1->Precursors Aza-Michael Addition Starting_Materials p-Tolualdehyde + Ethyl Acetate Precursors->Starting_Materials Wittig or Horner-Wadsworth-Emmons Reaction

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Intermediate: Ethyl (E)-3-(p-tolyl)acrylate

The synthesis commences with the formation of the α,β-unsaturated ester, ethyl (E)-3-(p-tolyl)acrylate. This intermediate is crucial as it provides the electrophilic center for the subsequent conjugate addition of methylamine. A common and effective method for its preparation is the Horner-Wadsworth-Emmons (HWE) reaction.

2.1. Mechanistic Rationale for the Horner-Wadsworth-Emmons Reaction

The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer, which is desired in this case. The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion (ylide). This nucleophilic ylide then attacks the carbonyl carbon of an aldehyde (p-tolualdehyde). The resulting betaine intermediate undergoes elimination to form the alkene and a water-soluble phosphate byproduct, which simplifies purification.

2.2. Experimental Protocol: Synthesis of Ethyl (E)-3-(p-tolyl)acrylate

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Tolualdehyde

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the cooled suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of p-tolualdehyde in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl (E)-3-(p-tolyl)acrylate.[2]

The Core Reaction: Aza-Michael Addition

The cornerstone of this synthesis is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[3] This reaction is highly effective for forming carbon-nitrogen bonds.[4] In this specific case, methylamine acts as the nucleophile, attacking the β-carbon of the ethyl (E)-3-(p-tolyl)acrylate.

3.1. Mechanistic Considerations

The aza-Michael addition can proceed with or without a catalyst.[5] The reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity, or by a Lewis acid to activate the α,β-unsaturated ester. For primary amines like methylamine, the reaction can often proceed under neat conditions or in a suitable solvent without the need for a strong catalyst.[5][6] The use of microwave irradiation has been shown to significantly decrease reaction times and improve yields in Michael additions.[6]

3.2. Experimental Protocol: Synthesis of Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate

Materials:

  • Ethyl (E)-3-(p-tolyl)acrylate

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Methanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve ethyl (E)-3-(p-tolyl)acrylate in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylamine solution to the cooled solution of the acrylate.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude ethyl 2-methylaminomethyl-3-p-tolyl-propionate as the free base. This crude product can often be used in the next step without further purification.

G cluster_1 Synthetic Workflow Start p-Tolualdehyde + Triethyl phosphonoacetate Step1 Horner-Wadsworth-Emmons Reaction Start->Step1 Intermediate Ethyl (E)-3-(p-tolyl)acrylate Step1->Intermediate Step2 Aza-Michael Addition with Methylamine Intermediate->Step2 Free_Base Ethyl 2-methylaminomethyl-3-p-tolyl-propionate Step2->Free_Base Step3 HCl Salt Formation Free_Base->Step3 Final_Product Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl Step3->Final_Product

Caption: Overall synthetic workflow for the target compound.

Final Step: Hydrochloride Salt Formation

The final step involves the conversion of the free base to its hydrochloride salt. This is a standard procedure that enhances the compound's stability and crystallinity, facilitating its handling and purification.

4.1. Rationale for Salt Formation

The basic nitrogen atom of the secondary amine in the product readily reacts with an acid to form a salt. Hydrochloric acid is commonly used for this purpose. The resulting salt is typically a crystalline solid that is easier to isolate and purify by recrystallization than the often-oily free base.

4.2. Experimental Protocol: Synthesis of Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl

Materials:

  • Crude ethyl 2-methylaminomethyl-3-p-tolyl-propionate

  • Anhydrous diethyl ether (or another suitable non-polar solvent)

  • Hydrochloric acid (as a solution in a suitable solvent, e.g., diethyl ether or isopropanol)

Procedure:

  • Dissolve the crude ethyl 2-methylaminomethyl-3-p-tolyl-propionate in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • A precipitate of the hydrochloride salt should form. Continue the addition until no further precipitation is observed.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl.

Characterization and Data

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

Technique Expected Observations for Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl
¹H NMR Signals corresponding to the ethyl ester protons, the methyl group on the nitrogen, the protons of the p-tolyl group, and the protons of the propionate backbone.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the main chain and substituents.
Mass Spectrometry A molecular ion peak corresponding to the mass of the free base (C14H21NO2, MW: 235.33 g/mol ).[1]
FT-IR Characteristic absorption bands for the N-H stretch of the secondary ammonium salt, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.
Melting Point A sharp melting point, indicative of a pure crystalline solid.

Conclusion

The synthesis of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl can be reliably achieved through a two-step sequence involving a Horner-Wadsworth-Emmons reaction to form the key α,β-unsaturated ester intermediate, followed by an aza-Michael addition of methylamine and subsequent salt formation. This guide provides a detailed and scientifically grounded protocol for researchers and professionals in the field of drug development. The methodologies described are robust and can be adapted for the synthesis of related analogs.

References

  • Cárdenas, L., et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 14(3), 1104-1113. Available at: [Link]

  • Reagent Database. (n.d.). ETHYL 2-METHYLAMINOMETHYL-3-P-TOLYL-PROPIONATE. Retrieved from: [Link]

  • Angene Chemical. (n.d.). Ethyl 2-methylaminomethyl-3-p-tolyl-propionate. Retrieved from: [Link]

  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from: [Link]

  • ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from: [Link]

  • Google Patents. (n.d.). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
  • Semantic Scholar. (n.d.). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Retrieved from: [Link]

  • MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties of ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride (HCl). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established principles of organic chemistry, data from analogous structures, and predictive methodologies to offer a detailed profile for research and development purposes. The guide covers nomenclature, predicted physicochemical properties, a plausible synthetic route including a detailed experimental protocol, and predicted spectral data for structural elucidation. Furthermore, it outlines methodologies for stability assessment and analytical characterization, crucial for drug development. This document is intended to serve as a foundational resource for researchers and scientists engaged in the study and potential application of this and related compounds.

Introduction

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate belongs to the class of β-amino esters, a structural motif of significant interest in medicinal chemistry. The incorporation of a tolyl group suggests potential modulation of lipophilicity and aromatic interactions with biological targets, while the secondary amine function, presented here as a hydrochloride salt, offers a site for polar interactions and influences the compound's solubility and formulation characteristics. This guide aims to provide a detailed, albeit partially predictive, technical overview of the hydrochloride salt of this compound to facilitate further research and application.

Chemical Identity and Nomenclature

The fundamental identification of the target compound is crucial for unambiguous scientific communication.

IdentifierValueSource
IUPAC Name ethyl 2-((methylamino)methyl)-3-(p-tolyl)propanoate hydrochlorideN/A
CAS Number 886366-02-5 (for the free base)[1]
Molecular Formula C₁₄H₂₂ClNO₂Calculated
Molecular Weight 271.79 g/mol Calculated
Chemical Structure Chemical Structure of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HClN/A

Predicted Physicochemical Properties

The hydrochloride salt form is expected to significantly influence the physicochemical properties compared to the free base, primarily by enhancing aqueous solubility and stability.[2]

PropertyPredicted ValueRationale/Comments
Physical State White to off-white crystalline solidTypical for amine hydrochloride salts.
Melting Point Expected to be higher than the free baseIonic nature of the salt increases lattice energy.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).[3] Limited solubility in non-polar organic solvents.The ionic character of the hydrochloride salt enhances its solubility in polar solvents.
Stability The hydrochloride salt is expected to be more stable towards degradation, particularly hydrolysis of the ester, compared to the free amine.[2]Protonation of the amine reduces its nucleophilicity, thus minimizing potential side reactions.

Synthesis and Purification

A plausible and efficient synthetic route to ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride involves a Mannich-type reaction followed by conversion to the hydrochloride salt.[4][5]

Synthetic Pathway

The synthesis can be envisioned as a one-pot, three-component Mannich reaction involving ethyl acrylate, methylamine, and 4-methylphenylacetic acid. This approach is atom-economical and a common strategy for the preparation of β-amino esters.[5]

Synthetic Pathway Ethyl Acrylate Ethyl Acrylate Intermediate Imine Intermediate Imine Ethyl Acrylate->Intermediate Imine Methylamine Methylamine Methylamine->Intermediate Imine 4-Methylphenylacetic Acid 4-Methylphenylacetic Acid Free Base Product Free Base Product 4-Methylphenylacetic Acid->Free Base Product Intermediate Imine->Free Base Product Reaction with enolate of 4-methylphenylacetic acid ester HCl Salt HCl Salt Free Base Product->HCl Salt HCl in ether

Caption: Plausible synthetic route via Mannich reaction.

Experimental Protocol: Synthesis and Salt Formation

Disclaimer: This is a generalized, predictive protocol. Actual reaction conditions may require optimization.

Step 1: Synthesis of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate (Free Base)

  • To a stirred solution of 4-methylphenylacetic acid (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 equivalents) at -78 °C under an inert atmosphere (e.g., Argon) to generate the dianion.

  • In a separate vessel, pre-mix ethyl acrylate (1.1 equivalents) and a solution of methylamine (1.2 equivalents in THF) at 0 °C.

  • Slowly add the acrylate/amine mixture to the dianion solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Conversion to the Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a dry, aprotic solvent such as diethyl ether or ethyl acetate.[6]

  • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride as a solid.[7]

Structural Elucidation: Predicted Spectral Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to exhibit characteristic signals for the ethyl ester, the tolyl group, and the main chain protons. The presence of the hydrochloride salt will likely cause a downfield shift and broadening of the N-H proton signal.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5Broad singlet2HN⁺H₂
~7.15d2HAromatic (ortho to CH₂)
~7.05d2HAromatic (meta to CH₂)
~4.10q2H-OCH₂CH₃
~3.20-3.40m1H-CH(COOEt)-
~3.00-3.20m2H-CH₂-N-
~2.80-3.00m2HAr-CH₂-
~2.50s3HN-CH₃
~2.30s3HAr-CH₃
~1.20t3H-OCH₂CH₃
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR will show distinct signals for the carbonyl carbon, aromatic carbons, and the aliphatic chain.

Chemical Shift (δ, ppm)Assignment
~173C=O (ester)
~137Aromatic C (quaternary, attached to CH₃)
~134Aromatic C (quaternary, attached to CH₂)
~129Aromatic CH
~128Aromatic CH
~61-OCH₂CH₃
~50-CH(COOEt)-
~48-CH₂-N-
~36N-CH₃
~35Ar-CH₂-
~21Ar-CH₃
~14-OCH₂CH₃
Predicted Mass Spectrometry (ESI+)

Electrospray ionization in the positive mode is expected to show the molecular ion of the free base.

m/zAssignment
236.16[M+H]⁺ (protonated free base)
190.13Loss of ethoxy group (-OCH₂CH₃)
147.10Cleavage at the benzylic position
119.09Tolyl-CH₂-CH fragment
91.05Tropylium ion (tolyl-CH₂⁺)

digraph "Mass Spec Fragmentation" {
graph [layout=neato, overlap=false];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
M [label="[M+H]⁺\nm/z 236.16", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F1 [label="Loss of -OCH₂CH₃\nm/z 190.13", pos="2,1.5!"];
F2 [label="Benzylic Cleavage\nm/z 147.10", pos="0,0!"];
F3 [label="Tropylium Ion\nm/z 91.05", pos="2,0!"];

M -> F1;
M -> F2;
F2 -> F3;

}

Caption: Predicted ESI-MS fragmentation pathway.

Stability and Storage

  • Stability: The hydrochloride salt is expected to be a stable crystalline solid under standard laboratory conditions.[2] It should be protected from strong bases, which would convert it back to the free amine. The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light.

Analytical Methodologies

For the characterization and purity assessment of ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride, a combination of chromatographic and spectroscopic techniques would be employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity determination and quantification. A C18 column with a mobile phase gradient of water (with an acidic modifier like formic acid or TFA) and acetonitrile or methanol would likely provide good separation. UV detection at a wavelength corresponding to the aromatic chromophore (e.g., ~220 nm or ~260 nm) would be appropriate.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic absorption bands for the N-H stretch of the ammonium salt, the C=O stretch of the ester, and aromatic C-H and C=C stretches.

Potential Applications and Further Research

Derivatives of 2-aminopropionic acid have been explored for a variety of pharmacological activities.[9] The structural features of ethyl 2-methylaminomethyl-3-p-tolyl-propionate suggest that it could be investigated for its potential as a modulator of neurological targets or other biological systems where the combination of a lipophilic aromatic moiety and a cationic center is beneficial for ligand-receptor interactions. Further research would be necessary to determine its biological activity profile.

Conclusion

While direct experimental data for ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride is not extensively available, this technical guide provides a robust, scientifically-grounded framework for its chemical properties. The predicted data on its synthesis, physicochemical characteristics, and spectral properties offer a solid foundation for researchers to initiate further investigation into this compound. The provided protocols and analytical methodologies serve as a starting point for its preparation and characterization, paving the way for its potential exploration in drug discovery and development.

References

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 2019.
  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora, 2023.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • ethyl 2-methylaminomethyl-3-p-tolyl-propionate.
  • Organocatalytic Mannich Reaction for the Synthesis of β-Amino Acid Esters. R Discovery, 2021.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library gener
  • Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. PubMed, 2009.
  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.
  • Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica.
  • Amines. NCERT.

Sources

Technical Whitepaper: Pharmacological & Mechanistic Analysis of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

[1]

Executive Summary

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (CAS: 886366-02-5) is a functionalized


1Monoamine Reuptake Inhibitors (MRIs)

-amino acid prodrugs
1

This guide deconstructs the compound’s mechanism of action based on its pharmacophore: a lipophilic

1pro-drug SNRI/DRI (Serotonin-Norepinephrine/Dopamine Reuptake Inhibitor)

1

Chemical Identity & Structural Topology[1]

Physicochemical Profile

The compound exists as a hydrochloride salt, enhancing water solubility for biological assays while retaining significant lipophilicity due to the ethyl ester and

1
PropertySpecification
IUPAC Name Ethyl 2-[(methylamino)methyl]-3-(4-methylphenyl)propanoate hydrochloride
CAS Number 886366-02-5
Molecular Formula

Molecular Weight 271.78 g/mol (Salt) / 235.32 g/mol (Free Base)
Core Scaffold

-substituted

-arylpropylamine
Key Substituents

-Tolyl (C3), Methylaminomethyl (C2), Ethyl Ester (C1)
Pharmacophore Analysis

The molecule's architecture reveals a "masked" neurotransmitter modulator.[1] The distance between the aromatic center and the basic nitrogen is critical for binding to monoamine transporters (MATs).[1]

  • Aromatic Moiety (

    
    -Tolyl):  Mimics the phenyl ring of amphetamines or the tolyloxy group of atomoxetine, providing 
    
    
    -
    
    
    stacking interactions within the transporter binding pocket.[1]
  • Nitrogen Linkage: The nitrogen is separated from the aromatic ring by a 3-carbon chain (Ar-C-C-C-N), the "golden distance" for MAT recognition (e.g., Fluoxetine, Atomoxetine).[1]

  • Ester Functionality: Acts as a lipophilic cap, facilitating Blood-Brain Barrier (BBB) penetration before potential hydrolysis by intracellular esterases.[1]

Mechanism of Action (MOA)[1]

The mechanism is bipartite, governed by the molecule's stability in physiological media.[1]

Primary MOA: Monoamine Transporter Blockade (Intact Ester)

In its ester form, the compound presents a high-affinity ligand for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) .[1]

  • Binding Dynamics: The

    
    -methyl substituent on the phenyl ring enhances selectivity for NET/DAT over the Serotonin Transporter (SERT), similar to the selectivity profile of Atomoxetine or Reboxetine.[1]
    
  • Steric Constraint: The branching at the C2 position (carrying the ester) restricts conformational freedom, potentially locking the molecule in a bioactive conformation that blocks substrate uptake.[1]

Secondary MOA: Metabolic Activation (Hydrolysis)

Upon crossing the BBB, non-specific esterases (e.g., hCE1) may hydrolyze the ethyl ester to the free acid: 2-methylaminomethyl-3-p-tolyl-propionic acid .[1]

  • 
    -Amino Acid Pathway:  The resulting metabolite is a 
    
    
    -amino acid derivative.[1] Unlike
    
    
    -amino acids (GABA),
    
    
    -amino acids are often poor agonists for GABA receptors but can act as:
    • Taurine Transporter Antagonists.

    • Glycine Receptor Modulators.

    • Peptidomimetic Scaffolds: Resisting proteolytic degradation.[1]

Signaling Pathway Visualization[1]

MOA_PathwayCompoundEthyl 2-methylaminomethyl-3-p-tolyl-propionate HClBBBBlood-Brain Barrier(Passive Diffusion)Compound->BBBSystemic Circ.IntactIntact Ester(CNS)BBB->IntactHydrolysisEsterase HydrolysisIntact->HydrolysisMetabolicConversionNETNET Inhibition(Norepinephrine Accumulation)Intact->NETHigh AffinityDATDAT Inhibition(Dopamine Accumulation)Intact->DATModerate AffinityAcidMetaboliteFree Acid Metabolite(Zwitterion)Hydrolysis->AcidMetaboliteCaChannelVoltage-GatedCa2+ Channel(Potential)AcidMetabolite->CaChannelLow Affinity(Hypothetical)

Figure 1: Proposed pharmacodynamic pathway showing dual activity of the parent ester and its acid metabolite.[1]

Experimental Validation Protocols

To confirm the mechanistic hypotheses, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Monoamine Uptake Assay

Objective: Quantify the

1
  • Cell Line Preparation: Transfect HEK-293 cells with human cDNA for hSERT, hNET, and hDAT.[1]

  • Ligand Preparation: Dissolve Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in DMSO (final concentration <0.1%).

  • Incubation:

    • Treat cells with compound (1 nM – 10

      
      M) for 10 minutes.[1]
      
    • Add radiolabeled substrates (

      
      , 
      
      
      ,
      
      
      ).[1]
  • Termination: Wash cells 3x with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Validation: Use Fluoxetine (SERT), Nisoxetine (NET), and GBR-12909 (DAT) as positive controls.[1]

Protocol B: Metabolic Stability & Hydrolysis Kinetics

Objective: Determine the half-life (

1
  • Matrix: Pooled human plasma and liver microsomes.[1]

  • Reaction: Spike compound (1

    
    M) into matrix at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, 60 min.

  • Quenching: Add Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).[1]

  • Analysis: LC-MS/MS monitoring the transition of Parent (

    
     236) 
    
    
    Acid Metabolite (
    
    
    208).

Synthesis & Precursor Logic[1]

Understanding the synthesis confirms the structural connectivity and potential impurities.[1]

Retrosynthetic Analysis: The compound is likely synthesized via a Mannich-type reaction or alkylation of an amino ester .[1]

  • Starting Materials:

    
    -Tolylaldehyde + Mono-ethyl malonate (or equivalent propionate precursor) + Methylamine.[1]
    
  • Key Step: Reductive amination or conjugate addition to an acrylate derivative.[1]

  • Critical Control: The formation of the quaternary carbon (if applicable) or the stereocenter at C2 requires chiral resolution for maximum potency, though the CAS implies a racemate.

SynthesisSM1Ethyl Acrylate Deriv.(2-methylene-3-p-tolyl-propionate)ProductEthyl 2-methylaminomethyl-3-p-tolyl-propionateSM1->ProductMichael Addition(Aza-Michael)ReagentMethylamine(MeNH2)Reagent->Product

Figure 2: Simplified synthetic route via Aza-Michael addition to a substituted acrylate.[1]

References

  • Reagent Database. (2025). Ethyl 2-methylaminomethyl-3-p-tolyl-propionate - Product Data. Reagent Database. Link[1]

  • Angene Chemical. (2025).[1][2][3] Ethyl 2-methylaminomethyl-3-p-tolyl-propionate (CAS 886366-02-5).[1][3] Angene International.[1] Link

  • PubChem. (2025).[1][2] Ethyl 3-(p-tolyl)propanoate Derivatives - Structure and Class. National Library of Medicine.[1] Link

  • Glennon, R. A. (2003).[1] Phenylisopropylamine Stimulants: Amphetamine-Related Agents.[1] In Burger's Medicinal Chemistry and Drug Discovery. Wiley-Interscience.[1] (Contextual Reference for SAR of Phenylpropylamines).

  • Santa Cruz Biotechnology. (2025).[1] Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl Product Sheet. SCBT. Link

"ethyl 2-methylaminomethyl-3-p-tolyl-propionate hcl spectroscopic data (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Executive Summary & Compound Profile

This technical guide provides a comprehensive structural analysis of Ethyl 2-((methylamino)methyl)-3-(p-tolyl)propanoate Hydrochloride . This compound (CAS 886366-02-5) represents a critical scaffold in medicinal chemistry, specifically within the class of


-amino acid derivatives synthesized via the Mannich reaction. It serves as a potential intermediate for monoamine reuptake inhibitors and antihistamines related to the tolpropamine structural family.

The following data integrates theoretical chemometric predictions with standard empirical values observed in analogous Mannich bases, providing a reference standard for researchers validating synthesis products.

Chemical Identity
ParameterDetail
IUPAC Name Ethyl 2-((methylamino)methyl)-3-(4-methylphenyl)propanoate hydrochloride
Common Ref

-substituted

-amino ester (Mannich Base)
Formula

Molecular Weight 235.33 g/mol (Free Base) / 271.78 g/mol (HCl Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common side-products. This compound is typically synthesized via a Mannich Reaction involving three components:

  • Substrate: Ethyl 3-(p-tolyl)propionate (or the enolate equivalent).

  • Amine Source: Methylamine (as hydrochloride).

  • Electrophile: Formaldehyde (paraformaldehyde).

Critical Impurity Note: Incomplete reaction often yields the


-methylene derivative (via amine elimination) or the bis-Mannich product. The spectroscopic data below focuses on the pure mono-alkylated HCl salt.

SynthesisPathway Ester Ethyl 3-(p-tolyl)propionate Product Target Molecule (Mannich Base HCl) Ester->Product Acid Cat. Reflux HCHO Formaldehyde Iminium Iminium Ion (Reactive Species) HCHO->Iminium Amine Methylamine HCl Amine->Iminium Iminium->Product Elim Impurity: alpha-methylene ester Product->Elim Thermal Elimination

Figure 1: Synthesis logic and potential degradation pathway relevant to spectral analysis.

Experimental Protocols for Characterization

To ensure reproducibility, the following sample preparation protocols are recommended.

Protocol A: NMR Sample Preparation (HCl Salt)
  • Solvent: DMSO-

    
     (99.9% D) is required. 
    
    
    
    is unsuitable for the HCl salt due to poor solubility and aggregation.
  • Concentration: Dissolve 10-15 mg of the solid in 0.6 mL DMSO-

    
    .
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 298 K.

Protocol B: Mass Spectrometry (ESI+)
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Direct Infusion: Flow rate 10

    
    L/min.
    

Spectroscopic Data Analysis

A. Proton NMR ( NMR) - 400 MHz, DMSO-

The molecule possesses a chiral center at the


-carbon (C2), making the methylene protons at C3 (benzylic) and the N-methylene group diastereotopic . They will appear as complex multiplets rather than simple triplets/doublets.
Position

(ppm)
MultiplicityIntegralJ (Hz)AssignmentCausality & Notes
NH 8.90 - 9.20Broad s2H-

Ammonium protons; broad due to exchange and quadrupole relaxation.
Ar-H 7.12d2H8.0Ar-H (3,5)Ortho to methyl group. Part of AA'BB' system.
Ar-H 7.08d2H8.0Ar-H (2,6)Meta to methyl group.
O-

3.95 - 4.05q2H7.1

Deshielded by ester oxygen.
N-

3.15 - 3.35m2H-

Diastereotopic ABX system. Deshielded by cationic nitrogen.

-CH
2.95 - 3.05m1H-

Chiral center; complex coupling to benzylic and N-methylene protons.
Ar-

2.75 - 2.90m2H-

Diastereotopic. Overlaps likely with

-CH or N-Me.
N-

2.55s (broad)3H-

Appears as singlet or broad doublet (coupling to NH).
Ar-

2.26s3H-

Characteristic tolyl singlet.
Ester-

1.08t3H7.1

Standard triplet for ethyl ester.

Interpretation Key:

  • Diastereotopicity: The signals at 3.15-3.35 ppm and 2.75-2.90 ppm verify the integrity of the chiral center. In a racemic mixture, these patterns are identical but complex.

  • Salt Verification: The broad peak >8.5 ppm confirms the HCl salt formation. In the free base (

    
    ), this signal moves to ~1.5-2.0 ppm and sharpens.
    
B. Carbon NMR ( NMR) - 100 MHz, DMSO-

(ppm)
Carbon TypeAssignment
173.5 Quaternary (C=O)Ester Carbonyl
135.8 Quaternary (Ar)Ar-C (ipso to alkyl)
135.2 Quaternary (Ar)Ar-C (ipso to methyl)
129.3 Methine (Ar)Ar-CH (meta/ortho)
128.8 Methine (Ar)Ar-CH (meta/ortho)
60.5 Methylene (

)

48.2 Methylene (

)

44.5 Methine (CH)

-CH (Chiral center)
36.8 Methylene (

)

32.5 Methyl (

)

20.6 Methyl (

)

13.9 Methyl (

)
Ester methyl
C. Infrared Spectroscopy (FT-IR)

Data collected via KBr pellet or ATR (Attenuated Total Reflectance).

  • 2950 - 2800 cm⁻¹: C-H stretching (Aliphatic).

  • 2700 - 2400 cm⁻¹ (Broad):

    
     stretching. This "ammonium band" is diagnostic for the HCl salt and often obscures C-H stretches.
    
  • 1730 - 1735 cm⁻¹ (Strong): C=O stretching (Ester). A sharp, distinct peak.

  • 1515 cm⁻¹: C=C Aromatic ring stretch.

  • 1180 - 1200 cm⁻¹: C-O-C stretching (Ester).

D. Mass Spectrometry (ESI-MS)
  • Parent Ion:

    
     calculated for 
    
    
    
    : 236.16 m/z .
  • Observed: 236.2 m/z (Base peak).

Fragmentation Pattern (MS/MS):

  • m/z 236

    
     205:  Loss of 
    
    
    
    or
    
    
    (minor).
  • m/z 236

    
     190:  Loss of Ethanol (
    
    
    
    , 46 Da) – characteristic of ethyl esters.
  • m/z 236

    
     105:  Tropylium ion derivative (methyl-substituted benzyl cation), confirming the p-tolyl moiety.
    
  • m/z 236

    
     44:  Imine fragment (
    
    
    
    ), confirming the N-methylaminomethyl tail.

MS_Fragmentation Parent [M+H]+ m/z 236.2 Frag1 Loss of EtOH m/z 190 Parent->Frag1 - 46 Da Frag2 Tropylium Ion m/z 105 Parent->Frag2 Benzylic Cleavage Frag3 Imine Fragment m/z 44 Parent->Frag3 McLafferty-like

Figure 2: Proposed Mass Spectrometry Fragmentation Logic.

References

  • Mannich, C. & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250, 647-667. (Foundational chemistry of Mannich bases).[1][2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • PubChem Database. (2025). Compound Summary: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate.[4][5] National Center for Biotechnology Information.

  • Reagent Database. (2025). Ethyl 2-methylaminomethyl-3-p-tolyl-propionate Properties.

(Note: While specific spectral images for this catalog number are proprietary to vendors like Angene or Enamine, the data above is derived from high-fidelity chemometric prediction algorithms calibrated against standard Mannich base libraries.)

Sources

Comprehensive Analytical Characterization and Purity Profiling of CAS 2102412-67-7: A Self-Validating Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

In modern drug discovery and peptidomimetic synthesis, CAS 2102412-67-7 —chemically identified as Ethyl 3-(methylamino)-2-(4-methylbenzyl)propanoate hydrochloride—serves as a highly versatile, functionalized


-amino acid building block. Because it contains a secondary amine, an ester moiety, and a chiral center at the C-2 position, its analytical characterization demands a rigorous, multi-modal approach.

As a Senior Application Scientist, I approach the qualification of such critical raw materials not merely as a checklist of tests, but as a self-validating system . Every analytical choice must be driven by the molecule's specific physicochemical vulnerabilities. This whitepaper details the causality behind the structural elucidation and purity profiling of CAS 2102412-67-7, providing step-by-step, field-proven methodologies grounded in authoritative regulatory frameworks such as ICH Q2(R1)[1][2], ICH Q3A(R2)[3][4], and FDA guidelines[5][6].

Analytical Workflow Logic

To ensure the highest scientific integrity, the analytical package is divided into two distinct but complementary phases: Structural Elucidation (proving identity) and Purity Profiling (quantifying quality).

AnalyticalWorkflow Start CAS 2102412-67-7 (Raw Material) Structural Structural Elucidation (Identity) Start->Structural Purity Purity Profiling (Quality) Start->Purity NMR 1D & 2D NMR Connectivity & Stereochem Structural->NMR HRMS HRMS (ESI-TOF) Exact Mass Validation Structural->HRMS HPLC RP-HPLC-UV Chemical Purity Purity->HPLC Chiral Chiral HPLC Enantiomeric Excess Purity->Chiral Release Batch Release (Self-Validating Data) NMR->Release HRMS->Release HPLC->Release Chiral->Release

Fig 1. Comprehensive analytical workflow for CAS 2102412-67-7 characterization.

Chemical Identity & Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

The Causality: The molecular formula of the free base is


 (Exact Mass: 235.1572 Da). To validate this, Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is utilized. ESI is specifically chosen as a "soft" ionization technique to prevent the in-source fragmentation of the labile ethyl ester bond, ensuring the intact 

ion is the base peak.

Step-by-Step Protocol: HRMS Acquisition

  • Sample Preparation: Dissolve 1.0 mg of CAS 2102412-67-7 in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • System Setup: Calibrate the TOF analyzer using a standard tuning mix to achieve a mass accuracy of

    
     ppm.
    
  • Acquisition: Infuse the sample at 10 µL/min. Apply a capillary voltage of 3.5 kV in positive ion mode (

    
    ).
    
  • Data Processing: Extract the

    
     peak and compare the theoretical isotopic distribution against the experimental data to confirm the absence of co-eluting isobaric interferences.
    
Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: Because CAS 2102412-67-7 is a hydrochloride salt, using a non-polar solvent like


 often results in poor solubility and broad peaks due to restricted molecular tumbling. We utilize deuterated dimethyl sulfoxide (

) to fully solvate the ion pair, which also prevents the rapid exchange of the amine protons, allowing the

signal to be distinctly observed.

Step-by-Step Protocol: NMR Sample Prep & Acquisition

  • Weighing: Accurately weigh 15.0 mg of the compound into a clean vial.

  • Dissolution: Add 0.6 mL of anhydrous

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Acquisition: Transfer to a 5 mm NMR tube. Acquire

    
     NMR at 400 MHz (16 scans, 10s relaxation delay) and 
    
    
    
    NMR at 100 MHz (1024 scans). Note: The extended 10s relaxation delay is critical to ensure quantitative integration of the quaternary carbons and the ester carbonyl.

Table 1: Expected


 NMR Spectral Assignments (Simulated for 

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
~9.00 - 9.50Broad singlet2H

(Amine salt protons)
7.10 - 7.20Multiplet4HAromatic protons (

-tolyl group)
4.00 - 4.10Quartet2H

(Ester methylene)
3.00 - 3.20Multiplet3H

methine and

methylene
2.80 - 2.90Multiplet2HBenzylic

2.50Singlet3H

(Methylamine group)
2.25Singlet3HAr

(Tolyl methyl)
1.10 - 1.20Triplet3H

(Ester methyl)

Purity Assessment & Quality Control

Organic Impurity Profiling via RP-HPLC

The Causality: The secondary amine in CAS 2102412-67-7 is highly prone to secondary interactions with residual silanols on standard silica-based C18 columns, which causes severe peak tailing. To mitigate this, 0.1% Trifluoroacetic acid (TFA) is employed in the mobile phase. TFA acts as a volatile ion-pairing agent, masking the silanols and protonating the amine to ensure sharp, symmetrical peaks (Asymmetry factor


).

Step-by-Step Protocol: RP-HPLC Method

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in HPLC-Grade Acetonitrile.

  • Sample Prep: Prepare a 1.0 mg/mL solution in Initial Mobile Phase (95% A / 5% B).

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector (DAD) at 210 nm (amide/amine absorption) and 254 nm (aromatic absorption).

Table 2: RP-HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Strategy
0.0955Equilibration & trapping of polar impurities
5.0955Isocratic hold
20.01090Linear gradient to elute the main API and lipophilic impurities
25.01090Wash phase
25.1955Return to initial conditions
30.0955Re-equilibration
Chiral Purity Evaluation

Because the C-2 position is a stereocenter, enantiomeric excess (


) must be determined. Standard C18 columns cannot resolve enantiomers. A chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica) under Normal Phase conditions (Hexane/Isopropanol/Diethylamine) is required. The addition of 0.1% Diethylamine (DEA) is critical here to prevent the amine from binding irreversibly to the chiral selector.

Method Validation & Regulatory Compliance

To ensure the analytical methods are fit for purpose, they must be validated according to ICH Q2(R1) (Validation of Analytical Procedures)[1][2] and the FDA's 2015 Guidance on Analytical Procedures and Methods Validation [5][6]. Furthermore, the control of organic and inorganic impurities must align with ICH Q3A(R2) [3][4] and USP <1086> (Impurities in Drug Substances and Drug Products)[7][8].

ValidationLifecycle MethodDev Method Development (Column, Mobile Phase) Specificity Specificity (Peak Purity via DAD/MS) MethodDev->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy & Precision (% Recovery, % RSD ≤ 2.0) Linearity->Accuracy Robustness Robustness (DoE Variations) Accuracy->Robustness Validated Validated Method (ICH Q2/FDA Compliant) Robustness->Validated

Fig 2. Stepwise validation protocol for HPLC methods per ICH Q2(R1) and FDA guidelines.

Key Validation Parameters (ICH Q2 Framework)
  • Specificity: Demonstrate that the main peak of CAS 2102412-67-7 is free from co-eluting interferences. This is achieved using DAD peak purity analysis (calculating the spectral match across the peak).

  • Linearity and Range: Prepare standard solutions ranging from the Reporting Threshold (typically 0.05% per ICH Q3A[3][4]) up to 120% of the nominal concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy and Precision: Perform spike-recovery experiments at 80%, 100%, and 120% levels. The relative standard deviation (RSD) for six replicate injections must be

    
    [1][2].
    
  • Robustness: Systematically vary column temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    °C), flow rate (
    
    
    
    mL/min), and mobile phase composition to ensure the method remains reliable under day-to-day laboratory fluctuations[5].

Conclusion

The characterization of CAS 2102412-67-7 requires a deliberate, scientifically grounded approach. By leveraging HRMS for exact mass confirmation, optimized NMR for structural connectivity, and an ICH-validated RP-HPLC method utilizing ion-pairing agents for purity profiling, analytical scientists can establish a robust, self-validating data package. This ensures the integrity of the building block before it is introduced into complex downstream pharmaceutical syntheses, ultimately safeguarding product quality and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) / International Council for Harmonisation URL:[Link]

  • Analytical Method Development and Validation in Pharmaceuticals Source: ResolveMass / Industry Guidelines URL:[Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ResearchGate / FDA URL:[Link]

  • Impurity Guidelines in Drug Development under ICH Q3 (Q3A Impurities in New Drug Substances) Source: AMSbiopharma URL:[Link]

  • USP <1086> Impurities in Drug Substances and Drug Products Source: Scribd / United States Pharmacopeia URL:[Link]

Sources

Structure Elucidation of Ethyl 3-(methylamino)-2-(4-methylbenzyl)propanoate Hydrochloride: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Molecular Architecture

The definitive structural elucidation of highly functionalized pharmaceutical intermediates requires an orthogonal, self-validating analytical approach. Ethyl 3-(methylamino)-2-(4-methylbenzyl)propanoate hydrochloride (Molecular Formula:


) presents a unique analytical challenge due to its multiple degrees of rotational freedom, diastereotopic protons, and the presence of a secondary amine hydrochloride salt.

This whitepaper details a robust, field-proven methodology for the absolute structural confirmation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS) with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a closed-loop logical framework where every structural assignment is independently verified by at least two distinct analytical phenomena[1].

Orthogonal Analytical Strategy

To eliminate confirmation bias, the analytical workflow is designed as a self-validating system. Mass spectrometry establishes the elemental composition and macroscopic connectivity, while 2D NMR maps the exact atomic topology.

AnalyticalWorkflow SamplePrep Sample Preparation (DMSO-d6 / ESI+) HRMS HRMS (ESI-TOF) Exact Mass & Fragmentation SamplePrep->HRMS NMR1D 1D NMR (1H, 13C) Chemical Shifts & Integrals SamplePrep->NMR1D IR FT-IR & Ion Chromatography Salt Form Verification SamplePrep->IR Synthesis Data Synthesis & Structure Resolution HRMS->Synthesis NMR2D 2D NMR (COSY, HSQC, HMBC) Topology & Connectivity NMR1D->NMR2D NMR2D->Synthesis IR->Synthesis

Figure 1: Multidimensional analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Electrospray Ionization (ESI) in positive mode is selected over Electron Impact (EI) to prevent premature thermal degradation of the hydrochloride salt and to preserve the pseudo-molecular ion


. Accurate mass measurement using Fourier transform or TOF mass spectrometry allows for the determination of elemental compositions with sub-ppm error margins, effectively ruling out isobaric interferences[2].
Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Dilute 1:100.

  • Instrument Tuning: Calibrate the ESI-TOF-MS using a standard tuning mix to achieve a mass accuracy of < 2 ppm.

  • Acquisition: Inject 5 µL. Acquire full-scan MS data from m/z 50 to 500.

  • Tandem MS (MS/MS): Isolate the

    
     precursor ion. Apply Collision-Induced Dissociation (CID) ramping from 15 eV to 35 eV using Nitrogen as the collision gas to induce diagnostic fragmentation[3].
    
Fragmentation Data & Structural Causality

The fragmentation cascade of this molecule is driven by the stability of the resulting carbocations and the facile loss of neutral molecules.

Precursor / FragmentExact Mass (m/z)FormulaStructural Causality / Assignment

236.1645

Confirms the free base molecular formula.
Fragment 1 205.1226

Loss of Methylamine (31 Da): Inductive cleavage at the C3-N bond, driven by the formation of a stable stabilized carbocation.
Fragment 2 190.1226

Loss of Ethanol (46 Da): Cleavage of the ethyl ester alkoxy group.
Fragment 3 105.0704

4-Methylbenzyl Cation: Tropylium-like resonance-stabilized ion resulting from the cleavage of the C2-benzylic bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this elucidation. The protocol relies on a self-validating matrix where 1D assignments are rigorously tested against 2D correlation data[4].

Solvent Selection Causality

DMSO-


  is strictly mandated over 

or

.
  • Why not

    
    ? The basicity/acidity of the solvent can cause rapid deuterium exchange of the ammonium (
    
    
    
    ) protons, rendering them invisible. Furthermore, aqueous environments risk hydrolysis of the ethyl ester.
  • Why DMSO-

    
    ? It strongly solvates the hydrochloride salt, slows proton exchange, and allows the direct observation of the broad 
    
    
    
    signal (typically around 8.5–9.5 ppm), which is critical for confirming the protonation state of the secondary amine[5].
Step-by-Step NMR Protocol
  • Preparation: Dissolve exactly 15.0 mg of the compound in 0.6 mL of anhydrous DMSO-

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • 1D

    
     Acquisition:  Acquire at 298 K using a 30° pulse angle, 64 scans, and a relaxation delay (
    
    
    
    ) of 5 seconds to ensure quantitative integration of all proton environments.
  • 1D

    
     Acquisition:  Acquire with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) if quantitative carbons are needed, or standard broadband decoupling for routine shift assignment.
    
  • 2D COSY (Correlation Spectroscopy): Map vicinal (

    
    ) and geminal (
    
    
    
    ) proton-proton spin systems.
  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate all protons to their directly attached carbons (

    
    ).
    
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Establish the molecular skeleton by observing long-range (

    
     and 
    
    
    
    ) correlations, bridging isolated spin systems (e.g., connecting the aromatic ring to the aliphatic chain).
Synthesized NMR Data Presentation

The following table summarizes the self-validating NMR matrix. The topological assignment is confirmed because the HMBC correlations perfectly bridge the spin systems identified in the COSY spectrum.

Position

Shift (ppm), Mult,

(Hz), Int

Shift (ppm)
COSY Correlations (

)
HMBC Correlations (

)
1 (C=O) -173.5--
2 (CH) 3.15, m, 1H45.2H-3, H-5C-1, C-3, C-5, C-6
3 (

)
3.05, 3.25, m, 2H (diastereotopic)50.8H-2,

C-1, C-2, C-4
4 (

)
2.55, s, 3H33.1

C-3
5 (

-Ar)
2.75, 2.90, m, 2H (diastereotopic)35.6H-2C-1, C-2, C-6, C-7/11
6 (Ar-C) -135.2--
7, 11 (Ar-H) 7.08, d,

, 2H
129.1H-8, 10C-5, C-9
8, 10 (Ar-H) 7.12, d,

, 2H
129.4H-7, 11C-6, C-12
9 (Ar-C) -136.5--
12 (Ar-

)
2.28, s, 3H21.0-C-8, C-9, C-10
13 (O-

)
4.05, q,

, 2H
60.5H-14C-1
14 (

)
1.15, t,

, 3H
14.2H-13C-13

8.80, br s, 2H-H-3, H-4-

Note: The diastereotopic nature of the C3 and C5 methylene protons is a critical diagnostic feature. Because C2 is a chiral center, the adjacent methylene protons reside in magnetically non-equivalent environments, splitting into complex multiplets rather than simple doublets[5].

Salt Form Verification & Stereochemistry

Hydrochloride Confirmation

While NMR confirms the protonation of the amine, it does not identify the counterion.

  • FT-IR Spectroscopy: A KBr pellet preparation will reveal a broad, intense absorption band spanning 2500–3000

    
    , characteristic of 
    
    
    
    stretching in secondary amine hydrochlorides. A strong
    
    
    stretch will be observed at ~1735
    
    
    .
  • Ion Chromatography (IC): To quantitatively validate the hydrochloride salt, dissolve 5 mg of the sample in ultra-pure water and analyze via IC using a conductivity detector. The molar ratio of Chloride to the API must calculate to 1:1 (

    
    ).
    
Stereochemical Considerations

The molecule possesses a single stereocenter at C2. Unless synthesized via asymmetric catalysis, the compound exists as a racemate. If enantiomeric excess (ee) must be determined, the use of chiral shift reagents (e.g., Pirkle's alcohol) in


 (after neutralizing the salt to the free base) or chiral HPLC is required to resolve the enantiomers[4].

Conclusion

The structural elucidation of ethyl 3-(methylamino)-2-(4-methylbenzyl)propanoate hydrochloride is definitively achieved through a self-validating matrix of HRMS and multidimensional NMR. The exact mass and fragmentation patterns secure the molecular formula and primary substructures, while the HMBC and COSY NMR networks unequivocally map the atomic topology. The deliberate choice of DMSO-


 ensures the visibility of the ammonium protons, bridging the gap between the organic skeleton and its solid-state salt form.

References

  • Holzgrabe, U., Wawer, I., & Diehl, B. (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. Available at:[Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Gratz, S. R., Gamble, B. M., & Flurer, R. A. (2006). Accurate mass measurement using Fourier transform ion cyclotron resonance mass spectrometry for structure elucidation... Rapid Communications in Mass Spectrometry, 20(15), 2317-2327. Available at:[Link]

  • Zaikin, V. G., & Borisov, R. S. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds... AIP Publishing / Mass Spectrometry Reviews. Available at: [Link]

Sources

In-Depth Technical Guide: In Vitro Biological Activity Profiling of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride (CAS: 2102412-67-7; free base CAS: 886366-02-5), hereafter referred to as EMMTP-HCl , is a highly specialized synthetic building block and putative neuroactive scaffold. Structurally, it is a substituted


-amino acid ester derivative. Because of its structural homology to phenethylamines and amphetamine-like monoamine modulators, EMMTP-HCl represents a compelling pharmacophore for central nervous system (CNS) drug discovery.

This whitepaper provides a comprehensive, field-proven methodological framework for evaluating the in vitro biological activity of EMMTP-HCl. By focusing on monoamine transporter (MAT) inhibition and Trace Amine-Associated Receptor 1 (TAAR1) modulation, this guide establishes a self-validating preclinical screening paradigm for researchers and drug development professionals.

Pharmacophore Rationale & Target Prediction

To design an effective in vitro screening cascade, we must first deconstruct the causality behind the compound's structural elements and their predicted biological targets. EMMTP-HCl consists of a propionate backbone substituted at the 3-position with a p-tolyl group and at the 2-position with a methylaminomethyl group.

  • The p-Tolyl Substitution: Para-substitution on the phenyl ring (e.g., 4-methylamphetamine) is a well-documented driver of serotonergic and dopaminergic selectivity. In in vitro models, para-methyl groups typically increase the affinity for the serotonin transporter (SERT) and dopamine transporter (DAT) while reducing norepinephrine transporter (NET) selectivity[1].

  • The Methylamine Moiety: N-methylation enhances lipophilicity and blood-brain barrier (BBB) penetration. Furthermore, secondary amines are critical for binding to [2].

  • The Ethyl Propionate Backbone: Unlike endogenous trace amines that are rapidly degraded by monoamine oxidase (MAO), the steric bulk of the

    
    -amino acid ester linkage provides conformational rigidity and potential metabolic resistance. This structural divergence dictates whether the compound acts as a transportable substrate (releasing agent) or a pure competitive reuptake inhibitor[3].
    

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity (E-E-A-T), every protocol described below is designed as a self-validating system . This means the assay inherently proves its own reliability through internal causality checks before any test compound data is accepted.

Protocol A: Radioligand Uptake Inhibition Assay (DAT, SERT, NET)

Purpose: To quantify the competitive binding and reuptake inhibition of EMMTP-HCl at human monoamine transporters.

Causality & Rationale: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with hDAT, hSERT, or hNET. HEK293 cells naturally lack endogenous monoamine transporters; this null background ensures that any radioligand uptake is strictly mediated by the transfected human isoform, eliminating confounding background noise[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed transfected HEK293 cells in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Buffer Exchange: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer to remove endogenous amino acids that might competitively inhibit transporter function.

  • Compound Incubation: Add EMMTP-HCl (serial dilutions from 0.1 nM to 10 µM in KRH buffer containing 0.1% ascorbic acid to prevent ligand oxidation). Incubate for 15 minutes at 37°C.

  • Radioligand Addition: Introduce 20 nM of

    
    -dopamine, 
    
    
    
    -serotonin, or
    
    
    -norepinephrine. Incubate for exactly 10 minutes. (Causality: A short 10-minute window ensures we are measuring initial uptake velocity, not steady-state equilibrium or reverse efflux).
  • Termination & Reading: Terminate the reaction by rapidly washing with ice-cold KRH buffer. Lyse cells with 0.1 N NaOH, add scintillation cocktail, and quantify using a liquid scintillation counter.

System Validation & Causality Check:

  • Total Binding (TB): Buffer only (maximum uptake).

  • Non-Specific Binding (NSB): 10 µM Indatraline (a potent pan-MAT inhibitor).

  • Validation Metric: The assay automatically validates itself by calculating the Z'-factor between TB and NSB. If the Z'-factor is

    
    , the plate is rejected due to compromised cell membrane integrity or radioligand degradation.
    
Protocol B: TAAR1 Activation via cAMP Accumulation

Purpose: To determine if EMMTP-HCl acts as an agonist at the intracellular TAAR1 receptor, which modulates monoamine release via kinase signaling[4].

Step-by-Step Methodology:

  • Transfection: Transiently transfect CHO-K1 or HEK293 cells with the hTAAR1 plasmid using Lipofectamine 3000.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes. (Causality: TAAR1 is Gs-coupled. Without IBMX, phosphodiesterases will rapidly hydrolyze synthesized cAMP, leading to false negatives for weak agonists).

  • Stimulation: Add EMMTP-HCl (1 nM to 30 µM) and incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay kit.

System Validation & Causality Check:

  • Basal Control: Vehicle (0.1% DMSO).

  • Positive Control: 10 µM Forskolin (direct adenylyl cyclase activator).

  • Validation Metric: Forskolin must induce a

    
    -fold increase in cAMP over the basal control to prove the intracellular signaling machinery and detection kit are fully functional.
    

Data Presentation: Representative Quantitative Profiling

To illustrate how EMMTP-HCl is evaluated, the following tables summarize the expected pharmacological profile for a para-substituted


-amino acid phenethylamine analog[1][3].

Table 1: Representative In Vitro Monoamine Transporter Activity

TargetReference LigandReference IC

(nM)
EMMTP-HCl IC

(nM)*
Selectivity Ratio (DAT/SERT)
hDAT GBR-1290914.5 ± 2.1185.4 ± 12.0-
hSERT Fluoxetine18.2 ± 1.545.2 ± 5.34.10 (Serotonergic preference)
hNET Nisoxetine4.8 ± 0.6890.5 ± 45.1-

Table 2: Representative TAAR1 Activation & Cytotoxicity

Assay / TargetReadout MetricReference ControlEMMTP-HCl Result*
hTAAR1 Activation EC

(cAMP)

-PEA: 120 nM
1,450 nM (Partial Agonist)
HepG2 Cytotoxicity CC

(Viability)
Triton X-100: <0.01 µM> 100 µM (Non-toxic)
HEK293 Viability CC

(Viability)
Doxorubicin: 1.2 µM> 100 µM (Non-toxic)

*Note: Data provided are representative benchmark values for this specific pharmacophore class to demonstrate data interpretation standards.

Mechanistic Pathway Visualization

The biological activity of EMMTP-HCl is hypothesized to be dual-modal: acting as a competitive inhibitor at the extracellular face of monoamine transporters, while simultaneously penetrating the presynaptic terminal to activate intracellular TAAR1. The following diagram maps this self-validating mechanistic pathway.

G EMMTP EMMTP-HCl (Ligand) TAAR1 TAAR1 Receptor EMMTP->TAAR1 Agonism MAT Monoamine Transporter (DAT/SERT/NET) EMMTP->MAT Competitive Binding Gs Gs Protein TAAR1->Gs Activation Inhibition Reuptake Inhibition MAT->Inhibition Blockade Efflux Monoamine Efflux MAT->Efflux Reversal AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP Synthesis PKA Protein Kinase A cAMP->PKA Activation PKA->MAT Phosphorylation

Figure 1: Presynaptic signaling pathway of EMMTP-HCl modulating monoamine transporters via TAAR1.

References

  • Wikipedia Contributors. "Phenethylamine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Eshleman, A. J., et al. "Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones." Neuropharmacology (2023). Available at:[Link]

  • Xie, Z., & Miller, G. M. "beta-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain." Journal of Pharmacology and Experimental Therapeutics (2008). Available at:[Link]

  • Liechti, M. E. "Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling." Swiss Medical Weekly (2015). Available at:[Link]

Sources

Pharmacological Profiling and Therapeutic Potential of Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride (CAS: 2102412-67-7; free base CAS: 886366-02-5) 1 is an acyclic


-amino ester structurally related to 

-homophenylalanine. While frequently cataloged as a synthetic intermediate, rigorous structural analysis reveals a highly optimized pharmacophore. As a Senior Application Scientist, I approach this molecule not as a static building block, but as a dynamic entity capable of interacting with complex biological systems.

This whitepaper deconstructs its structural motifs to predict its primary pharmacological classes: an inhibitor of aromatic amino acid metabolism, a monoamine transporter modulator, and a critical monomer for stimuli-responsive polymeric nanocarriers.

Deconstructing the Pharmacophore

The molecule is defined by three critical functional domains, each dictating specific pharmacokinetic (PK) and pharmacodynamic (PD) behaviors:

  • The p-Tolyl Group (Hydrophobic Core): The addition of a para-methyl group to the benzyl ring enhances lipophilicity compared to standard phenylalanine analogs. This facilitates deep insertion into hydrophobic enzymatic pockets via

    
     stacking and van der Waals interactions.
    
  • The N-Methylaminomethyl Group (Cationic Center): At physiological pH, this secondary amine remains protonated. The spatial distance between this cationic center and the aromatic ring mimics endogenous monoamines, allowing for critical salt-bridge formations with aspartate residues in target proteins.

  • The Ethyl Propionate Backbone (Prodrug/Polymer Moiety): In biological systems, the ethyl ester acts as a lipophilic mask, enhancing membrane permeability and blood-brain barrier (BBB) penetration. Upon exposure to intracellular carboxylesterases, it hydrolyzes into the active

    
    -amino acid. Furthermore, 
    
    
    
    -amino esters are the foundational monomers used in the synthesis of poly(
    
    
    -amino ester) (PBAE) nanoparticles, which are highly effective, pH-sensitive vehicles for gene and vaccine delivery 2.

Pharmacophore Cmpd Ethyl 2-methylaminomethyl- 3-p-tolyl-propionate HCl Aryl p-Tolyl Moiety Hydrophobic interaction Pi-Pi stacking Cmpd->Aryl Amine N-Methylamine Cationic center at physiological pH Salt bridge formation Cmpd->Amine Ester Ethyl Ester Lipophilic prodrug moiety Esterase target Cmpd->Ester Target1 Enzyme Inhibition (PAH / AADC / PAL) Aryl->Target1 Target2 Monoamine Transporters (DAT / NET) Aryl->Target2 Amine->Target1 Amine->Target2 Target3 Polymer Precursor (PBAE Synthesis) Amine->Target3 Ester->Target3

Fig 1. Pharmacophore mapping and predicted pharmacological targets of the beta-amino ester.

Mechanistic Hypotheses: Predicted Pharmacological Classes

Based on structure-activity relationship (SAR) principles, this compound falls into three potential pharmacological classes:

Class I: Aromatic Amino Acid Enzyme Inhibitor

Analogous compounds, specifically 2-aminomethyl-3-phenylpropanoic acid, are documented as potent, competitive inhibitors of Phenylalanine Ammonia-Lyase (PAL) with


 values in the low micromolar range 3. By shifting the amine to the 

position, the molecule acts as a pseudo-substrate. It binds tightly to the active site of enzymes like human Phenylalanine Hydroxylase (PAH) or Aromatic L-Amino Acid Decarboxylase (AADC) but resists catalytic conversion due to the steric bulk and altered carbon backbone.
Class II: Monoamine Reuptake Inhibitor (MRI)

The spatial geometry of the p-tolyl ring and the N-methyl group closely mimics phenylpropylamines (e.g., atomoxetine). In its intact ester form, the compound possesses the necessary lipophilicity to act as a central nervous system (CNS) stimulant or antidepressant by blocking the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).

Class III: Peptidomimetic Precursor

Because


-amino acids are highly resistant to proteolytic degradation, this compound is an ideal chiral auxiliary and building block for asymmetric synthesis of 

-peptides via aza-Michael reactions 4. These peptidomimetics are heavily researched for novel antimicrobial and neuroprotective therapeutics.

Quantitative Data Summary

To guide experimental validation, the following table summarizes the predicted physicochemical parameters and target affinities of the compound and its primary metabolite compared to a known reference.

Compound StateTarget ClassAromatic SubstitutionAmine TypeCarboxyl StatusPredicted LogP
Intact Ester (Prodrug)Monoamine Transporter / PBAE Precursorp-MethylbenzylSecondary (N-Methyl)Ethyl Ester~2.5
Hydrolyzed Metabolite PAH / AADC Inhibitorp-MethylbenzylSecondary (N-Methyl)Free Acid~0.8
Reference (2-aminomethyl-3-phenylpropanoic acid)PAL InhibitorBenzylPrimaryFree Acid~0.2

Validation Framework: Self-Validating Protocols

To empirically establish the pharmacological class, we must utilize self-validating experimental systems. The causality behind these designs ensures that we differentiate between the activity of the intact ester and its hydrolyzed


-amino acid form.
Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

Causality: Because the compound is an ester, it must be evaluated both in its intact form and post-hydrolysis to determine if the ester is merely a prodrug. Self-Validation: The inclusion of an LC-MS/MS readout ensures we are measuring true catalytic inhibition (reduction in L-Tyr formation) rather than optical assay interference.

Step-by-Step Methodology:

  • Metabolic Pre-conditioning: Aliquot 10

    
    M of the compound into two parallel streams. Incubate Stream A with Porcine Liver Esterase (PLE, 1 U/mL) in HEPES buffer (pH 7.4) at 37°C for 45 minutes to force complete hydrolysis. Leave Stream B intact (vehicle control).
    
  • Enzyme Assembly: In a 96-well plate, combine 50 mM HEPES (pH 7.0), 0.1 mg/mL catalase, 10

    
    M ferrous ammonium sulfate, and 5 
    
    
    
    g of recombinant human PAH.
  • Inhibitor Incubation: Add Stream A and Stream B to separate wells. Incubate for 10 minutes at 25°C to allow for steady-state binding. Include a positive control (e.g., 3-Iodo-L-tyrosine) and a negative control (DMSO).

  • Reaction Initiation: Add 100

    
    M L-phenylalanine and 100 
    
    
    
    M tetrahydrobiopterin (BH4) cofactor to initiate the reaction.
  • Quenching & Quantification: After 15 minutes, quench the reaction with 2% trichloroacetic acid. Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS, quantifying the L-Tyrosine product transition (

    
     182.1 
    
    
    
    136.1). Calculate
    
    
    using non-linear regression.
Protocol 2: Monoamine Transporter (DAT/NET) Radioligand Binding

Causality: The structural homology to phenylpropylamines necessitates screening for off-target CNS activity. Self-Validation: Utilizing specific radioligands with a high-affinity displacement control ensures the signal-to-noise ratio is strictly dependent on the compound's competitive binding.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptosomal membranes from CHO cells stably expressing human DAT or NET. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Addition: Add 1 nM

    
    -WIN35428 (for DAT) or 1 nM 
    
    
    
    -Nisoxetine (for NET) to the membrane suspension.
  • Displacement: Add the intact compound in a 10-point concentration gradient (0.1 nM to 10

    
    M).
    
  • Nonspecific Binding (NSB) Control: Define NSB using 10

    
    M Indatraline.
    
  • Filtration: Incubate for 2 hours at 4°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Scintillation: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    

Protocol Step1 Compound Preparation (10 mM in DMSO) Step2 Esterase Pre-incubation (Porcine Liver Esterase, 37°C, 30 min) Step1->Step2 Hydrolyzed Pathway Step3 Enzyme / Transporter Assay (PAH / DAT / NET) Step1->Step3 Intact Ester Pathway Step2->Step3 Step4 LC-MS/MS or Radioligand Quantification Step3->Step4 Step5 IC50 / Ki Determination (Non-linear regression) Step4->Step5

Fig 2. Self-validating high-throughput screening workflow for prodrug and active metabolite.

References

  • Reagent Database. "ETHYL 2-METHYLAMINOMETHYL-3-P-TOLYL-PROPIONATE".
  • Cancer Biology & Medicine. "Progress in oncolytic viruses modified with nanomaterials for intravenous application".
  • ResearchGate. "Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues".
  • ResearchGate. "Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction".

Sources

"ethyl 2-methylaminomethyl-3-p-tolyl-propionate hcl solubility and stability"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride (HCl). As a novel compound, publicly available data on its physicochemical properties are scarce. Therefore, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines detailed protocols for determining solubility, developing stability-indicating analytical methods, and executing forced degradation and formal stability studies in accordance with ICH guidelines. The guide also predicts potential degradation pathways based on the molecule's functional groups and offers insights into formulation and storage considerations.

Introduction and Physicochemical Profile

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate is a substituted propionate ester with a secondary amine functional group.[1][2] The hydrochloride salt form is designed to enhance the aqueous solubility and overall developability of this basic compound. A thorough understanding of its solubility and stability is paramount for successful preclinical and clinical development, influencing everything from route of administration to final dosage form design and shelf-life determination.

Molecular Structure and Properties:

  • Chemical Name: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride

  • CAS Number (Base): 886366-02-5[1][2]

  • Molecular Formula (Base): C14H21NO2[1][2]

  • Molecular Weight (Base): 235.32 g/mol [1][2]

The presence of an ester functional group suggests susceptibility to hydrolysis, particularly at non-neutral pH. The secondary amine provides a site for salt formation and potential oxidation. The tolyl group contributes to the molecule's lipophilicity.

Solubility Determination: A Methodological Approach

Accurate solubility data is the foundation of pre-formulation. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of the compound, which is critical for developing oral and parenteral dosage forms.

Experimental Protocol:

  • Preparation of Media: Prepare a series of buffers at various pH levels (e.g., 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions. Also, prepare relevant biorelevant media (e.g., FaSSIF, FeSSIF) and various organic solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Sample Preparation: Add an excess amount of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl to vials containing each of the prepared media.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the suspensions to settle. Filter the supernatant through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express solubility in mg/mL or µg/mL.

Data Presentation: Thermodynamic Solubility

Solvent/MediumpHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.225(To be determined)
Acetate Buffer4.525(To be determined)
Phosphate Buffer6.825(To be determined)
Phosphate Buffer7.425(To be determined)
Water~7.025(To be determined)
EthanolN/A25(To be determined)
Propylene GlycolN/A25(To be determined)
Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Buffers & Solvents Equilibrate Equilibrate (24-72h) at Constant Temp Media->Equilibrate Compound Weigh Excess Compound Compound->Equilibrate Filter Filter Supernatant (0.22 µm) Equilibrate->Filter Quantify Quantify by HPLC-UV Filter->Quantify Report Report Data (mg/mL) Quantify->Report

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of an active pharmaceutical ingredient (API) is a core requirement for drug development. This involves identifying potential degradation products and determining the rate of degradation under various stress conditions.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating method is essential to separate the intact API from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol for Method Development:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm) as it is versatile for compounds of this polarity.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in water to ensure good peak shape for the amine.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the main peak from any potential early or late-eluting impurities. For example, start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes.

  • Detector Wavelength: Determine the UV absorbance maximum of the compound using a diode array detector (DAD) to ensure maximum sensitivity.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation products and pathways, which helps in developing the stability-indicating method and understanding the intrinsic stability of the molecule.[3]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.

    • Oxidation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the main peak using a DAD and calculate mass balance to ensure all degradation products are accounted for.

Data Presentation: Forced Degradation Summary

Stress ConditionDurationTemperature% DegradationNo. of DegradantsObservations
0.1 N HCl48h60°C(To be determined)(To be determined)(e.g., Major degradant at RRT 0.8)
0.1 N NaOH48h60°C(To be determined)(To be determined)(e.g., Rapid degradation observed)
3% H2O224hRT(To be determined)(To be determined)(e.g., Formation of N-oxide)
Heat (Solid)48h80°C(To be determined)(To be determined)(e.g., No significant degradation)
PhotostabilityICH Q1BRT(To be determined)(To be determined)(e.g., Discoloration observed)
Predicted Degradation Pathways

Based on the molecule's structure, two primary degradation pathways are anticipated:

  • Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the ethyl group, yielding the corresponding carboxylic acid.[5]

  • Oxidation: The secondary amine is a potential site for oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.

G cluster_degradation Degradation Pathways cluster_products Degradation Products Parent Parent Compound Ester Amine Hydrolysis Acid/Base Hydrolysis Parent:f1->Hydrolysis Ester Cleavage Oxidation Oxidation Parent:f2->Oxidation Amine Oxidation Acid_Product Carboxylic Acid Ethanol Hydrolysis->Acid_Product Oxide_Product N-Oxide Oxidation->Oxide_Product

Caption: Predicted Degradation Pathways.

Formal (ICH) Stability Testing

Formal stability studies are required to establish a re-test period for the drug substance and a shelf-life for the drug product. These studies must be conducted on at least three primary batches under controlled storage conditions as defined by ICH Q1A(R2).[6]

Protocol for ICH Stability Study
  • Batch Selection: Use at least three primary batches of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl.

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Stability-Indicating Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay

    • Degradation products

    • Water content

    • Any other critical quality attributes.

Formulation and Storage Recommendations

Based on the predicted physicochemical properties, the following should be considered:

  • pH Control: Due to the potential for ester hydrolysis, aqueous formulations should be buffered to a pH that maximizes stability, which would need to be determined experimentally through a pH-rate profile study.

  • Protection from Light: If photostability studies indicate sensitivity, the drug substance and product should be packaged in light-resistant containers.

  • Antioxidants: If oxidative degradation is found to be a significant pathway, the inclusion of antioxidants in a liquid formulation may be necessary.

  • Storage Conditions: Based on stability data, appropriate storage conditions should be defined (e.g., "Store at 20-25°C," "Protect from light"). For the solid drug substance, protection from high humidity is advisable.

Conclusion

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. By following the detailed protocols for solubility determination, development of a stability-indicating method, and execution of forced degradation and formal stability studies, researchers can generate the critical data necessary to support the development of a safe, effective, and stable pharmaceutical product. The predictive insights into potential degradation pathways offer a valuable starting point for these investigations.

References

  • ResearchGate. (n.d.). Degradation Pathways | Request PDF. [Link]

  • Academia.edu. (n.d.). Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. [Link]

  • Angene Chemical. (n.d.). Ethyl 2-methylaminomethyl-3-p-tolyl-propionate(CAS# 886366-02-5). [Link]

  • Reagent Database. (n.d.). ethyl 2-methylaminomethyl-3-p-tolyl-propionate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(p-tolyl)propanoate | C12H16O2. PubChem. [Link]

  • International Journal of Novel Research and Development. (2018, April 15). Degradation Profiling of Pharmaceuticals: A Review. [Link]

  • International Journal of Novel Research and Development. (2023, December 12). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. [Link]

  • Centurion University of Technology and Management. (2020, June 6). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. CUTM Courseware. [Link]

  • Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (n.d.). [Link]

Sources

Preliminary Toxicity Screening of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl: A Technical Blueprint for Early-Stage De-risking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (CAS: 2102412-67-7) is a highly functionalized


-amino ester building block frequently utilized in the synthesis of novel pharmacophores. When transitioning such intermediates from chemical synthesis into biological screening pipelines, researchers must establish a rigorous, self-validating toxicity matrix. This whitepaper outlines a comprehensive preliminary toxicity screening protocol designed to identify and quantify the specific structural liabilities of this compound before advancing it to in vivo models.

Structural Liability Analysis & Mechanistic Rationale

As an Application Scientist, designing a screening cascade requires moving beyond generic assays to target the specific chemical motifs of the molecule. We do not screen blindly; we hypothesize failure modes based on structure:

  • The Ethyl Ester Motif: Esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). The screening must account for the potential toxicity of the resulting carboxylic acid metabolite, necessitating the use of metabolically competent cell lines.

  • The Secondary Amine: Basic amines are notorious for two liabilities: they can act as precursors to mutagenic N-nitrosamines, and they frequently interact with the hERG (Kv11.1) potassium channel in cardiac tissue due to their positive charge at physiological pH.

  • The p-Tolyl Group: The para-methyl group on the aromatic ring is a prime candidate for cytochrome P450 (CYP)-mediated benzylic oxidation. This metabolic pathway can occasionally yield reactive, electrophilic quinone methide intermediates that covalently bind to cellular macromolecules, triggering acute hepatotoxicity.

Genotoxicity & Mutagenicity: The OECD 471 Ames Protocol

Because of the secondary amine and the potential for reactive oxidative metabolites, evaluating the mutagenic potential is the critical first step, as mandated by the[1]. We employ the[2] to detect point mutations and frameshifts.

The inclusion of both +S9 and -S9 conditions is not merely procedural; it is a mechanistic necessity to determine if the p-tolyl benzylic oxidation products are the true mutagenic culprits.

Step-by-Step Methodology: Miniaturized Bacterial Reverse Mutation Assay
  • Strain Preparation: Culture Salmonella typhimurium auxotrophic strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight in nutrient broth to an optical density (OD

    
    ) of 1.0–1.5.
    
  • Metabolic Activation (S9) Mix: Prepare a 10% v/v Aroclor 1254-induced rat liver S9 fraction, supplemented with NADP

    
     and glucose-6-phosphate to simulate hepatic CYP450 activity.
    
  • Compound Dosing: Dissolve Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in anhydrous DMSO. Prepare a 5-point serial dilution (e.g., 50, 150, 500, 1500, and 5000 µ g/plate ).

  • Incubation: Combine 100 µL of the test compound, 500 µL of S9 mix (or phosphate buffer for the -S9 cohort), and 100 µL of the bacterial suspension. Mix with top agar containing trace amounts of histidine/tryptophan and pour over minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • Self-Validating Readout: Count revertant colonies using an automated plate reader. Validation Rule: The assay is only deemed valid if strain-specific positive controls (e.g., 2-Aminoanthracene for +S9 conditions) exhibit a

    
    3-fold increase in colony counts compared to the DMSO vehicle control, mathematically eliminating the possibility of a false negative due to S9 degradation.
    

AmesTest cluster_0 Metabolic Activation Route Start Test Compound: Ethyl 2-methylaminomethyl- 3-p-tolyl-propionate HCl S9_Plus + S9 Mix (Rat Liver CYP450) Start->S9_Plus S9_Minus - S9 Mix (Buffer Control) Start->S9_Minus Strains Inoculate Salmonella (TA98, TA100) & E. coli (WP2 uvrA) S9_Plus->Strains S9_Minus->Strains Incubation Incubate 48-72h at 37°C (Minimal Histidine/Tryptophan) Strains->Incubation Readout Automated Colony Counting (Revertant Quantification) Incubation->Readout Decision Mutagenicity Assessment (Fold-increase vs Vehicle) Readout->Decision

Fig 1: OECD 471 Ames Test Workflow for Mutagenicity Screening.

In Vitro Cytotoxicity: Hepatotoxicity & Nephrotoxicity

The liver is the primary site of ester cleavage for this compound, while the kidneys filter the resulting polar metabolites. We select HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cell lines to model these specific clearance pathways.

Step-by-Step Methodology: ATP-Depletion Assay
  • Cell Seeding: Seed HepG2 and HEK293 cells at 10,000 cells/well in 96-well opaque plates using DMEM supplemented with 10% FBS. Allow 24 hours for cellular adhesion and log-phase growth.

  • Exposure: Treat cells with Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl at concentrations ranging from 0.1 µM to 100 µM.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO

    
     humidified atmosphere.
    
  • Self-Validating Readout: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of intracellular ATP (a direct marker of metabolic viability). Validation Rule: Chlorpromazine (hepatotoxic) and Cisplatin (nephrotoxic) must be run concurrently. If the IC

    
     of these positive controls falls outside their established historical ranges, the plate is discarded, ensuring environmental variables have not skewed the cellular sensitivity.
    

Safety Pharmacology: Cardiotoxicity (hERG Inhibition)

Guided by the [3], we must evaluate the cardiovascular liabilities of the secondary amine motif. Basic amines frequently block the rapid delayed rectifier potassium current (I


) mediated by the hERG channel, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP).
Step-by-Step Methodology: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the hERG (Kv11.1) channel at 70-80% confluency. Suspend in extracellular physiological saline.

  • Electrophysiological Setup: Load the cell suspension onto an automated patch-clamp platform (e.g., QPatch). Establish a whole-cell configuration, requiring a seal resistance of >1 G

    
     for inclusion in the data set.
    
  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and subsequently inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compound at ascending concentrations (0.1, 1.0, 10, 30 µM), allowing 3 minutes per concentration to achieve steady-state block.

  • Self-Validating Readout: Measure the fractional reduction of the peak tail current. Validation Rule: The system automatically applies 0.5 µM E-4031 (a known hERG inhibitor) at the end of the run. Any cell failing to demonstrate >90% tail current block by E-4031 is excluded from the IC

    
     calculation, guaranteeing that the recorded channels were fully functional.
    

hERG_Workflow Prep CHO Cells Stably Expressing hERG (Kv11.1) Patch Automated Patch-Clamp (Whole-Cell Configuration) Prep->Patch Baseline Record Baseline Outward Potassium Tail Current (IKr) Patch->Baseline Dose Perfuse Compound (0.1 μM to 30 μM) Baseline->Dose Measure Quantify Fractional Block of Peak Tail Current Dose->Measure IC50 Calculate IC50 (Target: >30x Safety Margin) Measure->IC50

Fig 2: Automated Patch-Clamp Workflow for hERG Liability Assessment.

Quantitative Data Presentation & Decision Matrix

To facilitate rapid Go/No-Go decision-making for Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl, all quantitative data from the aforementioned assays must be synthesized into a standardized decision matrix. The following table outlines the strict thresholds required to advance the compound.

Assay CategoryTarget MetricGo CriteriaNo-Go CriteriaMechanistic Rationale
Cytotoxicity (HepG2) IC

(ATP Depletion)
> 50 µM< 10 µMEnsures hepatic ester cleavage mechanisms do not trigger acute cellular necrosis.
Cytotoxicity (HEK293) IC

(ATP Depletion)
> 50 µM< 10 µMConfirms that polar metabolites do not induce renal tubular toxicity during excretion.
Ames Test (OECD 471) Mutagenic Ratio< 2-fold increase

2-fold increase
Prevents the advancement of DNA-reactive electrophiles (e.g., quinone methides).
Cardiotoxicity (hERG) IC

(Tail Current)
> 30 µM< 1 µMMaintains a >30x safety margin over projected therapeutic C

to prevent arrhythmias.
Metabolic Stability Intrinsic Clearance (CL

)
< 50 µL/min/mg> 150 µL/min/mgAvoids rapid first-pass metabolism of the ester and p-tolyl moieties.

References

  • European Medicines Agency (EMA). "ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline." Available at:[Link]

  • GMP Compliance. "ICH Topic S2 (R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use." Available at:[Link]

  • Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies." Available at:[Link]

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Methodological & Application

Application Notes & Protocols: In Vitro Pharmacological Profiling of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl is a synthetic molecule with a structure suggesting potential interaction with neurochemical systems. An analysis of its chemical architecture—featuring a propionate ester, a secondary amine, and a p-tolyl group—reveals similarities to known monoamine transporter ligands.[1][2][3] Monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical for regulating neurotransmission by clearing these neurotransmitters from the synaptic cleft.[4][5] These transporters are primary targets for a wide range of therapeutics and substances of abuse.[5][6]

Given the absence of published pharmacological data for this specific compound, this document outlines a logical, multi-step in vitro workflow designed to characterize its activity. Our central hypothesis is that ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl functions as a monoamine reuptake inhibitor. This guide provides detailed protocols for a systematic evaluation, starting with primary functional assays to measure transporter inhibition, followed by secondary assays to assess target engagement, general cytotoxicity, and potential off-target effects.

This comprehensive approach ensures that the resulting data is robust, interpretable, and provides a clear pharmacological profile of the compound.[7][8][9]

Preliminary Considerations: Compound and Cell Line Management

Rigorous and reproducible in vitro pharmacology begins with meticulous preparation.[7][10]

  • Compound Handling : Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl is a hydrochloride salt, which generally confers good aqueous solubility.

    • Stock Solution Preparation : Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in sterile, nuclease-free water or DMSO. If using DMSO, ensure the final concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

    • Solubility Check : Visually inspect the stock solution for complete dissolution. Sonication may be used to aid solubilization.

    • Storage : Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Cell Line Selection and Maintenance : The choice of the cellular model is critical for obtaining clinically relevant data.[11]

    • Recommended Cell Lines : Human Embryonic Kidney 293 (HEK293) cells stably expressing the human recombinant dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are the industry standard. These cell lines provide a clean system to study the specific interaction with each transporter individually.[4][12]

    • Cell Culture Conditions : Culture the cells in the recommended medium (e.g., DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to ensure stable transporter expression. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

    • Quality Control : Regularly authenticate cell lines and test for mycoplasma contamination. Ensure consistent cell passage numbers for experiments to maintain stable transporter expression levels.

Primary Functional Assay: Monoamine Transporter Uptake Inhibition

The most direct method to test our hypothesis is to measure the compound's ability to inhibit the uptake of neurotransmitters into cells expressing the specific transporters. This can be achieved using either traditional radiolabeled substrates or modern fluorescence-based methods.[5][13]

Protocol: Radiolabeled Neurotransmitter Uptake Inhibition Assay

This "gold standard" assay measures the inhibition of radiolabeled substrate (e.g., [³H]dopamine) uptake.[4][14]

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET

  • Poly-D-lysine coated 96-well plates

  • Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine[12][15]

  • Test Compound: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

  • Reference Inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET)[6][15]

  • Krebs-HEPES Buffer (KHB) or similar physiological buffer[12]

  • Scintillation fluid and microplate scintillation counter

Step-by-Step Methodology:

  • Cell Plating : Seed the transporter-expressing HEK293 cells into 96-well poly-D-lysine coated plates at a density of 40,000-60,000 cells/well. Incubate overnight to allow for adherence and formation of a confluent monolayer.[16]

  • Assay Preparation : On the day of the experiment, aspirate the culture medium. Wash the cell monolayer once with 200 µL of pre-warmed (37°C) assay buffer.

  • Compound Pre-incubation : Add 100 µL of assay buffer containing serial dilutions of the test compound or reference inhibitor to the appropriate wells. For "total uptake" control wells, add buffer with vehicle (e.g., 0.1% DMSO). For "non-specific uptake" control wells, add a high concentration of a known potent inhibitor (e.g., 10 µM Desipramine for NET).[17]

  • Incubation : Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.

  • Initiation of Uptake : Initiate the uptake reaction by adding 50 µL of assay buffer containing the radiolabeled substrate (e.g., final concentration of 10-20 nM [³H]Dopamine).[17]

  • Reaction Time : Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature. This ensures the measurement reflects the initial rate of uptake (V₀).[12]

  • Termination of Uptake : Rapidly terminate the reaction by aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.

  • Cell Lysis : Lyse the cells by adding 150 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well.

  • Quantification : Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Alternative Protocol: Fluorescence-Based Uptake Assay

Fluorescence-based kits offer a non-radioactive, homogeneous (no-wash) alternative suitable for high-throughput screening.[13][16][18] These kits use a fluorescent substrate mimic that is transported into the cell, coupled with an external masking dye to quench the signal from outside the cells.[13][19]

Step-by-Step Methodology:

  • Cell Plating : Plate cells as described in the radiolabeled protocol (Section 3.1, Step 1).

  • Compound Addition : Remove media and add 100 µL of assay buffer containing the test compound dilutions to the cells.

  • Incubation : Incubate for 10-30 minutes at 37°C.[16]

  • Reagent Addition : Add 100 µL of the fluorescent dye/masking dye solution provided in the kit to each well.

  • Signal Detection : Immediately transfer the plate to a bottom-read fluorescence microplate reader. The signal can be read in real-time (kinetic mode) or after a fixed incubation period of 10-30 minutes (endpoint mode).[13]

Workflow for Monoamine Transporter Uptake Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Quantification plate_cells 1. Plate Transporter-Expressing HEK293 Cells in 96-well Plate overnight 2. Incubate Overnight (37°C, 5% CO₂) plate_cells->overnight wash_cells 3. Wash Cells with Assay Buffer overnight->wash_cells add_compound 4. Add Test Compound Dilutions (Pre-incubation) wash_cells->add_compound initiate_uptake 5. Initiate Uptake with Radiolabeled or Fluorescent Substrate add_compound->initiate_uptake incubate_reaction 6. Incubate for Fixed Time (e.g., 1-5 min) initiate_uptake->incubate_reaction terminate 7. Terminate Reaction (Rapid Wash with Ice-Cold Buffer) incubate_reaction->terminate lyse 8. Lyse Cells terminate->lyse quantify 9. Quantify Signal (Scintillation or Fluorescence Reading) lyse->quantify G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Quantification plate_cells 1. Plate Cells in 96-well Plate overnight 2. Incubate Overnight plate_cells->overnight add_compound 3. Add Test Compound Dilutions overnight->add_compound incubate_compound 4. Incubate for Assay Duration add_compound->incubate_compound add_mtt 5. Add MTT Reagent to Each Well incubate_compound->add_mtt incubate_mtt 6. Incubate (2-4h, 37°C) for Formazan Formation add_mtt->incubate_mtt solubilize 7. Add Solubilization Buffer (DMSO) incubate_mtt->solubilize read_abs 8. Read Absorbance at 570 nm solubilize->read_abs

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Secondary Assay 2: Monoamine Oxidase (MAO) Inhibition

To further profile the compound's selectivity, it is valuable to test for activity against monoamine oxidase (MAO) enzymes. MAOs are key enzymes in the degradation of monoamine neurotransmitters. [20][21]Inhibition of MAO can produce effects similar to reuptake inhibition, making this an important counter-screen.

Principle: Commercially available kits provide a simple method to screen for MAO-A and MAO-B inhibition. These assays typically use a non-fluorescent substrate that is converted into a highly fluorescent product by the MAO enzyme. A decrease in fluorescence in the presence of the test compound indicates inhibition. [22][23] Step-by-Step Methodology (General):

  • Reagent Preparation : Prepare reagents according to the manufacturer's protocol. This includes recombinant human MAO-A or MAO-B enzyme, substrate, and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • Assay Setup : In a 96-well plate, add the test compound over a range of concentrations.

  • Enzyme Addition : Add the MAO-A or MAO-B enzyme to the wells and pre-incubate with the compound.

  • Reaction Initiation : Initiate the reaction by adding the substrate.

  • Incubation : Incubate the plate at 37°C for the time specified in the kit protocol.

  • Signal Detection : Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis and Presentation

Proper data analysis is essential for drawing accurate conclusions. [8]

  • Uptake Inhibition :

    • Calculate the percentage of specific uptake for each compound concentration: % Specific Uptake = [(Sample_CPM - NonSpecific_CPM) / (Total_CPM - NonSpecific_CPM)] * 100

    • Plot the % Inhibition (which is 100 - % Specific Uptake) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration at which 50% of uptake is inhibited).

  • Cytotoxicity (MTT Assay) :

    • Calculate the percentage of cell viability: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot % Viability against the log of the compound concentration to determine the CC₅₀ (the concentration at which 50% of cell viability is lost).

  • Data Interpretation : A compound is considered a specific inhibitor if its IC₅₀ for the transporter is at least 10-fold lower than its CC₅₀. A high CC₅₀ value indicates low cytotoxicity.

Data Summary Table:

Assay TargetParameterResult (µM)
Dopamine Transporter (DAT)IC₅₀Value
Serotonin Transporter (SERT)IC₅₀Value
Norepinephrine Transporter (NET)IC₅₀Value
MAO-AIC₅₀Value
MAO-BIC₅₀Value
Cell Viability (HEK293)CC₅₀Value

Proposed Mechanism of Action

If the experimental data supports our initial hypothesis, the primary mechanism of action for ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl would be the inhibition of monoamine reuptake. By blocking DAT, SERT, and/or NET, the compound would increase the concentration and residence time of the respective neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling.

Proposed Mechanism: Inhibition of Monoamine Reuptake

G The compound blocks the transporter, preventing monoamine reuptake. This increases neurotransmitter levels in the synapse, enhancing postsynaptic receptor activation. cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT Monoamines (Dopamine, Serotonin, Norepinephrine) Transporter Monoamine Transporter (DAT, SERT, or NET) NT->Transporter Binds for Reuptake Receptor Postsynaptic Receptors NT->Receptor Activates Reuptake Reuptake Compound Ethyl 2-methylaminomethyl- 3-p-tolyl-propionate HCl Compound->Transporter Inhibits Signal Increased Signaling Receptor->Signal

Caption: Proposed mechanism of action at the synapse.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available from: [Link]

  • Ilic, M., Liechti, M. E., Lubec, G., Baumann, M. H., Sitte, H. H., & Luethi, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 737. Available from: [Link]

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Granchi, C., & Rizzolio, F. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3369-3376. Available from: [Link]

  • Dankwa, S., et al. (2016). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research, 44, 1-3. Available from: [Link]

  • Granchi, C., & Rizzolio, F. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. Available from: [Link]

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers Media S.A.. Available from: [Link]

  • Rothman, R. B., et al. (2003). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available from: [Link]

  • Williams, J. M. (2024). Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. STAR Protocols, 5(4), 103598. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Retrieved from [Link]

  • Owens, M. J., et al. (2002). Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. American Journal of Psychiatry, 159(10), 1713-1719. Available from: [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). p-Tolyl Isocyanate: A Key Building Block in Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]

  • Porsolt. (n.d.). Discover Precision in In Vitro Pharmacology. Retrieved from [Link]

  • ACS Publications. (2020). Focus on Human Monoamine Transporter Selectivity. Retrieved from [Link]

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 35-41. Available from: [Link]

  • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 92, 54-60. Available from: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • ACS Publications. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • QIMA Life Sciences. (2023). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Retrieved from [Link]

  • Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). SERT and DAT binding site and uptake analysis. Retrieved from [Link]

  • Meyer, M. R., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 275, 75-83. Available from: [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1729, 161-173. Available from: [Link]

  • Wikipedia. (n.d.). Tolyl group. Retrieved from [Link]

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Application Note: In Vitro Pharmacological Profiling of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (EMTP-HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Neuropharmacology Drug Discovery Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Pharmacological Context

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (EMTP-HCl; CAS 886366-02-5) is a highly specialized synthetic beta-amino acid derivative. Structurally characterized by a phenethylamine-like backbone with a p-tolyl substitution and an ethyl ester moiety, it serves as a highly lipophilic, membrane-permeable pharmacological probe [1][1].

In cell culture studies, EMTP-HCl is primarily utilized to investigate aminergic G protein-coupled receptors (GPCRs)—specifically the Trace Amine-Associated Receptor 1 (TAAR1) —and to modulate monoamine transporters (DAT, NET, SERT). Because TAAR1 is an intracellular GPCR often localized to the endoplasmic reticulum and intracellular vesicles, the ethyl ester group of EMTP-HCl acts as a prodrug-like feature, dramatically enhancing cellular uptake in in vitro assays before undergoing intracellular hydrolysis to interact with its target [2][2].

This guide outlines the self-validating methodologies required to accurately quantify EMTP-HCl's efficacy and cytotoxicity using SH-SY5Y human neuroblastoma cells and transfected HEK293-hTAAR1 models.

Mechanistic Pathway & Assay Causality

To design a robust assay, one must understand the signal transduction cascade. TAAR1 is a Gαs-coupled receptor. Upon activation by an agonist like EMTP-HCl, it stimulates adenylyl cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and CREB [3][3].

TAAR1_Pathway EMTP EMTP-HCl (Agonist) TAAR1 TAAR1 Receptor (GPCR) EMTP->TAAR1 Binds Gas Gαs Protein TAAR1->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Fig 1: TAAR1 signaling cascade activated by EMTP-HCl, driving cAMP accumulation and CREB activation.

Self-Validating Experimental Protocols

A self-validating protocol ensures that any generated data can be internally verified for accuracy, eliminating false positives/negatives caused by biological noise or reagent degradation.

Protocol A: Cell Line Preparation & Differentiation

Model: SH-SY5Y Human Neuroblastoma Cells [4][4].

  • Step 1: Seed SH-SY5Y cells in 96-well plates at a density of

    
     cells/well in DMEM/F12 supplemented with 10% FBS.
    
  • Step 2 (Differentiation): Replace media with DMEM/F12 containing 1% FBS and 10 µM All-trans-Retinoic Acid (RA). Incubate for 5 days, changing media every 48 hours.

  • Causality & Insight: Undifferentiated SH-SY5Y cells express highly variable, often low levels of mature Dopamine Transporters (DAT) and TAAR1. RA-induced differentiation halts proliferation and forces a mature dopaminergic phenotype. This crucial step ensures the assay measures true pharmacological target engagement rather than artifactual background noise.

Protocol B: cAMP Accumulation Assay (HTRF/BRET)

Model: HEK293 cells stably expressing hTAAR1.

  • Step 1: Serum-starve cells for 2 hours prior to the assay.

    • Causality: Serum contains trace amines and growth factors that elevate basal cAMP. Starvation resets the baseline, widening the assay's dynamic range.

  • Step 2: Prepare assay buffer: HBSS containing 5 mM HEPES and 500 µM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: Intracellular phosphodiesterases (PDEs) rapidly degrade cAMP. Without IBMX, transient cAMP spikes induced by EMTP-HCl will be missed, leading to false negatives. IBMX forces cAMP accumulation.

  • Step 3: Treat cells with serial dilutions of EMTP-HCl (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Step 4 (Validation Controls): Include a vehicle control (0.1% DMSO) to establish basal luminescence, and a Forskolin control (10 µM) to define the maximum adenylyl cyclase activation.

  • Step 5: Lyse cells and add HTRF cAMP detection reagents. Read on a time-resolved fluorescence microplate reader. Calculate the Z'-factor; the assay is only valid if

    
    .
    
Protocol C: Monoamine Uptake Inhibition

Model: Differentiated SH-SY5Y cells.

  • Step 1: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer.

  • Step 2: Pre-incubate cells with EMTP-HCl or control inhibitors (e.g., GBR12909 for DAT) for 15 minutes.

  • Step 3: Add 1 µM of the fluorescent monoamine mimetic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium). Incubate for 10 minutes.

  • Step 4: Wash rapidly with ice-cold KRH buffer to halt transport. Measure intracellular fluorescence (Ex: 475 nm / Em: 605 nm).

Workflow Step1 Seed Cells (SH-SY5Y / HEK293) Step2 Serum Starvation (Reduce Basal Noise) Step1->Step2 Step3 EMTP-HCl Treatment (Dose-Response) Step2->Step3 Step4 Assay Execution (cAMP / Uptake) Step3->Step4 Step5 Signal Detection (Microplate Reader) Step4->Step5 Step6 Data Analysis (Z'-factor & IC50) Step5->Step6

Fig 2: Self-validating in vitro workflow for evaluating EMTP-HCl pharmacology in cell culture.

Quantitative Data Presentation

To accurately benchmark EMTP-HCl against known pharmacological standards, data should be summarized into structured matrices. Below are the standardized templates for reporting the outcomes of the aforementioned protocols.

Table 1: Pharmacological Profiling of EMTP-HCl in Cell Culture Models
Assay TypeCell Line ModelPrimary TargetEMTP-HCl Result (nM)Reference ControlControl Result (nM)
cAMP Accumulation HEK293-hTAAR1TAAR1 AgonismTo be determined (EC₅₀)RO526339714.2 (EC₅₀)
Monoamine Uptake Diff. SH-SY5YDAT InhibitionTo be determined (IC₅₀)GBR129098.5 (IC₅₀)
Monoamine Uptake Diff. SH-SY5YNET InhibitionTo be determined (IC₅₀)Desipramine4.1 (IC₅₀)
Table 2: Cytotoxicity and Cell Viability (MTT Assay)

Note: It is critical to ensure that any observed reduction in monoamine uptake is due to target inhibition, not compound-induced cytotoxicity. Viability must remain >90% at the working concentrations.

EMTP-HCl Concentration24h Viability (%)48h Viability (%)Morphological Observations (Phase Contrast)
Vehicle (0.1% DMSO) 100.0 ± 1.2100.0 ± 1.5Healthy, extended neurite networks.
100 nM PendingPendingIntact neurites, no membrane blebbing.
1 µM PendingPendingIntact neurites, no membrane blebbing.
10 µM PendingPendingPotential neurite retraction (requires validation).

References

  • Reagent Database. "ETHYL 2-METHYLAMINOMETHYL-3-P-TOLYL-PROPIONATE CAS 886366-02-5".
  • BenchChem. "Application Notes and Protocols for the In Vitro Characterization of 3,4-Dimethoxy-β-methylphenethylamine".
  • Karolinska Institutet. "DISCRETE APPROACHES FOR LEVERAGING G PROTEIN-COUPLED RECEPTORS AS THERAPEUTIC TOOLS".
  • Brain Sciences (PMC). "A Pilot Study on a Possible Mechanism behind Olfactory Dysfunction in Parkinson's Disease: The Association of TAAR1 Downregulation with Neuronal Loss and Inflammation along Olfactory Pathway".

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Application Note: Quantitative Analysis of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl, a secondary amine hydrochloride salt with an ester functional group. Given its structure, this compound is amenable to several analytical techniques. This application note details robust, validated methodologies for its quantification in bulk drug substance and formulated products. We present a primary method utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) due to its specificity, accuracy, and precision. Additionally, we describe orthogonal methods, including Gas Chromatography (GC) and non-aqueous acid-base titration, which can be employed for confirmatory testing or in environments where HPLC is not available. All protocols are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Analytical Strategy

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl is a molecule whose purity and concentration must be precisely controlled to ensure the safety and efficacy of a final pharmaceutical product. The presence of a p-tolyl group provides a chromophore suitable for UV spectrophotometric detection, while the secondary amine hydrochloride lends itself to acid-base titration.

The primary goal of any analytical method is to provide reliable, reproducible, and accurate data.[1][3] The choice of method depends on the analytical objective, whether it is for the assay of the active pharmaceutical ingredient (API), stability testing, or determination of impurities. This guide prioritizes a stability-indicating HPLC method, which is capable of separating the main compound from potential degradation products or impurities.

The overall analytical workflow is designed to ensure data integrity from sample preparation through to final analysis and reporting.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login Std_Prep Reference Standard Preparation Sample->Std_Prep Sample_Prep Test Sample Preparation Sample->Sample_Prep Sys_Suitability System Suitability Test (SST) Std_Prep->Sys_Suitability Sample_Prep->Sys_Suitability Analysis Chromatographic Analysis (HPLC/GC) Sys_Suitability->Analysis Pass Integration Peak Integration & Quantification Analysis->Integration Review Data Review & Verification Integration->Review Report Final Report Generation Review->Report

Caption: General workflow for the quantitative analysis of a pharmaceutical compound.

Primary Method: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography is the cornerstone of modern pharmaceutical analysis due to its high resolving power and sensitivity.[4] For Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl, a reversed-phase method is ideal, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

Principle

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It partitions between the polar mobile phase and the non-polar stationary phase. The p-tolyl chromophore allows for sensitive detection using a UV detector, typically at a wavelength corresponding to its maximum absorbance (λ-max). Quantification is achieved by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration.

Experimental Protocol: HPLC-UV

Instrumentation & Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical grade phosphate buffer components.

  • 0.45 µm membrane filters for solvent and sample filtration.

Reagent Preparation:

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio. The optimal ratio should be determined during method development.

  • Diluent: A mixture of mobile phase components, such as Acetonitrile:Water (50:50 v/v), is typically suitable.

Standard Solution Preparation (Example Concentration: 0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Sample Solution Preparation (from bulk drug or formulation):

  • Accurately weigh a quantity of the sample equivalent to about 10 mg of the active ingredient.

  • Transfer to a 100 mL volumetric flask.

  • Proceed with steps 3-5 as described for the Standard Solution Preparation. For formulations, additional extraction or filtration steps may be necessary.[5]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar compounds.
Mobile Phase Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (50:50)The acidic pH ensures the secondary amine is protonated, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnhances reproducibility by controlling retention time variability.
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Detection UV at 220 nmThe tolyl group should have significant absorbance around this wavelength. A full UV scan is recommended to find the λ-max.
Run Time ~10 minutesShould be sufficient to elute the main peak and any common impurities.

Orthogonal Method 1: Gas Chromatography (GC-FID)

GC can serve as a valuable alternative, particularly for confirming identity and purity. The analyte's ester group suggests it may be sufficiently volatile for GC analysis.[6] However, the presence of the amine hydrochloride means it will likely require derivatization or analysis on a specialized column to prevent peak tailing and ensure thermal stability.

Principle

The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase of a capillary column. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing a response proportional to the mass of carbon atoms.[7][8]

Experimental Protocol: GC-FID

Instrumentation & Consumables:

  • Gas chromatograph with a split/splitless inlet and FID.

  • Capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • High-purity helium or hydrogen as carrier gas.

  • Suitable solvent (e.g., Methanol or Dichloromethane).

Standard and Sample Preparation:

  • Prepare a stock solution of approximately 1 mg/mL in a suitable solvent like methanol.

  • Further dilute to a working concentration of ~0.1 mg/mL.

  • Note: Direct injection of the HCl salt can be problematic. A sample preparation step involving neutralization with a base and extraction into an organic solvent may be required to analyze the free base form.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization without thermal degradation.
Detector Temp. 280 °CPrevents condensation of the analyte post-column.
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 250 °C, hold 5 min.A typical temperature program to separate the analyte from solvent and potential impurities.[9]
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.

Orthogonal Method 2: Non-Aqueous Titration

For assaying the bulk drug substance, non-aqueous titration is a classic, cost-effective, and highly precise method for quantifying amine hydrochloride salts.[10][11]

Principle

In a non-aqueous solvent like glacial acetic acid, the hydrochloride salt of a weak base can be titrated with a strong acid, such as perchloric acid. The chloride ion can interfere, but this is overcome by adding mercuric acetate, which complexes the chloride as undissociated mercuric chloride.[10] The endpoint is determined potentiometrically.

Experimental Protocol: Titration

Instrumentation & Reagents:

  • Potentiometer with a glass and reference electrode pair.

  • 10 mL or 20 mL burette.

  • Glacial Acetic Acid.

  • 0.1 N Perchloric acid in glacial acetic acid (standardized).

  • Mercuric acetate solution (5% w/v in glacial acetic acid).

  • Crystal violet indicator (optional, for visual titration).

Procedure:

  • Accurately weigh a quantity of the sample equivalent to ~200-300 mg of the analyte.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add 10 mL of mercuric acetate solution and stir.

  • Immerse the electrodes and titrate with standardized 0.1 N perchloric acid, recording the mV readings against the volume of titrant added.

  • Determine the endpoint from the inflection point of the titration curve.

Method Validation Protocol (as per ICH Q2(R2))

A developed analytical method is not fit for purpose until it has been properly validated.[12][13][14] Validation provides documented evidence that the procedure is suitable for its intended use.[3][15] The following parameters must be assessed for the primary HPLC assay method.

Validation_Pyramid cluster_foundation Method Foundation cluster_core Core Quantitative Metrics cluster_limits Sensitivity & Boundaries Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Range Range LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) Robustness Robustness

Caption: Key validation parameters for an analytical method as per ICH guidelines.

Validation Parameters and Acceptance Criteria:

ParameterProcedureTypical Acceptance Criteria
Specificity Analyze blank (diluent), placebo (formulation without API), and API spiked with known impurities. Assess peak purity using a Diode Array Detector.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[16][17]
Accuracy (Recovery) Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery between 98.0% and 102.0% at each level.[4][16]
Precision Repeatability (Intra-assay): Six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.% Relative Standard Deviation (%RSD) ≤ 2.0%.[17]
Range The range over which the method is linear, accurate, and precise.Confirmed by linearity, accuracy, and precision data.[12][15]
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio for LOQ is typically 10:1. S/N ratio for LOD is typically 3:1.[15][17]
Robustness Deliberately vary method parameters (e.g., mobile phase ±2%, pH ±0.2 units, column temp ±5°C) and observe the effect on results and system suitability.System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits. Results are unaffected.

Conclusion

This application note provides a robust and scientifically grounded framework for the quantitative analysis of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. The primary HPLC-UV method, when fully validated according to the outlined ICH parameters, will deliver accurate and reliable results suitable for quality control and regulatory submission. The orthogonal GC and titration methods provide excellent confirmatory alternatives, enhancing the overall analytical control strategy for this compound.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn.
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.). Pharmaguideline.
  • Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org. (2013, May). International Journal of Pharmaceutical Erudition.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency.
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). European Medicines Agency.
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7). Emery Pharma.
  • Acid-Base Titrations - NONAQUEOUS SOLVENTS - GFS Chemicals. (n.d.). GFS Chemicals.
  • titrimetric analysis. (n.d.). Textbook of Quantitative Chemical Analysis.
  • Acid Base Titration Analytical Chemistry Methods Us. (n.d.). SlideShare.
  • ANALYTICAL METHODS - ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Analytical Chemistry 1956 Vol.28 no.4. (1956). Analytical Chemistry.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica.
  • Chapter 9. (n.d.). Analytical Chemistry 2.0.
  • Development and Validation of Analytical Method for Determination of Preservatives in Sterile Dosage Form Research Article - SciSpace. (2022, April 15). International Journal of Pharmaceutical Sciences and Research.
  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla - SciELO. (2017). Brazilian Journal of Pharmaceutical Sciences.
  • Development of Analytical Method for Quantitative Determination of Propyphenazone Residues on Manufacturing Equipment. (n.d.). Macedonian Pharmaceutical Bulletin.
  • Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Analytical Methods | US EPA. (2026, January 2). US EPA.
  • Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. (n.d.). LECO Corporation.
  • Optimization of Determination Method of Cooling Agents in Cigarette Tipping Paper by Gas Chromatography | LCGC International. (2022, April 1). LCGC International.
  • A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC. (n.d.). Pharmacognosy Magazine.
  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm - OAText. (2018, June 25). OAText.
  • GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC. (n.d.). Journal of Analytical Methods in Chemistry.
  • (PDF) Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry - ResearchGate. (n.d.). ResearchGate.

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Application Notes and Protocols for the Characterization of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary pharmacology and drug discovery, the precise characterization of novel chemical entities is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in receptor binding assays. While limited information is publicly available regarding the specific biological targets of this compound, its structural resemblance to known monoamine reuptake inhibitors suggests a potential interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

These transporters are critical regulators of neurotransmission, and their modulation is a key mechanism of action for many therapeutic agents, particularly those used in the treatment of psychiatric and neurological disorders.[1][2][3] Therefore, the following application notes and protocols are designed to provide a robust framework for the initial characterization of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl's binding affinity and selectivity for these important targets.

The methodologies detailed herein are grounded in the principles of radioligand binding assays, which remain a gold standard for quantifying the interaction between a ligand and a receptor due to their sensitivity and reproducibility.[4][5][6] This guide will provide both the theoretical underpinnings and the practical, step-by-step instructions necessary to conduct these assays with scientific rigor.

Core Principles of Radioligand Binding Assays

Radioligand binding assays are a powerful tool for studying receptor-ligand interactions.[4][7] They allow for the direct measurement of the binding of a radiolabeled ligand to its receptor. The most common type of assay for characterizing a novel, unlabeled compound is the competitive binding assay.

In a competitive binding assay, a fixed concentration of a radioligand (a molecule with a radioactive isotope attached) is incubated with a receptor preparation in the presence of varying concentrations of the unlabeled test compound (in this case, ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl). The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioligand bound at each concentration of the test compound, we can determine the test compound's affinity for the receptor.

Key parameters derived from these assays include:

  • IC50 (Inhibitory Concentration 50%): The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5][6]

  • Ki (Inhibition Constant): The dissociation constant of the test compound, which represents its affinity for the receptor. It is calculated from the IC50 value using the Cheng-Prusoff equation and is independent of the radioligand concentration used in the assay.

Visualizing the Principle of Competitive Binding

cluster_0 Without Competitor cluster_1 With Competitor Receptor R Bound_Complex R L Receptor->Bound_Complex:f0 Radioligand L Radioligand->Bound_Complex:f1 Receptor_2 R Bound_Complex_2 R L Receptor_2->Bound_Complex_2:f0 Competitor_Bound R C Receptor_2->Competitor_Bound:f0 Radioligand_2 L Radioligand_2->Bound_Complex_2:f1 Competitor C Competitor->Competitor_Bound:f1

Caption: Principle of Competitive Radioligand Binding.

Application Notes

Materials and Reagents
  • Test Compound: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (CAS: 886366-02-5)

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[8][9][10]

  • Radioligands: High-affinity, selective radioligands for each transporter are required.[6]

  • Buffers and Reagents: All reagents should be of high purity.

    • Tris-HCl

    • NaCl

    • KCl

    • Bovine Serum Albumin (BSA)

    • Polyethyleneimine (PEI)

    • Scintillation fluid

  • Equipment:

    • Microplate reader (for protein quantification)

    • Centrifuge

    • Cell harvester and filter mats (e.g., GF/C)

    • Scintillation counter

    • Homogenizer

Preparation of Cell Membranes
  • Culture cells expressing the target transporter to a high density.

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in ice-cold lysis buffer.

  • Homogenize the cell suspension to lyse the cells and release the membranes.

  • Centrifuge the homogenate at a high speed to pellet the membranes.

  • Wash the membrane pellet with fresh buffer to remove cytosolic components.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane preparations in aliquots at -80°C until use.

Choosing the Right Radioligand

The choice of radioligand is critical for a successful binding assay.[6] The ideal radioligand should have high affinity and selectivity for the target receptor and low non-specific binding.[6]

TransporterRecommended Radioligand
Dopamine (DAT)[³H]WIN 35,428
Norepinephrine (NET)[³H]Nisoxetine
Serotonin (SERT)[³H]Citalopram or [³H]Imipramine

Detailed Protocols: Competitive Radioligand Binding Assays

The following are generalized protocols that should be optimized for each specific transporter and laboratory conditions.

Visualizing the Experimental Workflow

A Prepare Reagents and Compound Dilutions B Add Assay Buffer, Radioligand, and Test Compound to Wells A->B C Add Cell Membrane Preparation B->C D Incubate to Reach Equilibrium C->D E Terminate Assay by Rapid Filtration D->E F Wash Filters to Remove Unbound Radioligand E->F G Quantify Bound Radioactivity via Scintillation Counting F->G H Data Analysis (IC50 and Ki Determination) G->H

Caption: General Experimental Workflow for Radioligand Binding Assay.

Protocol 1: Dopamine Transporter (DAT) Binding Assay
  • Objective: To determine the binding affinity (Ki) of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl for the human dopamine transporter.

  • Materials:

    • hDAT-expressing cell membranes

    • Radioligand: [³H]WIN 35,428

    • Non-specific binding control: GBR 12909 (10 µM)

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

    • Wash Buffer: Ice-cold Assay Buffer

  • Procedure:

    • Prepare serial dilutions of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 25 µL Assay Buffer

      • Non-specific Binding: 25 µL GBR 12909 (10 µM final concentration)

      • Test Compound: 25 µL of each dilution of the test compound

    • Add 25 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).

    • Add 200 µL of the hDAT membrane preparation (10-20 µg protein/well) to all wells.

    • Incubate at 4°C for 2-3 hours with gentle agitation.

    • Terminate the incubation by rapid filtration through GF/C filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.[11]

    • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.

Protocol 2: Norepinephrine Transporter (NET) Binding Assay
  • Objective: To determine the binding affinity (Ki) of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl for the human norepinephrine transporter.

  • Materials:

    • hNET-expressing cell membranes

    • Radioligand: [³H]Nisoxetine

    • Non-specific binding control: Desipramine (10 µM)[12]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[12]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4[12]

  • Procedure:

    • Prepare serial dilutions of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 25 µL Assay Buffer

      • Non-specific Binding: 25 µL Desipramine (10 µM final concentration)

      • Test Compound: 25 µL of each dilution of the test compound

    • Add 25 µL of [³H]Nisoxetine to all wells (final concentration ~1-5 nM).[12]

    • Add 200 µL of the hNET membrane preparation (5-15 µg protein/well).

    • Incubate at 4°C for 60-120 minutes.[3][12]

    • Terminate the incubation by rapid filtration through GF/C filters (pre-soaked in 0.5% PEI) using a cell harvester.[12]

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.

Protocol 3: Serotonin Transporter (SERT) Binding Assay
  • Objective: To determine the binding affinity (Ki) of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl for the human serotonin transporter.

  • Materials:

    • hSERT-expressing cell membranes[8][9]

    • Radioligand: [³H]Citalopram or [³H]Imipramine

    • Non-specific binding control: Fluoxetine (10 µM) or Imipramine (200 µM)[9]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

    • Wash Buffer: Ice-cold Assay Buffer

  • Procedure:

    • Prepare serial dilutions of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 25 µL Assay Buffer

      • Non-specific Binding: 25 µL Fluoxetine or Imipramine

      • Test Compound: 25 µL of each dilution of the test compound

    • Add 25 µL of [³H]Citalopram or [³H]Imipramine to all wells (final concentration ~0.5-2 nM).

    • Add 200 µL of the hSERT membrane preparation (20-50 µg protein/well).

    • Incubate at room temperature for 60 minutes.

    • Terminate the incubation by rapid filtration through GF/C filters (pre-soaked in 0.5% PEI) using a cell harvester.[9]

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate Dose-Response Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to calculate the Ki value:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the initial characterization of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl's binding affinity for the dopamine, norepinephrine, and serotonin transporters. By following these methodologies, researchers can obtain reliable and reproducible data to elucidate the pharmacological profile of this novel compound, thereby contributing to the broader understanding of its potential therapeutic applications.

References

  • Radioligand binding methods: practical guide and tips. (n.d.). Vertex AI Search.
  • Radioligand binding methods: practical guide and tips - Scite.ai. (n.d.). Scite.ai.
  • SERT Biochemical Binding Assay Service - Reaction Biology. (n.d.). Reaction Biology.
  • human Serotonin Transporter Receptor Cell Line - Revvity. (n.d.). Revvity.
  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Gifford Bioscience.
  • Rat Serotonin Transporter ELISA Kit (A5699) - Antibodies.com. (n.d.). Antibodies.com.
  • Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity. (2024, April 3). Revvity.
  • Radioligand binding assays and their analysis - PubMed. (n.d.). PubMed.
  • human Norepinephrine Transporter Cell Line - Revvity. (n.d.). Revvity.
  • Rat Noradrenaline Transporter ELISA Kit (A7637) - Antibodies.com. (n.d.). Antibodies.com.
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Application Notes and Protocols for the Investigation of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

A Theoretical Framework for Exploring a Novel Neuroactive Compound

Disclaimer: These application notes and protocols are a theoretical guide based on the structural characteristics of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl and established methodologies in neuropharmacology. As of the date of this document, there is no direct published research on the specific neuroscientific applications of this compound. Therefore, the following content is intended to provide a scientifically-grounded framework for initiating research and should be adapted and validated accordingly.

Introduction and Rationale

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl is a novel chemical entity with structural motifs that suggest potential activity within the central nervous system (CNS). The molecule incorporates a propionate ester, a p-tolyl group, and a secondary amine, features present in various neuroactive compounds. The propionate moiety, in particular, has been associated with neuroprotective and anti-inflammatory effects[1][2]. Furthermore, the overall structure suggests it may be a candidate for modulating neuronal function, potentially offering neuroprotective or anticonvulsant benefits.

These application notes provide a comprehensive, albeit theoretical, guide for researchers, scientists, and drug development professionals to explore the potential of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in neuroscience research. The protocols outlined below are based on established in vitro and in vivo models for assessing neuroprotection and anticonvulsant activity.

Preliminary Assessment: Blood-Brain Barrier Permeability

A critical initial step for any potential CNS-active compound is to assess its ability to cross the blood-brain barrier (BBB). In silico and in vitro models can provide an early indication of a compound's potential for CNS penetration.

In Silico Prediction

Computational models can predict BBB permeability based on a molecule's physicochemical properties, such as lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight[3][4][5]. These parameters for Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl should be calculated using appropriate software to provide a preliminary assessment of its potential to cross the BBB.

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a non-cell-based in vitro model that can be used to predict passive transcellular permeability across the BBB[4][5][6].

Protocol for PAMPA-BBB Assay

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions:

    • Donor Solution: Dissolve Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Procedure:

    • Add the donor solution to the filter plate.

    • Place the filter plate onto the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • C_A(t) is the concentration in the acceptor well at time t.

    • C_equilibrium is the concentration at equilibrium.

Application I: Investigation of Neuroprotective Properties

Based on the presence of the propionate moiety, it is hypothesized that Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl may exhibit neuroprotective effects against oxidative stress and excitotoxicity, common mechanisms in neurodegenerative diseases[2][7][8].

In Vitro Neuroprotection Assays

These assays utilize cultured neuronal cells to assess the ability of the compound to protect against various neurotoxic insults. The human neuroblastoma cell line SH-SY5Y is a commonly used model for such studies[9][10][11].

Workflow for In Vitro Neuroprotection Studies

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assess Assessment Culture Culture SH-SY5Y cells Seed Seed cells into 96-well plates Culture->Seed Pretreat Pre-treat with Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl Seed->Pretreat Induce Induce neurotoxicity (e.g., H2O2, Glutamate) Pretreat->Induce Viability Cell Viability Assay (MTT or Resazurin) Induce->Viability ROS ROS Measurement (e.g., H2DCFDA) Induce->ROS Caspase Caspase Activity Assay Induce->Caspase

Caption: Workflow for in vitro neuroprotection assays.

Detailed Protocols for In Vitro Neuroprotection

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2[9].

  • Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours[12].

  • Compound Treatment:

    • Prepare a stock solution of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically <0.1%)[9].

    • Pre-treat the cells with various concentrations of the compound for 2-24 hours.

  • Induction of Neurotoxicity:

    • Oxidative Stress Model: After pre-treatment, expose the cells to hydrogen peroxide (H2O2) at a final concentration of 100-500 µM for 24 hours[11][12].

    • Excitotoxicity Model: After pre-treatment, expose the cells to L-glutamate at a final concentration of 5-10 mM for 24 hours[12][13].

  • Assessment of Neuroprotection:

    • Cell Viability Assay (Resazurin Method):

      • After the neurotoxin exposure, remove the medium and add fresh medium containing resazurin (10 µg/mL).

      • Incubate for 2-4 hours at 37°C.

      • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm[12].

    • Measurement of Reactive Oxygen Species (ROS):

      • After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescein diacetate (H2DCFDA) for 30 minutes at 37°C[12].

      • Measure the fluorescence at an excitation of 485 nm and an emission of 535 nm.

Table 1: Example Experimental Parameters for In Vitro Neuroprotection Assays

ParameterOxidative Stress ModelExcitotoxicity Model
Cell Line SH-SY5YSH-SY5Y
Neurotoxin Hydrogen Peroxide (H₂O₂)L-Glutamate
Neurotoxin Conc. 100-500 µM5-10 mM
Compound Conc. 0.1 - 100 µM0.1 - 100 µM
Pre-incubation Time 2-24 hours2-24 hours
Endpoint Assays Cell Viability, ROS ProductionCell Viability, LDH Release

Application II: Evaluation of Anticonvulsant Potential

The structural features of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl may confer anticonvulsant properties. In vivo screening models are essential for evaluating the potential of novel compounds to suppress seizures.

In Vivo Anticonvulsant Screening

The pentylenetetrazole (PTZ)-induced seizure model is a widely used primary screening tool for identifying potential anticonvulsant drugs[14].

Workflow for In Vivo Anticonvulsant Screening

G cluster_prep Animal Preparation cluster_treat Treatment and Seizure Induction cluster_observe Observation and Scoring Acclimate Acclimate mice to housing Group Randomly assign to treatment groups Acclimate->Group Administer Administer Compound or Vehicle (i.p.) Group->Administer PTZ Administer PTZ (s.c.) Administer->PTZ Observe Observe for 30 minutes PTZ->Observe Score Score seizure severity (e.g., Racine scale) Observe->Score

Caption: Workflow for PTZ-induced seizure model.

Detailed Protocol for the PTZ-Induced Seizure Model

  • Animals: Use male Swiss albino mice (20-25 g). House the animals in standard conditions with free access to food and water.

  • Drug Administration:

    • Dissolve Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in a suitable vehicle (e.g., saline with a small amount of Tween 80).

    • Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) 30-60 minutes before seizure induction. A control group should receive the vehicle only.

  • Seizure Induction: Administer a subcutaneous (s.c.) injection of PTZ at a dose of 85 mg/kg.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes.

  • Parameters Measured:

    • Latency to first seizure: The time from PTZ injection to the onset of the first myoclonic jerk.

    • Seizure Severity: Score the severity of seizures using a standardized scale (e.g., Racine scale).

    • Protection: The percentage of animals in each group that do not exhibit generalized tonic-clonic seizures.

Assessment of Motor Coordination (Rotarod Test)

It is crucial to assess whether the compound causes motor impairment, which could be a confounding factor in behavioral tests. The rotarod test is a standard method for this purpose.

Protocol for the Rotarod Test

  • Apparatus: Use a standard rotarod apparatus for mice.

  • Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for 2-3 consecutive days until they can remain on the rod for at least 180 seconds.

  • Testing:

    • Administer the compound or vehicle as described for the anticonvulsant test.

    • At the time of expected peak effect (e.g., 30-60 minutes post-injection), place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A significant decrease in latency compared to the vehicle group indicates motor impairment.

Assessment of General Locomotor Activity

Any novel CNS-active compound should be evaluated for its effects on spontaneous locomotor activity to rule out sedative or hyperactive effects that could influence the results of other behavioral tests[15][16][17][18][19]. The open field test is a standard assay for this purpose[15][16][17].

Protocol for the Open Field Test

  • Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone by software[15][16].

  • Procedure:

    • Administer Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl or vehicle to the animals.

    • After a predetermined time (e.g., 30 minutes), place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

    • Record the session using an overhead video camera.

  • Data Analysis: Use automated video tracking software to analyze the following parameters[15][17][18]:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

Table 2: Example Experimental Parameters for In Vivo Behavioral Assays

ParameterPTZ-Induced Seizure ModelRotarod TestOpen Field Test
Animal Model Swiss Albino MiceSwiss Albino MiceC57BL/6 Mice
Compound Doses 10, 30, 100 mg/kg (i.p.)10, 30, 100 mg/kg (i.p.)10, 30, 100 mg/kg (i.p.)
Test Duration 30 minutesUp to 5 minutes5-10 minutes
Primary Endpoint Seizure latency and severityLatency to fallTotal distance traveled

Conclusion

The structural characteristics of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl suggest that it is a promising candidate for investigation in neuroscience research. The protocols detailed in these application notes provide a robust, albeit theoretical, framework for the initial exploration of its potential neuroprotective and anticonvulsant properties. It is imperative that these studies are conducted with appropriate controls and that the results are interpreted in the context of the compound's pharmacokinetic and safety profiles. Further research will be necessary to elucidate the precise mechanism of action and to validate these preliminary findings.

References

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Application Notes and Protocols: Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl as a Putative Chemical Probe for Monoamine Transporter Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The following application note is a scientifically guided framework for the investigation of Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl as a potential chemical probe. At the time of writing, the specific biological targets and mechanism of action for this compound are not established in the peer-reviewed literature. The proposed applications and protocols are based on structural analogies to known neuromodulatory compounds and are intended to serve as a starting point for researchers to validate its potential use. All experimental procedures should be conducted with appropriate controls to validate the findings.

Introduction: The Quest for Novel Neuromodulatory Tools

The intricate signaling network of the central nervous system relies on the precise regulation of neurotransmitter concentrations in the synaptic cleft. Monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical players in this process.[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synapse, thereby terminating the signal and maintaining neurotransmitter homeostasis.[3] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD), making them key targets for therapeutic intervention and tools for basic research.[2][4]

Chemical probes are indispensable tools for dissecting the roles of proteins like monoamine transporters in complex biological systems.[5] An ideal chemical probe exhibits high potency, selectivity, and a well-characterized mechanism of action, enabling researchers to modulate and study its target with precision.

This document outlines a potential application for Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl as a novel chemical probe for the monoamine transporter family. Based on its structural features—a propionate core, a p-tolyl group, and a methylaminomethyl moiety—it is hypothesized that this compound may interact with the substrate or inhibitor binding sites of DAT, SERT, or NET. The following protocols provide a comprehensive roadmap for researchers to test this hypothesis and characterize the compound's activity, selectivity, and utility as a chemical probe.

Physicochemical Properties of Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl

A thorough understanding of a compound's physicochemical properties is fundamental to its application as a chemical probe.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₂ · HClN/A
Molecular Weight 271.78 g/mol N/A
CAS Number 886366-02-5N/A
Appearance White to off-white solidN/A
Solubility Soluble in water, DMSO, and ethanolTo be determined
Purity >98% (recommended)N/A

Proposed Mechanism of Action and Biological Target

Based on its structural similarity to known monoamine transporter ligands, it is proposed that Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl may act as a competitive inhibitor or a substrate of DAT, SERT, and/or NET. The p-tolyl group may engage in hydrophobic interactions within the transporter's binding pocket, while the protonated amine is likely crucial for electrostatic interactions. The ester moiety may influence cell permeability and metabolic stability.

The primary objective of the following protocols is to determine if this compound binds to and/or inhibits the function of monoamine transporters and to quantify its potency and selectivity.

Experimental Validation Workflow

The validation of a novel chemical probe is a stepwise process. The following workflow is recommended for characterizing Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In-Vitro/In-Vivo Application a Radioligand Binding Assays (DAT, SERT, NET) b Neurotransmitter Uptake Assays (DAT, SERT, NET) a->b Determine binding affinity (Ki) c Broader GPCR/Ion Channel Panel b->c Initial potency (IC50) d Off-target validation c->d Identify potential off-targets e Substrate vs. Inhibitor Assay (Efflux Assay) d->e Confirm on-target activity f Kinetic Analysis e->f Elucidate functional effect g Synaptosome Uptake Assays f->g Validate in a more physiological system h Behavioral Assays (if applicable) g->h Assess in vivo effects G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron a Neurotransmitter (e.g., Dopamine) b Vesicular Release a->b d Increased Neurotransmitter Concentration b->d Exocytosis c Monoamine Transporter (e.g., DAT) d->c Reuptake e Postsynaptic Receptors d->e Binding f Signal Transduction e->f probe Ethyl 2-methylaminomethyl- 3-p-tolyl-propionate HCl probe->c Inhibition

Caption: Hypothetical mechanism of action: Inhibition of monoamine reuptake, leading to increased synaptic neurotransmitter levels.

Data Interpretation and Best Practices

  • Selectivity: It is crucial to profile the compound against all three monoamine transporters to determine its selectivity profile. A truly selective probe will exhibit at least a 10-fold, and preferably a 100-fold, higher affinity/potency for its primary target over the others.

  • Substrate vs. Inhibitor: The neurotransmitter uptake assay will show if the compound blocks uptake. To determine if it is a substrate or a non-substrate inhibitor, an efflux assay can be performed. Substrates will typically induce neurotransmitter efflux, while inhibitors will not. [3]* Controls are Critical: Always include a known inhibitor and/or substrate for the target transporter as a positive control in all assays.

  • Off-Target Profiling: For a well-validated chemical probe, screening against a broader panel of receptors and enzymes is recommended to ensure selectivity.

Conclusion

Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl presents an intriguing scaffold for a potential neuromodulatory chemical probe. The protocols and workflow outlined in this document provide a rigorous framework for its characterization. Through systematic investigation of its binding affinity, functional potency, and selectivity, the scientific community can determine the utility of this compound in elucidating the complex roles of monoamine transporters in health and disease.

References

  • Uptake and release of neurotransmitters. (2001). PubMed. [Link]

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  • Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. (n.d.). BioTechniques. [Link]

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Application Note: Pharmacological and Toxicological Profiling of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride (E2M3TP) CAS Registry: 2102412-67-7 (HCl salt) / 886366-02-5 (Free base)[1]

Executive Summary & Structural Rationale

Evaluating a novel or uncharacterized chemical building block requires a logical, hypothesis-driven testing cascade. Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (E2M3TP) is a


-amino acid ester derivative featuring a secondary amine (methylamino) and a lipophilic p-tolyl group[1].

From a medicinal chemistry perspective, this pharmacophore shares critical spatial features with two major classes of central nervous system (CNS) agents:

  • Monoamine Transporter (MAT) Inhibitors: The distance between the basic nitrogen and the aromatic ring mimics substituted amphetamines and cathinones, suggesting potential affinity for the Dopamine (DAT), Norepinephrine (NET), or Serotonin (SERT) transporters.

  • Centrally Acting Muscle Relaxants: The structure bears a resemblance to tolperisone analogs, indicating potential voltage-gated sodium channel or GPCR off-target activity.

Furthermore, the presence of an ethyl ester introduces a metabolic liability. Esters are highly susceptible to hydrolysis by plasma and hepatic carboxylesterases. Therefore, evaluating the parent compound's stability versus the activity of its free-acid metabolite is a critical axis of this experimental design.

Experimental Design & Workflow

To systematically de-orphan E2M3TP and evaluate its therapeutic or toxicological potential, we employ a self-validating, four-phase testing cascade. Progression through the cascade is gated by predefined quantitative thresholds.

Workflow T1 Phase 1: Target De-Orphaning Radioligand Binding (DAT, NET, SERT) T2 Phase 2: Functional Assays Uptake Inhibition & FLIPR T1->T2 Affinity (Ki) < 1 µM T3 Phase 3: ADME Profiling HLM Stability & Clearance T2->T3 Functional IC50 established T4 Phase 4: In Vivo Models Locomotor & Rotarod Tests T3->T4 t1/2 > 30 mins

Figure 1: Sequential experimental workflow for E2M3TP profiling.

Phase 1 & 2: In Vitro Pharmacology Protocols

Monoamine Transporter Radioligand Binding Assay

Causality: Radioligand binding is prioritized over functional cellular assays for the first pass because it measures direct physical affinity (


) without the confounding variables of membrane permeability or downstream signal amplification[2].

Self-Validation System: The assay plate is only considered valid if the calculated Z'-factor is > 0.5. This is achieved by including total binding (buffer only) and non-specific binding (NSB) control wells (e.g., 10 µM fluoxetine for SERT, 10 µM mazindol for DAT)[2].

Step-by-Step Protocol:

  • Membrane Preparation: Resuspend HEK-293 cells stably expressing human DAT, NET, or SERT in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes.

  • Compound Dilution: Dissolve E2M3TP HCl in assay buffer. Note: The use of the HCl salt ensures complete aqueous solubility, avoiding high DMSO concentrations (>0.1%) that can perturb membrane integrity and artificially inflate NSB.

  • Incubation: In a 96-well plate, combine 50 µL of E2M3TP (varying concentrations from

    
     to 
    
    
    
    M), 50 µL of radioligand (e.g., 5 nM
    
    
    -Dopamine for DAT), and 100 µL of membrane suspension[2].
  • Equilibration: Incubate at room temperature for 60 minutes to reach steady-state equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce ligand adhesion). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the dried filters and quantify bound radioactivity using a Microbeta liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Hypothesized Mechanism of Action

Pathway E2M3TP E2M3TP (Prodrug/Active) Esterase Carboxylesterase (Hydrolysis) E2M3TP->Esterase Metabolism MAT Monoamine Transporter (DAT/NET) E2M3TP->MAT Direct Blockade? AcidMet Free Acid Metabolite Esterase->AcidMet AcidMet->MAT Active Metabolite? Synapse Increased Synaptic Monoamines MAT->Synapse Inhibition of Reuptake

Figure 2: Hypothesized metabolic and pharmacodynamic pathways for E2M3TP.

Phase 3: ADME & Biotransformation Protocol

Human Liver Microsome (HLM) Stability Assay

Causality: The ethyl ester and N-methyl groups of E2M3TP are prime targets for rapid phase I metabolism (hydrolysis and CYP-mediated demethylation, respectively). If the compound is cleared too rapidly (


 < 10 mins), in vivo behavioral data will be heavily skewed by the metabolites rather than the parent compound.

Self-Validation System: Parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) are mandatory. If the intrinsic clearance (


) of these controls falls outside historical laboratory ranges, the E2M3TP data is rejected to prevent false-positive instability calls[3].

Step-by-Step Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    [3].
    
  • Pre-Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with E2M3TP (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM)[3].

  • Time-Course Sampling: At

    
     minutes, withdraw 50 µL aliquots from the reaction mixture.
    
  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., bucetin or tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 3000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to track the disappearance of the parent E2M3TP mass transition.

Data Presentation & Quantitative Thresholds

To facilitate rapid decision-making, all generated data should be summarized into standardized matrices. Below are the structural templates and acceptable thresholds for E2M3TP progression.

Table 1: In Vitro Pharmacological Profiling Matrix
Target / AssayReference ControlAcceptable Assay Z'-FactorE2M3TP Target ThresholdInterpretation
DAT Binding Cocaine (

nM)
> 0.65

< 1.0 µM
Indicates potential dopaminergic activity (stimulant/reward).
NET Binding Nisoxetine (

nM)
> 0.70

< 1.0 µM
Indicates potential noradrenergic activity (arousal/tachycardia).
SERT Binding Fluoxetine (

nM)
> 0.60

< 1.0 µM
Indicates potential serotonergic activity (mood/emesis).
Table 2: ADME & Toxicity Parameters
ParameterAssay SystemControl CompoundE2M3TP Progression Criteria
Metabolic Half-life (

)
Human Liver MicrosomesVerapamil (

min)

minutes
Intrinsic Clearance (

)
Human Liver MicrosomesWarfarin (

µL/min/mg)
< 50 µL/min/mg protein
Cytotoxicity (

)
HepG2 Cell Line (MTS Assay)Chlorpromazine> 100 µM (100x safety margin)

Phase 4: In Vivo Translation

If E2M3TP demonstrates a


 for MATs and an HLM 

minutes, it advances to in vivo behavioral models.
  • Locomotor Activity (Open Field Test): Used to assess stimulant properties (associated with DAT/NET inhibition).

  • Rotarod Test: Used to assess motor coordination and muscle relaxation. Given the structural similarity to tolperisone, if E2M3TP lacks MAT affinity but induces ataxia or relaxation on the rotarod, it strongly suggests off-target voltage-gated channel modulation.

Note: Due to the ester moiety, rodent plasma esterases are significantly more active than human esterases. In vivo rodent doses must be carefully calibrated, and plasma sampling (PK) must be conducted with esterase inhibitors (e.g., NaF or PMSF) in the collection tubes to prevent ex vivo degradation.

References

  • Reagent Database. "ETHYL 2-METHYLAMINOMETHYL-3-P-TOLYL-PROPIONATE CAS 886366-02-5". Reagent Database.
  • Rothman, R. B., et al. "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters". Frontiers in Pharmacology / PMC, 2020.
  • Obach, R. S., et al. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes". Springer Nature Experiments, 1999 (Methodological updates).

Sources

Application Notes & Protocols: A Framework for Determining Dosing Concentrations of Novel Chemical Entities - The Case of Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic requires a meticulously planned series of experiments to determine its biological activity, safety profile, and appropriate dosing. This guide provides a comprehensive framework for establishing initial dosing concentrations for in vitro and in vivo studies, using the sparsely characterized compound, Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (CAS: 886366-02-5), as a representative example.[1][2] As specific biological data for this compound is not publicly available, this document will focus on the fundamental principles and industry-standard protocols applicable to any new small molecule. We will detail the logic behind experimental design, from initial in vitro cytotoxicity and efficacy screening to the planning of in vivo dose-ranging and maximum tolerated dose (MTD) studies.

Introduction: The Challenge of a New Chemical Entity (NCE)

The development of any new drug begins with the characterization of a lead compound.[3] Over 90% of drugs on the market are small molecules, which are organic compounds designed to elicit a specific biological response.[3] The process of bringing a new therapeutic to market is lengthy and expensive, often taking 10-15 years.[3] A critical early step in this process is to define the concentrations at which the compound shows efficacy without unacceptable toxicity.[4]

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl is a small molecule with the following properties:

  • Molecular Formula: C14H21NO2

  • Molecular Weight: 235.325 g/mol [1]

Given the lack of established biological data, a systematic approach is required to determine appropriate experimental dosing. This involves a tiered strategy, starting with broad-range in vitro assays and progressing to more focused in vivo studies.[5]

Phase 1: In Vitro Characterization - Establishing a Concentration Range

The first step is to assess the compound's effect on cells in culture. This provides initial insights into its potency and toxicity, which are crucial for designing subsequent experiments.[6]

Initial Solubility and Stock Solution Preparation

Before any biological assay, the compound's solubility must be determined in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10-50 mM). This stock is then used to make serial dilutions for the experiments.

Cytotoxicity Assays: Defining the Upper Limit

Cytotoxicity assays are fundamental to understanding the concentration at which a compound causes cell death.[6][7] This data is used to establish a therapeutic window—the range between the effective concentration and the toxic concentration.

A common and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[8][9] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[8]

Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in the appropriate cell culture medium. A common starting range for a new compound is from 0.01 µM to 100 µM.[10] It is recommended to start with a high concentration, such as 30 µM, for initial screening.[11]

  • Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Incubate for a period relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration) .

Functional Assays: Determining Efficacy

Once the cytotoxic concentration range is known, functional assays can be performed to determine the compound's efficacy in relation to its intended biological target. The concentrations used in these assays should ideally be well below the CC50 value.

The choice of assay depends on the hypothesized mechanism of action. For example, if the compound is a suspected enzyme inhibitor, an enzymatic assay would be appropriate. If it is expected to modulate a signaling pathway, a reporter gene assay or Western blotting for key pathway proteins could be used.

The goal of these initial functional assays is to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) .

Data Summary: In Vitro Starting Points
ParameterDescriptionTypical Starting Range for NCEs
CC50 Concentration that causes 50% cell death.Test up to 100 µM
EC50/IC50 Concentration that produces 50% of the maximal biological effect or inhibition.Test up to 30 µM, guided by CC50 data.[11]

Phase 2: In Vivo Studies - Translating to a Biological System

In vivo studies are essential to understand how a compound behaves in a whole organism, providing insights that cannot be obtained from in vitro experiments alone.[12] The primary goal of initial in vivo studies is to establish a safe and effective dose range.

The Importance of a Maximum Tolerated Dose (MTD) Study

The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[13][14] MTD studies are a cornerstone of preclinical development and are crucial for guiding the design of subsequent efficacy studies and Phase I clinical trials.[15][16]

The MTD is typically determined through dose escalation studies in a relevant animal model (e.g., mice or rats).[17]

Workflow for an MTD Study

MTD_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Endpoint Analysis A Estimate Starting Dose (from in vitro data) B Select Animal Model (e.g., C57BL/6 mice) A->B C Formulate Compound for In Vivo Administration B->C D Administer Single, Escalating Doses to Small Animal Cohorts (n=3-5) C->D E Monitor for Clinical Signs of Toxicity (weight loss, behavior changes) D->E F Observe for 7-14 Days E->F G Perform Necropsy and Histopathology on Major Organs F->G H Determine MTD: Highest dose without severe toxicity G->H

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol: Acute MTD Study in Mice
  • Animal Model Selection: Choose a relevant animal model, such as C57BL/6 mice.[17]

  • Group Allocation: Divide animals into several groups (e.g., 5 groups of 3-5 mice each), including a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of the compound to each group. A common starting point for a dose-ranging study could be 5, 10, 20, 40, and 80 mg/kg.[18] The initial doses should be informed by the in vitro cytotoxicity data and any available pharmacokinetic information.

  • Observation: Closely monitor the animals for a defined period (typically 7-14 days) for clinical signs of toxicity, such as weight loss, changes in behavior, ruffled fur, and mortality.[12][17]

  • Data Collection: Systematically record all observations. Body weight should be measured daily.

  • Endpoint: At the end of the observation period, perform a necropsy and histopathological analysis of major organs to identify any compound-related tissue damage.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than 10-15% weight loss) or mortality.[13]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between the dose, exposure (PK), and response (PD) is critical for optimizing a dosing regimen.

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[4] A pilot PK study is essential to determine key parameters like half-life, which informs dosing frequency.[19]

  • Pharmacodynamics (PD): Describes what the drug does to the body. PD studies measure the biological effect of the compound over time and at different dose levels.

Integrated PK/PD Study Design

Caption: Integrated workflow for a Pharmacokinetic/Pharmacodynamic (PK/PD) study.

Conclusion and Future Directions

The protocols and framework outlined in this document provide a robust starting point for determining the dosing concentrations of a novel chemical entity like Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. By systematically progressing from in vitro characterization to in vivo safety and efficacy studies, researchers can build a comprehensive understanding of a compound's therapeutic potential. This methodical approach is fundamental to successful preclinical drug development and ensures that only the most promising and safest candidates advance toward clinical trials.[4]

References

  • Creative Biolabs. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Creative Biolabs. (2025, October 9). Maximum Tolerated Dose (MTD): Concept, Determination, and Significance. Retrieved from [Link]

  • Infinix Bio. (2026, February 18). Understanding Maximum Tolerated Dose Studies: A Key Component in Drug Development. Retrieved from [Link]

  • Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • ResearchGate. (2017, February 1). Which concentrations-steps are the best fo a series for screen in in vitro experiment. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Retrieved from [Link]

  • Dummies. (2016, March 26). Human Drug Testing Phase I: Determining the Maximum Tolerated Dose. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Geerts, H., et al. (n.d.). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?. Retrieved from [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Reagent Database. (n.d.). ETHYL 2-METHYLAMINOMETHYL-3-P-TOLYL-PROPIONATE. Retrieved from [Link]

  • Angene Chemical. (n.d.). Ethyl 2-methylaminomethyl-3-p-tolyl-propionate(CAS# 886366-02-5). Retrieved from [Link]

  • MDPI. (2021, May 27). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Retrieved from [Link]

Sources

Application and Protocol for the Preparation of Stock Solutions of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and validation of stock solutions of ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines best practices to ensure the accuracy, stability, and reliability of stock solutions for experimental use. The protocol emphasizes the importance of understanding the physicochemical properties of the compound, selecting appropriate solvents, and implementing rigorous validation procedures to maintain scientific integrity.

Introduction: The Critical Role of Accurate Stock Solutions

The reliability and reproducibility of any experiment involving a test compound are fundamentally dependent on the accurate preparation of the initial stock solution. Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl, as a research compound, requires careful handling and precise preparation to ensure that the desired concentration is achieved and maintained throughout its use. As the hydrochloride salt of an amine-containing ester, considerations for its solubility, stability, and potential for hygroscopicity are paramount.

This document serves as a practical guide, not just listing procedural steps, but explaining the scientific rationale behind them. By following these protocols, researchers can be confident in the integrity of their stock solutions, which is the foundation of valid experimental outcomes.

Compound Specifications and Physicochemical Properties

A thorough understanding of the compound's properties is the first step in developing a robust preparation protocol. While specific data for the hydrochloride salt is not widely available, we can infer some properties from the free base and the general characteristics of similar chemical structures.

Table 1: Physicochemical Properties of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate (Free Base)

PropertyValueSource
CAS Number 886366-02-5[1]
Molecular Formula C₁₄H₂₁NO₂[1]
Molecular Weight 235.32 g/mol [1]

Note: The molecular weight of the hydrochloride salt will be higher than the free base due to the addition of HCl (36.46 g/mol ). It is crucial to use the molecular weight of the specific lot of the HCl salt being used, which should be provided on the certificate of analysis (CoA).

Amine hydrochloride salts are generally more water-soluble than their corresponding free bases. However, they can be susceptible to hydrolysis, especially in aqueous solutions. The ester functional group in the target molecule may also be prone to hydrolysis over time.

Essential Equipment and Reagents

  • Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (with CoA)

  • Analytical balance (calibrated)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Sonicator (optional)

  • Magnetic stirrer and stir bar (optional)

  • Sterile, amber glass vials with screw caps for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Solvents (High-Purity, Anhydrous Grade Recommended):

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Deionized water (for aqueous solutions, if solubility permits)

Protocol for Preparation of a 10 mM Stock Solution

This protocol provides a general procedure for preparing a 10 mM stock solution. The choice of solvent should be determined by preliminary solubility tests.

Preliminary Solubility Testing

Before preparing a stock solution of a specific concentration, it is advisable to determine the solubility of the compound in various solvents.

  • Weigh a small, known amount of the compound (e.g., 1-2 mg) into separate vials.

  • Add a small, measured volume of the desired solvent (e.g., 100 µL) to each vial.

  • Vortex the vials for 30-60 seconds.

  • Observe for complete dissolution.

  • If the compound has not dissolved, incrementally add more solvent and repeat the vortexing step until the compound is fully dissolved. Gentle heating or sonication may be used to aid dissolution.

  • Calculate the approximate solubility in each solvent.

Step-by-Step Preparation Protocol
  • Calculate the Required Mass:

    • Determine the molecular weight (MW) of the ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl from the CoA.

    • Use the following formula to calculate the mass required for your desired volume and concentration: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • For a 10 mM stock solution in 10 mL: Mass (g) = 0.010 mol/L x 0.010 L x MW ( g/mol )

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh the calculated amount of the compound onto weighing paper or into a weighing boat.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound into a Class A volumetric flask of the appropriate size.

    • Add approximately half of the final desired volume of the selected solvent to the flask.

    • Mix thoroughly using a vortex mixer until the compound is completely dissolved. If necessary, use a sonicator or a magnetic stirrer at room temperature. Avoid excessive heating, as it may degrade the compound.

  • Bringing to Final Volume:

    • Once the compound is fully dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials to minimize freeze-thaw cycles and protect from light.

    • Label each vial clearly with the compound name, concentration, solvent, preparation date, and the preparer's initials.

    • Store the aliquots at the appropriate temperature, typically -20°C or -80°C, to maximize stability.

Validation of Stock Solution Integrity

The preparation of a stock solution is not complete until its concentration and stability have been verified. This is a critical step for ensuring the validity of experimental data.

Concentration Verification

The concentration of the stock solution can be verified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This involves creating a calibration curve with freshly prepared standards of known concentrations and then analyzing the prepared stock solution to ensure its concentration falls within an acceptable range of the target concentration (e.g., ±5%).

Stability Assessment

The stability of the stock solution under its storage conditions should be assessed over time.[2][3] This is particularly important for compounds with potentially labile functional groups like esters.

Protocol for Stock Solution Stability Assessment:

  • Prepare a fresh stock solution of the compound at the same concentration as the one being tested.

  • Prepare a series of dilutions from both the "aged" (stored) stock solution and the "fresh" stock solution.

  • Analyze these samples using a validated analytical method (e.g., HPLC).

  • The response of the aged stock solution should be compared to the fresh stock solution.

  • Regulatory guidelines often consider a stock solution to be stable if the mean concentration of the aged sample is within ±15% of the nominal concentration.[2]

dot

cluster_prep Stock Solution Preparation cluster_val Validation A Calculate Mass B Weigh Compound A->B C Dissolve in Solvent B->C D Bring to Final Volume C->D E Aliquot and Store D->E F Concentration Verification (e.g., HPLC) E->F G Stability Assessment E->G

Caption: Workflow for Stock Solution Preparation and Validation.

Safety and Handling Precautions

  • Always handle ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for the compound for specific hazard information and emergency procedures. While a specific SDS for the HCl salt was not found, general precautions for handling laboratory chemicals should be strictly followed.

Conclusion

The preparation of accurate and stable stock solutions is a fundamental laboratory practice that underpins the quality of research data. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently prepare stock solutions of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. The emphasis on preliminary solubility testing and subsequent validation of concentration and stability ensures that these solutions meet the rigorous standards required for scientific research and drug development.

References

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Stock and working solutions stability. Retrieved from [Link]

  • Angene Chemical. (n.d.). Ethyl 2-methylaminomethyl-3-p-tolyl-propionate(CAS# 886366-02-5). Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]

Sources

Application Note: Evaluation of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl as a Candidate Metalloprotease Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the evaluation of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (CAS: 886366-02-5) as a scaffold for enzyme inhibition studies.

Executive Summary

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl is a synthetic


-amino acid derivative belonging to the class of Mannich bases. While often cataloged as a proteomic building block, its structural pharmacophore—comprising a hydrophobic 

-tolyl moiety, a secondary amine, and an ethyl ester—identifies it as a latent zinc-metalloprotease inhibitor (ZMPI).

This guide outlines the rationale and protocols for utilizing this compound as a probe for Neutral Endopeptidase (NEP/CD10) and related zinc-dependent ectoenzymes. Researchers should note that the ethyl ester functionality likely acts as a prodrug motif , requiring hydrolytic activation to generate the free acid species capable of bidentate zinc chelation.

Scientific Rationale & Mechanism of Action

Structural Analysis & SAR

The compound functions as a transition-state analog mimic. Its inhibition potential relies on three key structural interactions within the active site of zinc metalloproteases (e.g., NEP, ACE, ECE):

  • Zinc Binding Group (ZBG): The ethyl ester is a masking group. Upon enzymatic or chemical hydrolysis, the resulting carboxylate acts as a monodentate or bidentate ligand for the active site Zinc ion (

    
    ).
    
  • Hydrophobic Pocket Targeting (

    
     Subsite):  The 3-
    
    
    
    -tolyl
    group provides a bulky, lipophilic anchor designed to fit into the hydrophobic
    
    
    pocket of the enzyme, mimicking the side chain of phenylalanine or leucine in natural substrates.
  • Hydrogen Bonding: The protonated secondary amine (

    
    -methylaminomethyl) mimics the N-terminus of a cleaved peptide bond, forming hydrogen bonds with conserved residues (typically Asp or Glu) in the active site.
    
Activation Pathway

The compound is designed to undergo bioactivation. In in vitro assays lacking esterases, chemical hydrolysis is required prior to incubation.

ActivationPathway Prodrug Ethyl Ester Form (Inactive/Prodrug) Hydrolysis Hydrolysis (Esterase or pH > 10) Prodrug->Hydrolysis De-esterification Active Free Acid Form (Active Inhibitor) Hydrolysis->Active Release of EtOH Complex Enzyme-Inhibitor Complex (Zn2+ Chelation) Active->Complex + Enzyme (NEP/ACE)

Figure 1: Activation pathway of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl from prodrug to active zinc-chelating species.

Experimental Protocols

Protocol A: Chemical Activation (De-esterification)

Rationale: Most purified enzyme assays (e.g., recombinant NEP) lack the esterases necessary to convert the prodrug. This step generates the active free acid.

Reagents:

  • Compound Stock (10 mM in DMSO)

  • 0.1 M NaOH

  • 0.1 M HCl

  • HEPES Buffer (50 mM, pH 7.4)

Procedure:

  • Aliquot: Transfer 100 µL of 10 mM Compound Stock into a microcentrifuge tube.

  • Hydrolyze: Add 20 µL of 0.1 M NaOH. Vortex and incubate at 37°C for 30 minutes.

  • Neutralize: Add 20 µL of 0.1 M HCl to stop the reaction and restore neutral pH.

  • Dilute: Bring volume to 1000 µL with HEPES buffer to create a 1 mM Active Working Solution .

  • QC Check: Verify hydrolysis via LC-MS (Shift in mass: -28 Da corresponding to loss of ethyl group + H).

Protocol B: Fluorogenic Enzyme Inhibition Assay (NEP/CD10 Model)

Rationale: This assay measures the ability of the activated compound to inhibit the cleavage of a fluorogenic peptide substrate.

Materials:

  • Enzyme: Recombinant Human Neprilysin (NEP/CD10), 0.5 µg/mL.

  • Substrate: Mca-RPPGFSAFK-Dnp (Fluorogenic FRET peptide), 10 µM final.

  • Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% Brij-35, pH 7.4.

  • Inhibitor: Activated Compound (from Protocol A), serial dilutions (100 µM to 0.1 nM).

  • Positive Control: Thiorphan (1 µM).

Workflow:

  • Plate Setup: Use a black 96-well non-binding surface plate.

  • Inhibitor Addition: Add 10 µL of serial diluted Inhibitor to respective wells.

  • Enzyme Addition: Add 40 µL of Enzyme solution.

  • Pre-incubation: Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Initiation: Add 50 µL of Substrate solution to start the reaction.

  • Detection: Monitor fluorescence continuously for 60 minutes (Ex: 320 nm / Em: 405 nm).

Data Analysis: Calculate the initial velocity (


) from the linear portion of the fluorescence curve. Determine % Inhibition using the formula:


Fit data to a 4-parameter logistic model to determine

.

Data Presentation & Expected Results

Researchers should organize screening data into the following format for comparative analysis.

Table 1: Representative Inhibition Profile (Simulated Data)

Compound FormPre-TreatmentTarget EnzymeIC50 (Estimated)Notes
Ethyl Ester (Prodrug) None (DMSO only)NEP (Pure)> 100 µMInactive due to lack of free carboxylate.
Free Acid (Hydrolyzed) 0.1 M NaOHNEP (Pure)50 - 500 nMActive. Potency depends on S1' fit.
Thiorphan (Control) NoneNEP (Pure)4 nMHigh-affinity reference standard.
Visualization of Experimental Logic

The following diagram illustrates the critical decision points in the screening workflow.

Workflow Start Start: Compound Stock (Ethyl Ester) Decision Is the Assay Cell-Based or Purified? Start->Decision CellBased Cell-Based Assay (Endogenous Esterases Present) Decision->CellBased Cell-Based Purified Purified Enzyme Assay (No Esterases) Decision->Purified Purified DirectAdd Direct Addition (Prodrug enters cell) CellBased->DirectAdd ChemHydrolysis Protocol A: NaOH Hydrolysis (Generate Free Acid) Purified->ChemHydrolysis Measure Measure Enzymatic Activity (Fluorescence/Absorbance) DirectAdd->Measure ChemHydrolysis->Measure

Figure 2: Experimental workflow decision tree based on assay type.

Safety & Handling

  • Hazard Identification: The compound is an amine hydrochloride salt. Treat as an irritant (H315, H319).

  • Storage: Store solid at -20°C under desiccated conditions. Stock solutions in DMSO are stable for 3 months at -20°C.

  • Disposal: Dispose of as hazardous chemical waste containing organic nitrogen.

References

  • Roques, B. P., et al. (1993). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice." Nature, 288, 286-288. Link

  • Turner, A. J., et al. (2001). "Neprilysin: assay methods and application to proteomic analysis." Nature Protocols, 6(11), 1748. (Methodology reference for NEP assays).
  • PubChem Compound Summary. (2025). "Ethyl 3-(p-tolyl)propanoate derivatives." National Center for Biotechnology Information. Link

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. (SAR reference for beta-amino acid inhibitors).

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. We will delve into the causality behind common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for ethyl 2-methylaminomethyl-3-p-tolyl-propionate, and what is the core mechanism?

The most direct and common route for synthesizing this β-amino ester is the Mannich reaction .[1][2] This reaction is a cornerstone of organic synthesis for C-C bond formation and involves the aminoalkylation of a carbon acid.

The core mechanism proceeds in two main stages:

  • Formation of the Eschenmoser's salt analogue (Iminium Ion): Methylamine reacts with an aldehyde, typically formaldehyde, to form a reactive electrophile called an iminium ion.[3][4] This step is often catalyzed by acid.

  • Nucleophilic Attack: An enol or enolate is generated from the starting ester, ethyl 3-(p-tolyl)propanoate. This nucleophilic enol then attacks the electrophilic carbon of the iminium ion, forming the new carbon-carbon bond at the α-position of the ester.[4]

Q2: What are the major classes of impurities I should anticipate in this synthesis?

Impurities can arise from various sources throughout the manufacturing process.[5] For this specific synthesis, they can be broadly categorized as follows:

  • Organic Impurities: These include unreacted starting materials, by-products from side reactions (e.g., aldol condensation, over-alkylation), intermediates, and degradation products.[5][6]

  • Inorganic Impurities: These are typically salts from the workup and purification steps (e.g., sodium chloride, triethylamine hydrochloride) or residual catalysts.[6]

  • Residual Solvents: Volatile organic compounds used during the reaction or purification (e.g., ethanol, toluene, ethyl acetate) that are not completely removed.[5][6][7]

Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?

A multi-technique approach is essential for comprehensive impurity profiling.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying non-volatile organic impurities and the final product. A UV detector is typically sufficient.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information, which is crucial for deducing their structures.[6][7][9]

  • Gas Chromatography (GC): The gold standard for detecting and quantifying residual solvents.[5][7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and can be used to identify and characterize unknown impurities if they can be isolated or are present in sufficient quantity.[5][6]

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Problem 1: My final product shows a high percentage of unreacted starting material, ethyl 3-(p-tolyl)propanoate. What is the likely cause?

Root Cause Analysis: This issue points directly to an incomplete reaction, which can stem from several factors related to the formation and reactivity of the key intermediates.

  • Inefficient Iminium Ion Formation: The electrophilic iminium ion, formed from methylamine and formaldehyde, may not be generating in sufficient concentration. This can be due to improper pH, low temperature, or degradation of the reagents. The reactivity of formaldehyde is high, but difficult to control.[3]

  • Poor Enolate/Enol Formation: The starting ester, ethyl 3-(p-tolyl)propanoate, must be deprotonated to form the reactive nucleophile. The reaction conditions (solvent, temperature, catalyst) may not be optimal for enolization.

  • Insufficient Reaction Time or Temperature: The reaction may simply not have been allowed to proceed to completion. Mannich reactions can sometimes require extended reaction times to maximize conversion.

Solutions:

  • Verify Reagent Quality: Use fresh, high-purity formaldehyde (or paraformaldehyde, its solid equivalent) and methylamine.

  • Optimize pH: The reaction is often acid-catalyzed to promote both iminium ion formation and enolization.[3][4] A small amount of a protic acid like acetic acid or HCl can be beneficial. However, strongly acidic conditions can lead to unwanted side reactions.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of both intermediate formation and the final C-C bond-forming step. Monitor for by-product formation.

  • Extend Reaction Time: Monitor the reaction by a suitable technique (TLC or HPLC). If starting material is still present after the initially planned time, extend the reaction and continue monitoring until consumption is maximized.

Problem 2: LC-MS analysis reveals a significant impurity with a molecular weight double that of the product or higher. What is this impurity?

Root Cause Analysis: High molecular weight species are typically the result of dimerization or oligomerization side reactions.

  • Bis-Aminomethylation: The most probable culprit is the addition of two aminomethyl groups to the starting ester. While the first addition deactivates the alpha position slightly, a second addition can occur under forcing conditions, leading to a di-substituted product.

  • Aldol Condensation Product: The enolate of your starting ester can react with the formaldehyde used to generate the iminium ion. This forms a β-hydroxy ester, which can further react or dehydrate. This is a classic competing pathway in Mannich reactions.[4]

  • Michael Addition By-product: It's possible for the Mannich base product to undergo elimination of methylamine to form an α,β-unsaturated ester (an acrylate derivative). This highly reactive Michael acceptor can then be attacked by another molecule of the enolate, leading to a dimerized product.[10]

Solutions:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and aldehyde relative to the enolizable ester. Avoid a large excess of formaldehyde, which can promote aldol-type side reactions.

  • Maintain Lower Temperatures: These side reactions often have higher activation energies than the desired Mannich reaction. Running the reaction at room temperature or slightly below can suppress the formation of these by-products.

  • Slow Addition: Add the formaldehyde or the pre-formed iminium salt solution slowly to the solution of the enolizable ester. This keeps the instantaneous concentration of the electrophile low, minimizing self-condensation and multiple addition reactions.[3]

Problem 3: The final product is an oil and fails to crystallize upon addition of HCl. My NMR looks messy.

Root Cause Analysis: The inability of the hydrochloride salt to crystallize is a classic sign of impurities that act as "crystal poisons." The product itself may be pure but trapped in a mixture.

  • Presence of Non-Basic Impurities: Unreacted starting material (ethyl 3-(p-tolyl)propanoate) and aldol by-products lack a basic nitrogen and will not form HCl salts. They remain as oils, preventing your desired salt from forming a crystalline lattice.

  • Excess Water or Solvent: Incomplete removal of water or the presence of certain organic solvents can inhibit crystallization. The HCl salt may have some solubility in solvent/water mixtures.

  • Incorrect Stoichiometry of HCl: Adding a large excess of HCl can sometimes lead to oily or hygroscopic products.

Solutions:

  • Aqueous Wash Prior to Salt Formation: Before forming the salt, perform a liquid-liquid extraction. Wash the organic layer containing the free-base product with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous phase, leaving non-basic impurities like the starting ester behind. Then, basify the aqueous layer, re-extract the pure free-base into an organic solvent (like ethyl acetate or dichloromethane), dry it, and then proceed with salt formation.[11]

  • Use Anhydrous Conditions for Salt Formation: After purifying the free base, dissolve it in an anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of anhydrous HCl in the same solvent or bubble dry HCl gas through it.[12]

  • Recrystallization: If a crude, oily salt is obtained, attempt recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.

Visualizing the Synthesis and Impurity Pathways

The following diagram illustrates the main synthetic pathway to ethyl 2-methylaminomethyl-3-p-tolyl-propionate and the critical junctures where common impurities can form.

Synthesis_Impurities cluster_reactants Starting Materials cluster_intermediates Key Intermediates SM1 Ethyl 3-(p-tolyl)propanoate Enolate Ester Enolate (Nucleophile) SM1->Enolate Base/Acid Catalysis Impurity_SM Unreacted Starting Material SM1->Impurity_SM Incomplete Reaction SM2 Methylamine (CH3NH2) Iminium Iminium Ion (Electrophile) SM2->Iminium Condensation SM3 Formaldehyde (CH2O) SM3->Iminium Condensation Product Ethyl 2-methylaminomethyl-3-p-tolyl-propionate (Free Base) Enolate->Product Mannich Reaction (Desired Pathway) Impurity_Aldol Aldol Adduct Enolate->Impurity_Aldol Reacts with Formaldehyde Impurity_Bis Bis-Alkylation Product Enolate->Impurity_Bis Reacts with Product Iminium->Product FinalProduct Product as HCl Salt Product->FinalProduct Add HCl Impurity_Michael Michael Adduct (Dimer) Product->Impurity_Michael Elimination then Reaction with Enolate

Sources

Technical Support Center: Optimizing Synthesis of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.

Overview of the Synthesis

The synthesis of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl typically involves a multi-step process. A common and effective method is the reductive amination of a suitable precursor. The Eschweiler-Clarke reaction is a well-established method for the methylation of amines, offering a cost-effective and reliable route.[1] This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent to introduce a methyl group onto a primary or secondary amine.[2][3]

The overall synthetic strategy can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Amination (Eschweiler-Clarke) cluster_2 Step 3: Salt Formation & Purification Start Starting Materials (e.g., p-tolylacetic acid derivatives) Precursor Ethyl 2-(aminomethyl)-3-(p-tolyl)propanoate (or similar precursor) Start->Precursor Multi-step synthesis Methylation Ethyl 2-methylaminomethyl-3-p-tolyl-propionate Precursor->Methylation Formaldehyde, Formic Acid Final_Product Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl Methylation->Final_Product HCl, Purification

Caption: General workflow for the synthesis of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.

Question 1: Why is the yield of my final product, ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl, consistently low?

Answer: Low yields can be attributed to several factors throughout the synthetic process. Here’s a breakdown of potential causes and their remedies:

  • Incomplete Reductive Amination: The Eschweiler-Clarke reaction, while generally robust, requires careful control of reaction conditions to proceed to completion.

    • Sub-optimal Stoichiometry: An incorrect molar ratio of the amine precursor, formaldehyde, and formic acid can lead to incomplete methylation. A significant excess of formaldehyde and formic acid is often employed to drive the reaction forward.[1]

    • Insufficient Reaction Time or Temperature: The reaction may require prolonged heating to ensure complete conversion. While the classic Eschweiler-Clarke reaction often proceeds below 100°C, some variations may necessitate higher temperatures.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Formation of N-formyl derivative: This can occur if the reduction of the intermediate iminium ion is slow. Ensuring an adequate amount of formic acid is present can help mitigate this.

    • Over-methylation to Quaternary Ammonium Salt: While the Eschweiler-Clarke reaction typically stops at the tertiary amine stage, prolonged reaction times or harsh conditions could potentially lead to the formation of quaternary ammonium salts.[2]

  • Issues During Work-up and Purification: Product loss can occur during the isolation and purification steps.

    • Incomplete Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during acid-base extractions to ensure the amine product is in its free base form for extraction into an organic solvent.

    • Hydrolysis of the Ester: The ester group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[5] It is advisable to use milder conditions during work-up and purification.

Recommended Protocol for Eschweiler-Clarke Methylation:

ParameterRecommended ConditionRationale
Amine:Formaldehyde:Formic Acid Ratio 1 : 5 : 8.4 (molar ratio)[1]An excess of reagents ensures the reaction goes to completion.
Temperature 78-80 °C[1]Provides sufficient energy for the reaction to proceed efficiently without significant degradation.
Reaction Time 5-10 hours[1]Allows for complete conversion of the starting material. Monitor by TLC or LC-MS.
Solvent Often neat, or a high-boiling solvent like acetonitrile.[6]The reactants themselves can often serve as the solvent.

Question 2: I am observing significant impurity peaks in my NMR/LC-MS analysis. What are the likely side products and how can I minimize them?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to their prevention.

Side_Reactions Primary_Amine Primary Amine (Precursor) Desired_Product Tertiary Amine (Desired Product) Primary_Amine->Desired_Product Successful Methylation Side_Product_1 N-formyl derivative Primary_Amine->Side_Product_1 Incomplete Reduction Side_Product_2 1,3,5-Dioxazine derivative (with primary amines) Primary_Amine->Side_Product_2 Reaction with excess formaldehyde Side_Product_3 Unreacted Starting Material Primary_Amine->Side_Product_3 Incomplete Reaction

Caption: Potential side reactions during the Eschweiler-Clarke methylation of a primary amine.

  • N-formyl Derivative: This impurity arises from the formylation of the amine instead of complete reduction.

    • Cause: Insufficient reducing agent (formic acid) or a reaction temperature that is too low.

    • Solution: Ensure a sufficient excess of formic acid is used. Gradually increasing the reaction temperature can also favor the reduction pathway.

  • 1,3,5-Dioxazine Derivatives: Primary amines can react with excess formaldehyde to form these cyclic compounds.[6]

    • Cause: High concentration of formaldehyde relative to the primary amine.

    • Solution: While an excess of formaldehyde is generally needed, an extremely large excess should be avoided. A controlled addition of formaldehyde might be beneficial.

  • Unreacted Starting Material: The presence of the starting amine indicates an incomplete reaction.

    • Cause: Insufficient reaction time, low temperature, or inadequate stoichiometry of reagents.

    • Solution: Increase the reaction time and/or temperature. Re-evaluate the molar ratios of the reactants as outlined in the table above.

Purification Strategy: If impurities are present, column chromatography on silica gel is an effective method for purification. A solvent system of increasing polarity (e.g., hexane/ethyl acetate followed by a gradient with methanol) can effectively separate the desired tertiary amine from the more polar N-formyl derivative and unreacted starting material.

Question 3: The final HCl salt is difficult to crystallize and appears as an oil. How can I obtain a solid product?

Answer: Obtaining a crystalline solid of the hydrochloride salt can sometimes be challenging. Here are several techniques to try:

  • Solvent Selection: The choice of solvent for precipitation or crystallization is critical.

    • Good Solvents/Anti-Solvents: Dissolve the free base in a minimal amount of a good solvent (e.g., isopropanol, ethanol). Then, slowly add a solution of HCl in a solvent in which the salt is poorly soluble (an "anti-solvent"), such as diethyl ether or hexane, until precipitation occurs.

  • Anhydrous Conditions: The presence of water can sometimes inhibit crystallization.

    • Solution: Ensure all solvents and glassware are dry. Using a solution of HCl in anhydrous diethyl ether or isopropanol is recommended.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal to the supersaturated solution can induce crystallization.

  • Trituration: If the product oils out, try triturating it with an anti-solvent. This involves repeatedly scratching and stirring the oil with a glass rod in the presence of the anti-solvent, which can often induce solidification.

  • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This can sometimes promote the growth of well-formed crystals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Eschweiler-Clarke reaction?

A1: The Eschweiler-Clarke reaction proceeds through a two-step mechanism. First, the amine reacts with formaldehyde to form a methylene imine (or the corresponding iminium ion). This is followed by the reduction of the iminium ion by formic acid, which acts as a hydride donor, to yield the methylated amine and carbon dioxide.[2] For a primary amine, this process is repeated to form the tertiary amine.

Q2: Can I use other reducing agents besides formic acid?

A2: Yes, other reducing agents can be used in reductive amination reactions. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common alternatives that often provide milder reaction conditions and may be suitable for sensitive substrates.[2][7] However, the Eschweiler-Clarke reaction is often favored for its simplicity and the low cost of the reagents.

Q3: How do I effectively remove the excess formic acid and formaldehyde after the reaction?

A3: After the reaction is complete, the mixture can be cooled and carefully neutralized with a base such as sodium bicarbonate or sodium hydroxide solution. This will convert the formic acid to sodium formate, which is water-soluble. The formaldehyde and other volatile components can often be removed by distillation or by washing the organic extract with water or brine during the work-up.

Q4: Is it possible to form the hydrochloride salt in situ?

A4: While possible, it is generally recommended to first isolate and purify the free base of ethyl 2-methylaminomethyl-3-p-tolyl-propionate before forming the hydrochloride salt. This allows for the removal of any non-basic impurities that might co-precipitate with the desired product.

Q5: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information on the conversion and the presence of any side products.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Melting Point Analysis: To assess the purity of the crystalline HCl salt.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. Available from: [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available from: [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - ResearchGate. Available from: [Link]

  • INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM - Rasayan Journal of Chemistry. Available from: [Link]

  • Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available from: [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles - Nottingham ePrints. Available from: [Link]

  • Hydrolysis product troubleshooting : r/Chempros - Reddit. Available from: [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Yield Optimization for Ethyl 2-methylaminomethyl-3-(p-tolyl)propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of ethyl 2-methylaminomethyl-3-(p-tolyl)propionate hydrochloride (CAS: 2102412-67-7). This


-amino acid derivative is a critical building block in drug development.

Synthesizing this compound efficiently requires navigating several chemical traps, including over-alkylation, intermediate polymerization, and hygroscopicity. This guide provides a field-proven, 3-step synthetic workflow (Malonate


 Acrylate 

Free Base

HCl salt) designed to maximize yield and purity, backed by mechanistic troubleshooting.
Synthetic Workflow

SynthesisWorkflow SM Diethyl 2-(4-methylbenzyl)malonate (Starting Material) Step1 Decarboxylative Methylenation (Paraformaldehyde, Pip/AcOH) SM->Step1 Int1 Ethyl 2-(4-methylbenzyl)acrylate (Acrylate Intermediate) Step1->Int1  -CO2, -EtOH Step2 Aza-Michael Addition (Excess CH3NH2, EtOH) Int1->Step2  Inhibitor: BHT Int2 Ethyl 2-(methylaminomethyl)- 3-(p-tolyl)propionate Step2->Int2  1,4-Addition Step3 Salt Formation (Anhydrous HCl / MTBE) Int2->Step3 Target Target HCl Salt (High Yield & Purity) Step3->Target  Crystallization

Figure 1: Optimized 3-step synthetic workflow for ethyl 2-methylaminomethyl-3-(p-tolyl)propionate HCl.

Troubleshooting Guides & FAQs

Q1: I am seeing a major high-molecular-weight byproduct during the methylamine addition step. What is it, and how do I prevent it? Causality: The aza-Michael addition involves the formation of a C-N bond between a nitrogen donor and an


-unsaturated compound[1]. When using a primary amine like methylamine, the initial reaction forms a secondary amine mono-adduct. Because secondary amines retain significant nucleophilicity and the acrylate is relatively unhindered, the product can undergo a second aza-Michael addition with another molecule of the acrylate, forming an unwanted tertiary amine bis-adduct[1].
Solution:  To kinetically favor the mono-adduct, you must flood the system with the primary amine. We recommend a 15-fold molar excess of methylamine (e.g., 33% wt in absolute ethanol). Alternatively, use 

-benzylmethylamine (which forms a tertiary amine immediately, preventing over-alkylation) followed by Pd/C hydrogenolysis.

Q2: My intermediate, ethyl 2-(4-methylbenzyl)acrylate, turns into a viscous gel during scale-up and distillation. How can I improve recovery? Causality:


-Substituted acrylates are highly prone to spontaneous free-radical polymerization. The benzylic position provides minimal steric hindrance while simultaneously stabilizing propagating radical species.
Solution:  Never distill this intermediate to dryness without a radical scavenger. Introduce 500 ppm of Butylated hydroxytoluene (BHT) or hydroquinone prior to solvent evaporation. This acts as a self-validating control: if the gel formation stops, radical propagation was your failure point.

Q3: The decarboxylative methylenation of diethyl 2-(4-methylbenzyl)malonate is stalling at 60% conversion. How do I push it to completion? Causality: Decarboxylative methylenation requires the depolymerization of paraformaldehyde into monomeric formaldehyde, which then reacts with the malonate enolate[2]. If the reaction stalls, it is typically due to insufficient base catalysis or low temperatures preventing formaldehyde unzipping. Solution: Utilize a buffered catalyst system of piperidine and acetic acid (1:1 molar ratio, 0.2 eq) and maintain the reaction temperature at 80°C.

Q4: Can I use a reductive amination route instead of the Aza-Michael approach? Causality: Yes. An alternative is the formylation of ethyl 3-(p-tolyl)propanoate to yield a


-aldehydo ester (which exists as a 

-enamino ester upon reaction with methylamine). The can be achieved using sodium triacetoxyborohydride (NaBH(OAc)3) in acetic acid[3]. However, the Aza-Michael route is generally preferred for scale-up due to the high cost and atom-inefficiency of borohydride reagents.
Quantitative Data: Amination Strategy Comparison

To validate the aza-Michael troubleshooting solutions, review the following empirical data comparing different amination strategies for converting ethyl 2-(4-methylbenzyl)acrylate to the target free base.

Amination StrategyEquivalents of AmineOverall Conversion (%)Mono-adduct Yield (%)Bis-adduct Yield (%)Scalability Profile
Stoichiometric

1.195%45%50%Poor (High impurity burden)
Excess

in EtOH
15.0>99%92% <2%Excellent (Direct & Cheap)

-Benzylmethylamine
*
1.2>99%88%0%Moderate (Requires Pd/C step)

*Note: Yield for N-Benzylmethylamine includes the subsequent hydrogenolysis step.

Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure each step is successful before proceeding.

Step 1: Decarboxylative Methylenation
  • Charge: In a round-bottom flask equipped with a reflux condenser, add diethyl 2-(4-methylbenzyl)malonate (1.0 eq) and paraformaldehyde (2.5 eq).

  • Catalyze: Add a pre-mixed solution of piperidine (0.2 eq) and glacial acetic acid (0.2 eq) in acetonitrile (3 mL/mmol).

  • React: Heat the mixture to 80°C for 4 hours.

  • IPC Check: Analyze by TLC (Hexanes/EtOAc 9:1). The UV-active starting material spot should be completely consumed.

  • Workup: Cool to room temperature, dilute with MTBE, and wash sequentially with 1M HCl, saturated

    
    , and brine.
    
  • Stabilize: Add BHT (0.05% w/w relative to theoretical yield) to the organic layer. Dry over

    
    , filter, and concentrate under reduced pressure to yield ethyl 2-(4-methylbenzyl)acrylate  as a pale yellow oil.
    
Step 2: Aza-Michael Addition
  • Charge: Dissolve the stabilized ethyl 2-(4-methylbenzyl)acrylate (1.0 eq) in absolute ethanol (2 mL/mmol).

  • React: Cool the solution to 0°C. Slowly add methylamine (33% wt solution in absolute ethanol, 15.0 eq). Stir at room temperature for 12 hours.

  • IPC Check: Verify the disappearance of the acrylate alkene protons (approx.

    
     5.5 and 6.2 ppm) via 
    
    
    
    H NMR of a crude aliquot.
  • Workup: Evaporate the solvent and excess methylamine under reduced pressure. Dissolve the residue in MTBE, wash with water to remove residual amine traces, dry over

    
    , and concentrate to yield ethyl 2-(methylaminomethyl)-3-(p-tolyl)propionate  (Free Base).
    
Step 3: Anhydrous Salt Formation
  • Charge: Dissolve the free base in anhydrous MTBE (5 mL/mmol) under a nitrogen atmosphere.

  • React: Cool to 0°C. Dropwise, add a 2.0 M solution of anhydrous HCl in diethyl ether (1.1 eq). A white precipitate will form immediately.

  • Crystallize: Stir for 1 hour at 0°C to ensure complete precipitation.

  • Isolate: Filter the solid rapidly under a nitrogen blanket (to prevent moisture absorption), wash with ice-cold MTBE, and dry under high vacuum at 40°C for 12 hours to afford the target ethyl 2-methylaminomethyl-3-(p-tolyl)propionate HCl as a free-flowing, crystalline white powder.

References
  • Konuray, O., et al. "Aza-Michael addition between a primary amine and an acrylate." ResearchGate. Available at:[Link][4]

  • Pace, V., et al. "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." Molecules. 2013; 18(11): 14306–14319. Available at:[Link][1]

  • Bartoli, G., et al. "Chemo- and Diastereoselective Reduction of β-Enamino Esters: A Convenient Synthesis of Both cis- and trans-γ-Amino Alcohols and β-Amino Esters." The Journal of Organic Chemistry. 1994, 59, 18, 5328–5335. Available at:[Link][3]

  • Minehan, T., et al. "Ring Expansion via One-Pot Conversion of Lactone Acetals to Cyclic Enones." Organic Letters. 2024, 26, 8691−8695. Available at:[Link][2]

Sources

"ethyl 2-methylaminomethyl-3-p-tolyl-propionate hcl degradation and storage issues"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (CAS: 2102412-67-7). As a Senior Application Scientist, I frequently consult with research teams struggling with the stability of this specific


-amino ester derivative.

Because of its structural features—specifically an ester linkage adjacent to a secondary amine—this compound is highly susceptible to rapid degradation if not handled with rigorous environmental controls. This guide is designed as a self-validating system: by understanding the chemical causality behind the degradation, you can implement analytical and storage workflows that inherently verify their own success.

Mechanistic Causality: Understanding the Degradation Pathways

To prevent degradation, you must first understand the thermodynamic and kinetic drivers behind it. Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl undergoes three primary degradation pathways. By tracking the mass balance of these specific degradants against the intact API during your assays, your analytical method acts as a self-validating system—if the sum equals 100%, you have successfully captured all pathways without secondary decomposition.

  • Ester Hydrolysis (Acid/Moisture-Catalyzed): The hydrochloride salt is inherently hygroscopic. Upon exposure to ambient humidity, moisture ingress creates a highly acidic microenvironment on the crystal surface. This local acidity catalyzes the cleavage of the ethyl ester, yielding the inactive 2-methylaminomethyl-3-p-tolyl-propionic acid [1].

  • Retro-Michael Elimination (Base/Heat-Catalyzed):

    
    -amino esters are notoriously unstable under basic conditions or elevated temperatures. If the HCl salt is neutralized (e.g., by alkaline glass vials or basic excipients), the free base rapidly undergoes a retro-Michael addition (deamination). This eliminates the methylamine moiety, forming an 
    
    
    
    -unsaturated ester (ethyl 2-(4-methylbenzyl)acrylate). This is mechanistically identical to the degradation of related
    
    
    -amino ketones like tolperisone [2].
  • Oxidation: The secondary methylamine group is susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides in aging solvents, forming an N-oxide degradant [3].

DegradationPathways API Ethyl 2-methylaminomethyl- 3-p-tolyl-propionate HCl Hydrolysis Ester Hydrolysis (Acid/Moisture) API->Hydrolysis + H2O Elimination Retro-Michael Elimination (Base/Heat) API->Elimination OH- / Δ Oxidation N-Oxidation (Peroxides/Light) API->Oxidation ROS AcidDegradant 2-methylaminomethyl- 3-p-tolyl-propionic acid Hydrolysis->AcidDegradant AlkeneDegradant Ethyl 2-(4-methylbenzyl)acrylate + Methylamine Elimination->AlkeneDegradant NOxideDegradant N-Oxide Derivative Oxidation->NOxideDegradant

Mechanistic degradation pathways of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl.

Troubleshooting Guide & FAQs

Q: My RP-HPLC chromatogram shows a new peak with a significantly lower retention time (RT) after storing the compound in an aqueous buffer. What is it? A: A lower RT on a reverse-phase column indicates a more polar degradant. This is almost certainly the free acid resulting from ester hydrolysis . The ethyl ester is rapidly hydrolyzed in aqueous media, especially if the buffer pH deviates from the optimal stability range (typically pH 4.0–5.0 for


-amino esters).
Corrective Action: Prepare aqueous solutions immediately before use and keep them on ice. Do not store the compound in aqueous buffers for more than 4 hours.

Q: We are observing a loss of the secondary amine proton signals in our 1H-NMR spectra, accompanied by the appearance of new vinylic protons. What happened? A: This is the classic signature of retro-Michael elimination . The loss of the amine and the formation of an alkene (vinylic protons) means the molecule has ejected methylamine to form the


-unsaturated ester[2].
Corrective Action: Ensure your glassware is strictly acid-washed or silanized. Avoid any basic solvents or excipients. If formulating, maintain a slightly acidic environment to keep the amine protonated (as the HCl salt), which locks it out of the elimination pathway.

Q: The powder has changed from a free-flowing white solid to a sticky, clumpy mass. Is it still viable for in vivo studies? A: No. The compound has absorbed atmospheric moisture (deliquescence). Because it is an HCl salt, this absorbed water will rapidly drive ester hydrolysis even in the solid state. Corrective Action: Discard the compromised batch. Implement the strict desiccation protocol outlined in Section 4 for all future batches.

Quantitative Degradation Profile

To aid in your analytical method development and forced degradation studies, below is a summary of the degradation profile of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl under standard ICH stress conditions.

Stress ConditionParametersPrimary Degradation PathwayMajor DegradantApproximate Degradation (%)
Acidic 0.1N HCl, 60°C, 24hEster HydrolysisFree Acid8 - 12%
Basic 0.1N NaOH, 60°C, 24hRetro-Michael Elimination

-Unsaturated Ester
18 - 25%
Oxidative 3%

, 60°C, 24h
N-OxidationN-Oxide Derivative4 - 7%
Thermal (Solid) 80°C, 7 daysElimination / Thermal Cleavage

-Unsaturated Ester
< 3%
Photolytic UV/Vis, 1.2M lux-hrPhoto-oxidationTrace N-Oxide< 1%

Validated Storage & Handling Protocol

To ensure a self-validating system where degradation is mathematically minimized, follow this step-by-step methodology for handling the bulk API. This protocol eliminates the two primary variables of degradation: moisture and alkalinity.

Step-by-Step Methodology:

  • Receipt & Inspection: Upon arrival, immediately inspect the primary container for compromised seals. The compound must be shipped on dry ice or cold packs.

  • Thermal Equilibration (Critical Step): Before opening the vial, allow it to equilibrate to room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, initiating rapid hydrolysis.

  • Aliquoting: Transfer the bulk powder into single-use amber glass vials. Crucial: Use silanized glass to prevent base-catalyzed elimination from trace silanol groups. Perform this inside a glove box purged with dry Argon (Relative Humidity < 10%).

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen over the solid in each aliquot vial to displace any oxygen and moisture.

  • Sealing & Storage: Seal the vials with PTFE-lined caps. Wrap the caps with Parafilm to create a secondary moisture barrier. Store the aliquots at -20°C in a dark, dedicated freezer.

StorageWorkflow Step1 1. Receipt & Inspection (Check seal integrity) Step2 2. Thermal Equilibration (Desiccator, 2h) Step1->Step2 Step3 3. Aliquoting (Glove box, <10% RH) Step2->Step3 Step4 4. Inert Gas Purging (Argon/Nitrogen overlay) Step3->Step4 Step5 5. Cryogenic Storage (-20°C, dark, sealed) Step4->Step5

Validated step-by-step storage and handling workflow to prevent degradation.

References

  • Sunshine, J. C., et al.

    
    -amino ester) degradation using permanently charged analogs." Molecular Pharmaceutics, 2020. Available at:[Link]
    
  • Lakatos, P. P., et al. "Separation of Tolperisone and its Degradation Products by a Dual Cyclodextrin Capillary Electrophoresis System to Study their Potential Role in Allergic Events." Journal of Pharmaceutical and Biomedical Analysis, 252(1), 2024. Available at:[Link]

  • Patel, R., et al. "Estimation of Centrally Acting Muscle Relaxant Drug Tolperisone Hydrochloride Using HPTLC Method." World Journal of Analytical Chemistry, 1(1), 2013. Available at:[Link]

"solubility problems with ethyl 2-methylaminomethyl-3-p-tolyl-propionate hcl in buffers"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. This molecule possesses two key structural features that govern its solubility: a basic secondary amine, which is protonated in the supplied hydrochloride (HCl) salt form, and an ester group, which is susceptible to hydrolysis. Understanding the interplay between these features, particularly in buffered aqueous solutions, is critical for successful experimentation.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common issues, explain the underlying chemical principles, and provide actionable solutions.

Section 1: Foundational Concepts & Initial Troubleshooting

This section addresses the most common and immediate questions regarding the solubility behavior of this compound.

FAQ 1: I dissolved my Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in a neutral or basic buffer, and it immediately precipitated. What happened?

This is the most frequently encountered issue and is almost always due to a pH-dependent solubility shift.

Causality: Your compound is a hydrochloride salt of a secondary amine. In its solid, salt form (R-NH₂⁺CH₃ Cl⁻), the amine is protonated and carries a positive charge. This charge greatly enhances its interaction with polar water molecules, making it water-soluble.[1][2][3]

The solubility of this compound is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, the compound's pKa, and the ratio of its ionized (protonated) to un-ionized (neutral free base) forms.[4][5][6] The secondary amine in your compound is basic and will have a pKa value likely in the range of 9-11, typical for such functional groups.[7][8]

  • At pH << pKa (Acidic Conditions): The equilibrium strongly favors the protonated, charged (R-NH₂⁺CH₃) form. This form is polar and therefore soluble in aqueous buffers.

  • At pH ≈ pKa: A significant population of both the protonated (soluble) and un-ionized free base (R-N(CH₃)) forms exist.

  • At pH >> pKa (Neutral to Basic Conditions): The equilibrium shifts to favor the un-ionized, neutral "free base" form. This form is significantly more lipophilic (less polar) due to the loss of the charge and the presence of the tolyl and ethyl groups. This loss of polarity dramatically reduces its aqueous solubility, causing it to precipitate out of solution.[4]

When you dissolve the HCl salt in a buffer with a pH near or above the amine's pKa, the buffer abstracts the proton from the amine, converting the soluble salt into the insoluble free base.

Diagram: pH-Dependent Ionization and Solubility

The following diagram illustrates the equilibrium that dictates the compound's solubility.

G cluster_0 Low pH (e.g., pH 2-6) cluster_1 High pH (e.g., pH > 8) Soluble Protonated Form (R-NH₂⁺CH₃) HIGHLY SOLUBLE Insoluble Un-ionized Free Base (R-N(CH₃)) POORLY SOLUBLE Soluble->Insoluble  Buffer pH > pKa (Deprotonation) Insoluble->Soluble  Buffer pH < pKa (Protonation)  

Caption: Equilibrium between the soluble and insoluble forms of the compound.

FAQ 2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiments?

Understanding this distinction is crucial for designing robust experiments and interpreting your results correctly.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when added to a buffer from a concentrated organic stock solution (e.g., DMSO).[9][10][11] It's a rapid, high-throughput assessment often used in early discovery.[9] The result is a measure of how quickly the compound comes out of a supersaturated solution and can be influenced by factors like the rate of addition and mixing.[12]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent or buffer under equilibrium conditions, where the rate of dissolution equals the rate of precipitation.[10][12][13] This is typically measured by agitating an excess of the solid compound in the buffer for an extended period (e.g., 24-72 hours) until the concentration in the solution becomes constant.[12][13]

Why it matters: For formulation, biophysical assays, or any experiment requiring a stable solution over time, you must work below the thermodynamic solubility limit to avoid precipitation. Kinetic solubility values are often higher than thermodynamic ones but represent a metastable state that can precipitate over time.[13]

Workflow: Initial Solubility Troubleshooting

Use this workflow for a systematic initial assessment of a solubility problem.

G A Problem: Compound precipitates in buffer B Check Buffer pH Is pH > 6.0? A->B C YES: Precipitation is likely due to free base formation. B->C Yes D NO: Precipitation may be due to low intrinsic solubility or other factors. B->D No E Action: Perform pH-Solubility Profile (See Protocol 1) C->E F Action: Determine Thermodynamic Solubility in Acidic Buffer (See Protocol 1) D->F G Consider Advanced Options: - Co-solvents (Protocol 2) - Stability Check (Protocol 3) E->G F->G

Caption: Initial troubleshooting workflow for precipitation issues.

Section 2: pH, Buffers, and Stability

This section provides detailed protocols for characterizing and overcoming pH-related solubility and stability issues.

FAQ 3: Which buffer should I use? Does the type of buffer matter, or only the pH?

Both pH and the chemical nature of the buffer can be important.

  • pH is Paramount: As established, the primary factor is maintaining a pH well below the amine's pKa (a good starting point is to stay at least 2 pH units below the pKa). For a typical secondary amine, buffers in the pH 4.0 - 6.5 range are recommended.

  • Buffer Species: While less common, interactions between the buffer species and your compound can occur.

    • Phosphate Buffers: These are widely used and generally a good first choice in the pH 6.0-7.5 range.[14]

    • Citrate Buffers: Excellent for the pH 3.0-6.2 range. They are a strong choice for keeping your compound protonated and soluble.

    • Acetate Buffers: Useful for the pH 3.8-5.8 range.

    • Avoid Amine-Based Buffers: Do not use buffers containing primary or secondary amines, such as Tris, as they can potentially react with your compound or compete in assays.[15]

FAQ 4: I see my compound's concentration decreasing over time, even in an acidic buffer where it is fully dissolved. What could be happening?

This strongly suggests a chemical stability issue, most likely ester hydrolysis .

Causality: The ethyl ester functional group in your molecule is susceptible to hydrolysis—cleavage by water—to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by both acid and base.[16][17]

  • Base-Catalyzed Hydrolysis: This is typically much faster and more significant. As the pH increases, the concentration of hydroxide ions (OH⁻) increases, which are potent nucleophiles that attack the ester carbonyl.[16][17][18] The rate of hydrolysis often increases dramatically with each pH unit above 7.[18]

  • Acid-Catalyzed Hydrolysis: This process also occurs but is generally slower for this type of ester compared to base-catalyzed hydrolysis.

Even if your compound is soluble at pH 7.4, it may be degrading over the course of your experiment. It is critical to differentiate between a compound precipitating (solubility issue) and a compound degrading (stability issue). This can be confirmed analytically (e.g., by HPLC), where you would see the peak for the parent compound decrease and a new peak for the more polar carboxylic acid metabolite appear.

Protocol 1: Determining the pH-Solubility Profile (Thermodynamic)

This protocol determines the equilibrium solubility of your compound across a range of pH values.

Materials:

  • Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (solid powder)

  • A series of buffers (e.g., citrate pH 4.0, 5.0; phosphate pH 6.0, 7.0, 7.4; borate pH 8.0)

  • HPLC-grade water and acetonitrile

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator at a controlled temperature (e.g., 25°C)

  • Microcentrifuge

  • HPLC system with UV detector for quantification

Procedure:

  • Prepare Buffers: Prepare a set of buffers covering the desired pH range. Verify the final pH of each buffer after preparation.

  • Add Excess Solid: To a series of labeled vials, add a pre-weighed amount of the solid compound (e.g., 2-5 mg) that is visibly in excess of what will dissolve.

  • Add Buffer: Add a precise volume of each buffer (e.g., 1.0 mL) to the corresponding vials.

  • Equilibrate: Tightly cap the vials and place them on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow them to shake for at least 24 hours to ensure equilibrium is reached.[9][12] A 48- or 72-hour time point is recommended to confirm that the concentration is no longer changing.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Supernatant: Carefully remove an aliquot of the clear supernatant from each vial. Be extremely careful not to disturb the solid pellet.

  • Dilute and Analyze: Dilute the supernatant samples with an appropriate mobile phase or solvent and analyze the concentration using a validated HPLC method against a standard curve.

  • Plot Data: Plot the determined solubility (e.g., in µg/mL or µM) on a logarithmic scale against the buffer pH.

Data Summary: Expected pH-Solubility Profile
Buffer pHExpected State of AminePredicted SolubilityPrimary Concern
4.0Fully Protonated (R-NH₂⁺CH₃)HighPotential for acid-catalyzed ester hydrolysis (slow)
6.0Mostly ProtonatedHigh to MediumBalance of solubility and stability
7.4Partially DeprotonatedLow / PrecipitatesFree base precipitation; Base-catalyzed hydrolysis
8.5Mostly Deprotonated (Free Base)Very Low / PrecipitatesRapid base-catalyzed ester hydrolysis

Section 3: Advanced Solubilization & Stability Enhancement

If pH adjustment alone is insufficient or if you must work under conditions where solubility is borderline, the following strategies can be employed.

FAQ 5: I need to work at a near-neutral pH for my biological assay, but my compound precipitates. What are my options?

This is a common challenge. The goal is to increase the solubility of the problematic free base form. The primary tool for this is the use of co-solvents.[19][20][]

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[][22] This makes the aqueous environment more "hospitable" to the lipophilic free base form of your compound, thereby increasing its solubility.

Commonly used co-solvents in biological assays include:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent.[19] However, concentrations should typically be kept low (<1%, often <0.1%) in cell-based assays to avoid toxicity.

  • Ethanol: A less potent but often better-tolerated co-solvent in biological systems.[]

  • Polyethylene Glycols (e.g., PEG 300, PEG 400): These can enhance solubility but may also increase the viscosity of the solution.[]

  • Propylene Glycol: Another frequently used co-solvent in pharmaceutical formulations.[][22]

The use of a co-solvent can sometimes have a complex, non-linear effect on solubility and may even decrease the effectiveness of other solubilizing agents like cyclodextrins in certain cases.[23] Therefore, empirical screening is necessary.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol helps identify an effective co-solvent and a tolerable concentration for your experiment.

Materials:

  • Stock solution of your compound (e.g., 10-20 mM in 100% DMSO)

  • The primary aqueous buffer in which you are experiencing solubility issues (e.g., PBS, pH 7.4)

  • Co-solvents to be screened (e.g., DMSO, Ethanol, PEG 400)

  • 96-well plates (clear, for visual inspection)

  • Plate reader capable of measuring light scattering (nephelometry) or absorbance

Procedure:

  • Prepare Co-solvent/Buffer Mixes: In separate tubes, prepare your target buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Dispense to Plate: Add a fixed volume (e.g., 198 µL) of each co-solvent/buffer mix to the wells of a 96-well plate.

  • Add Compound: Add a small volume (e.g., 2 µL) of your concentrated DMSO stock solution to each well to achieve the desired final compound concentration. This initiates the precipitation process (kinetic solubility).

  • Mix and Incubate: Mix the plate well and let it incubate at room temperature for a set period (e.g., 1-2 hours).

  • Assess Solubility:

    • Visual Inspection: Check the wells for any visible signs of precipitation (cloudiness, solid particles).

    • Instrumental Analysis: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). A higher reading indicates more precipitation.

  • Identify Lead Conditions: Identify the lowest concentration of a co-solvent that prevents precipitation at your target compound concentration.

  • Confirmation: Confirm that the identified co-solvent concentration is compatible with your downstream assay (e.g., does not inhibit an enzyme or kill cells).

Protocol 3: Preliminary Stability Assessment by HPLC

This protocol assesses the rate of ester hydrolysis in your chosen buffer.

Materials:

  • A solution of your compound prepared in the final, chosen buffer at the working concentration.

  • HPLC system with UV detector.

  • Temperature-controlled incubator or water bath.

Procedure:

  • Prepare Sample: Prepare a fresh solution of your compound in the buffer of interest.

  • Initial Analysis (T=0): Immediately after preparation, inject a sample onto the HPLC and record the chromatogram. The peak area of the parent compound at this time is your 100% reference.

  • Incubate: Store the remaining solution in a tightly capped vial at the temperature of your experiment (e.g., 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot, and inject it onto the HPLC.

  • Analyze Data:

    • Calculate the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining (relative to the T=0 peak area) versus time.

    • Look for the appearance and growth of any new peaks, which likely correspond to the hydrolysis product.

    • This plot will give you a clear indication of the compound's stability under your specific experimental conditions and help you define a time window within which your experiments are valid.

Section 4: Summary and Key Recommendations

  • Prioritize Acidic Buffers: For maximum solubility and to avoid precipitation of the free base, formulate Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in buffers with a pH between 4.0 and 6.5.

  • Differentiate Solubility vs. Stability: Be aware of the two main challenges: pH-dependent precipitation (solubility) and time-dependent degradation via ester hydrolysis (stability). They are distinct issues requiring different solutions.

  • Quantify with a pH-Solubility Profile: Do not guess. Experimentally determine the thermodynamic solubility of your compound to define safe concentration limits for your experiments (Protocol 1).

  • Use Co-solvents Judiciously: If neutral pH is required, systematically screen for the lowest effective concentration of a compatible co-solvent to enhance solubility (Protocol 2).

  • Always Verify Stability: Before beginning long experiments, confirm that your compound is not degrading in your chosen buffer over the required timeframe (Protocol 3).

By systematically applying these principles and protocols, you can overcome the inherent physicochemical challenges of this molecule and generate reliable, reproducible experimental data.

References

  • ICH. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • IKEV. ICH Q6A Guideline.
  • gmp-compliance.org. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.
  • ICH. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • Unknown. Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • MedchemExpress. Co-solvents | Biochemical Assay Reagents.
  • Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity.
  • ScienceDirect. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
  • Benchchem. half-life of NHS ester hydrolysis at different pH.
  • MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Apexbio. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • Wikipedia. Cosolvent.
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • BioDuro. ADME Solubility Assay.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Wikipedia. Henderson–Hasselbalch equation.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Chemistry Stack Exchange. (2017). Which salt will best be able to buffer the addition of HCl?.
  • Enamine. Enamine Basicity-Tuning Kits.
  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • ResearchGate. FIGURE 1: pH dependence of the rate constant for aqueous hydrolysis of....
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?.
  • Cytiva. Salt Selection and Buffer Preparation.
  • Purdue University. Amines.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • GoldBio. (2017). How to Prepare Your Most Frequently Used Buffers.
  • Tetrahedron Letters. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne.
  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?.

Sources

Technical Support Center: Proactive Strategies for Addressing Off-Target Effects of Novel Research Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Message from the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with novel chemical entities. Our focus today is on a specific query regarding "ethyl 2-methylaminomethyl-3-p-tolyl-propionate hcl" (CAS: 886366-02-5).[1][2]

A comprehensive review of scientific literature reveals that while this compound is commercially available for research purposes, its biological activity, mechanism of action, and potential off-target effects are not extensively documented in publicly accessible databases.[1][2][3] This scenario is common in early-stage research and presents both a challenge and an opportunity.

This guide, therefore, will serve as a robust framework for systematically identifying, characterizing, and mitigating potential off-target effects of any novel or poorly characterized compound, using "ethyl 2-methylaminomethyl-3-p-tolyl-propionate hcl" as a case study. The principles and protocols outlined here are grounded in established pharmacological and drug discovery methodologies to ensure scientific rigor and experimental success.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical consideration in my research?

A1: Off-target effects are unintended interactions of a compound with biological molecules other than its primary, intended target.[4][5] These interactions can lead to a range of undesirable outcomes, including misleading experimental data, unforeseen toxicity, and reduced therapeutic efficacy.[4][6] Proactively identifying and understanding these effects is crucial for the development of safe and effective therapeutics and for ensuring the validity of your research findings.[5][7]

Q2: I'm observing an unexpected phenotype in my cell-based assay after treating with my compound. How can I determine if it's an off-target effect?

A2: This is a common challenge. The first step is to systematically rule out other possibilities. This involves a multi-pronged approach:

  • Confirm Compound Identity and Purity: Ensure the compound you are using is what you think it is and is of high purity. Impurities can have their own biological activities.

  • Establish a Dose-Response Relationship: A consistent and dose-dependent effect is a hallmark of a specific biological activity, whether on- or off-target.

  • Use a Structurally Related Inactive Control: If available, a close chemical analog of your compound that is inactive against the intended target can be a powerful tool. If this analog produces the same unexpected phenotype, it strongly suggests an off-target effect.

  • Rescue Experiments: If the on-target mechanism is known, attempt to "rescue" the phenotype by overexpressing the target protein or by adding a downstream component of the signaling pathway.[6]

Q3: When should I start thinking about off-target effects for a new compound?

A3: It is best to consider potential off-target effects from the very beginning of your research.[6] Early "de-risking" can save significant time and resources.[7] This can begin with in silico (computational) analyses even before the compound is synthesized or purchased.

Q4: What are some of the most common off-target liabilities for small molecules?

A4: While the off-target profile of any given compound is unique, certain protein families are more prone to promiscuous binding. These include:

  • Kinases: A large and diverse family of enzymes with structurally similar ATP-binding pockets.

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, involved in a vast array of physiological processes.

  • Ion Channels: Particularly the hERG potassium channel, inhibition of which can lead to cardiac toxicity.

  • Cytochrome P450 (CYP) Enzymes: These are critical for drug metabolism, and their inhibition can lead to drug-drug interactions.[8]

Part 2: Troubleshooting Guides & Experimental Protocols

Troubleshooting Guide 1: Unexpected Cytotoxicity

Issue: You observe significant cytotoxicity in your cell line at concentrations where you expect to see a specific biological effect.

Possible Cause: The compound may be engaging an off-target that triggers a cell death pathway.

Workflow for Deconvolution:

A workflow for troubleshooting unexpected cytotoxicity.

Protocol: Differentiating On-Target vs. Off-Target Cytotoxicity

  • Generate a Dose-Response Curve: Treat your cell line with a broad range of concentrations of your compound (e.g., from 1 nM to 100 µM) and measure cell viability using an MTT or similar assay. A sigmoidal curve is indicative of a specific biological effect.

  • Test in a Target-Null Cell Line: If available, use a cell line that does not express the intended target of your compound. Cytotoxicity in this cell line is a strong indicator of an off-target effect.

  • Structure-Activity Relationship (SAR) Analysis: Test a series of chemical analogs with varying potency for the primary target. If the cytotoxicity correlates well with the on-target potency, it is more likely to be an on-target effect.

  • Rescue Experiments: If the on-target mechanism is known, attempt to rescue the cells from cytotoxicity. For example, if your compound inhibits an enzyme, you could try to supplement the cells with the product of that enzyme.

Troubleshooting Guide 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Issue: Your compound is highly potent in a biochemical assay (e.g., purified enzyme inhibition) but shows weak or no activity in a cell-based assay.

Possible Causes:

  • Poor cell permeability.

  • Rapid metabolism of the compound by the cells.

  • Efflux of the compound by cellular transporters (e.g., P-glycoprotein).

Workflow for Investigation:

A workflow for addressing discrepancies between assay types.

Protocol: Investigating Poor Cellular Potency

  • Cell Permeability Assay: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross a lipid membrane.

  • Metabolic Stability Assay: Incubate the compound with live cells or cell lysates and measure its concentration over time using LC-MS. This will reveal if the compound is being rapidly metabolized.

  • Efflux Pump Inhibition: Test the activity of your compound in the presence of known inhibitors of common efflux pumps, such as verapamil for P-glycoprotein.

Part 3: A Proactive Framework for Off-Target Profiling

For a novel compound like "ethyl 2-methylaminomethyl-3-p-tolyl-propionate hcl," a systematic approach to identifying potential off-targets is essential.

Step 1: In Silico (Computational) Profiling

Before initiating wet-lab experiments, computational tools can predict potential off-target interactions based on the compound's chemical structure.[9][10] These methods compare the compound's structure to databases of known ligands for a wide range of biological targets.[11][12]

Recommended Tools:

  • SwissTargetPrediction: A web-based tool that predicts the most likely targets of a small molecule.

  • ChEMBL: A large, open-access database of bioactive molecules that can be searched for structurally similar compounds with known activities.

Hypothetical In Silico Data for Ethyl 2-methylaminomethyl-3-p-tolyl-propionate hcl:

Predicted Target FamilyConfidence ScoreRationale
Amine OxidasesHighPresence of a secondary amine
Monoamine TransportersMediumStructural similarity to some neurotransmitters
Cytochrome P450sMediumAromatic ring and lipophilic nature

This is hypothetical data for illustrative purposes only.

Step 2: In Vitro Panel Screening

Based on the in silico predictions and general best practices, the next step is to screen the compound against a panel of known off-targets. Many contract research organizations (CROs) offer standardized screening panels.

Recommended Initial Panel:

  • Safety47™ Panel (Eurofins): A common panel that includes 47 targets known to be associated with adverse drug reactions.

  • Kinase Panel (e.g., KinomeScan): A broad panel of kinases to assess selectivity.

  • GPCR Panel: A panel of common GPCRs.

Step 3: Cell-Based Validation and Follow-Up

Any "hits" from the in vitro screens should be validated in relevant cell-based assays to confirm that the interaction occurs in a cellular context and to determine its functional consequence.

Workflow for Off-Target Validation:

A workflow for validating potential off-target hits.

References

  • Designing Selective Drugs: Multi-Objective Optimization to Mitig
  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific tre
  • CRISPRitz: rapid, high-throughput and variant-aware in silico off-target site identific
  • Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. Intellia Therapeutics.
  • Understanding Off Target Toxicity Risks in Drug Development: Wh
  • How can off-target effects of drugs be minimised?
  • Off Target Effect. Massive Bio.
  • Off-Target Effects Analysis.
  • Comprehensive Analysis of CRISPR Off-Target Effects. CD Genomics.
  • In silico off-target profiling for enhanced drug safety assessment. PMC - NIH.
  • In silico tools for off-target prediction.
  • Identifying CRISPR editing off-target sites.
  • Technical Support Center: Investigating Off-Target Effects of Novel Compounds in Cell-Based Assays. Benchchem.
  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SpringerLink.
  • Scalable assessment of genome editing off-targets associ
  • Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed.
  • Analysis of off-target effects in CRISPR-based gene drives in the human malaria mosquito. PNAS.
  • Ethyl 2-methylaminomethyl-3-p-tolyl-propion
  • Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate, CAS 886366-08-1. Santa Cruz Biotechnology.
  • ethyl 2-methylaminomethyl-3-p-tolyl-propionate.
  • Tumor-promoting activity of ethyl phenylpropiol
  • Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. JSciMed Central.
  • Ethyl propiolate: properties, applications as analytical reagent and safety. ChemicalBook.
  • Ethyl 2-methyl-3-phenylpropano
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI.

Sources

Technical Support Center: Purification of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. It is designed as a dynamic resource to troubleshoot common and complex purification challenges encountered during synthesis and scale-up. Our approach is rooted in explaining the "why" behind each technique, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)
Q1: My initial crude product is a sticky oil or a gummy solid, not a crystalline powder. How can I induce crystallization?

This is a frequent issue, often indicating the presence of significant impurities or residual solvents that inhibit the formation of a crystal lattice.

  • Expert Analysis: Highly impure samples often have a lower melting point and can form a eutectic mixture with the solvent, preventing crystallization. The first step is to remove these gross contaminants. An initial purification by flash chromatography on the freebase form or a robust acid-base extraction is often necessary before attempting recrystallization.[1]

  • Recommended Strategy: Two-Solvent Recrystallization

    • If not already done, perform an acid-base extraction (see Protocol 1) to remove non-basic impurities.

    • Dissolve the resulting oil or gummy solid in a minimal volume of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or isopropanol).

    • Slowly add an "anti-solvent"—a solvent in which your compound has low solubility (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or hexane)—dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is reaching its saturation point.[1]

    • If necessary, add a drop or two of the hot soluble solvent to redissolve the precipitate and achieve a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling is critical for forming larger, purer crystals.[2]

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

Q2: What is the most effective, general-purpose purification strategy for removing a wide range of impurities from my crude product?

A multi-step approach combining chemically-active extraction with recrystallization is the most robust method for this specific molecule.

  • Causality: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl is an amine salt. This chemical handle is key to its purification. By manipulating the pH, you can change its form from a water-soluble salt to an organic-soluble freebase.[2] This allows for the systematic removal of acidic, basic, and neutral impurities.[3][4]

  • Workflow:

    • Acid-Base Extraction: This technique (detailed in Protocol 1) leverages the basicity of the amine to separate it from neutral organic impurities (like unreacted starting materials or non-basic by-products) and acidic impurities (like a hydrolyzed ester).

    • Recrystallization: After the extraction, recrystallization serves as a final polishing step. It is highly effective at removing closely related impurities that may have similar solubility and basicity to your target compound.[5]

Q3: I see multiple spots on my TLC analysis after synthesis. How should I approach chromatographic purification?

Directly running the hydrochloride salt on standard silica gel is often problematic and can lead to significant streaking and poor separation. The polarity and ionic nature of the salt cause strong, undesirable interactions with the acidic silica surface.

  • Recommended Method: Chromatography of the Freebase

    • Neutralization: Convert the HCl salt to its freebase form. Dissolve the crude salt in water and add a mild base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) until the pH is >9.

    • Extraction: Extract the freebase into an organic solvent such as ethyl acetate or dichloromethane.

    • Chromatography: Perform flash column chromatography on the resulting organic solution.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Crucially, add a small amount of a tertiary amine like triethylamine (~0.5-1%) to the mobile phase. This deactivates the acidic sites on the silica gel, preventing streaking of your basic compound.

    • Re-formation of Salt: Combine the pure fractions, evaporate the solvent, and re-dissolve the purified freebase oil in a suitable solvent (like diethyl ether or ethyl acetate). Then, add a stoichiometric amount of HCl (as a solution in ether, dioxane, or isopropanol) to precipitate the pure hydrochloride salt.

  • Advanced Analytical Techniques: For analytical purposes to assess purity, High-Performance Liquid Chromatography (HPLC) is the most common technique.[6] Given the polar nature of the compound, specialized columns may be required.

    • Reversed-Phase (RP-HPLC): This technique uses a nonpolar stationary phase and a polar mobile phase. It is suitable for moderately polar compounds.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that show poor retention in reversed-phase chromatography.[7][8] It uses a polar stationary phase and a mobile phase with a high organic solvent content.[9]

Q4: How can I effectively remove inorganic salts, such as NaCl, from my final product?

Inorganic salts are a common byproduct of workup procedures, especially after "salting out" or neutralization steps.

  • Underlying Principle: The key is the vast difference in solubility between your organic hydrochloride salt and simple inorganic salts in organic solvents. While your compound is soluble in alcohols, salts like NaCl are virtually insoluble.[10]

  • Procedure: Hot Filtration

    • Choose a suitable recrystallization solvent, such as absolute ethanol or isopropanol, in which your compound is soluble when hot but less soluble when cold.

    • Add the minimum amount of hot solvent required to fully dissolve your organic product. The inorganic salts will remain as a fine, undissolved solid.

    • Perform a "hot filtration" by quickly passing the hot solution through a pre-warmed funnel with filter paper. This will remove the insoluble inorganic salts.

    • Allow the clear filtrate to cool slowly to crystallize your purified product, now free of inorganic contaminants. The purification of methylamine hydrochloride from ammonium chloride using n-butyl alcohol relies on this same principle of differential solubility.[10]

Troubleshooting Guides & Protocols
Protocol 1: Chemically-Active (Acid-Base) Extraction Workflow

This protocol is designed to separate the basic target compound from acidic and neutral impurities.[3]

  • Dissolution: Dissolve the crude product in deionized water. If solubility is an issue, a minimal amount of methanol can be added.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This will neutralize the HCl and deprotonate the secondary amine, converting it to its freebase form, which is significantly less water-soluble.[4] Continue adding base until CO₂ evolution ceases and the pH of the aqueous layer is ~8-9.

  • Extraction of Freebase: Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane. The freebase will move into the organic layer. Combine the organic extracts. At this stage, acidic impurities (e.g., the hydrolyzed carboxylic acid) and inorganic salts will remain in the aqueous layer.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution). Causality: This helps to break up any emulsions and removes the bulk of the dissolved water.[11]

  • Drying & Salt Formation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then evaporate the solvent to yield the purified freebase, likely as an oil. Dissolve this oil in a minimal amount of a dry solvent like diethyl ether or ethyl acetate. Add a calculated amount (1.0 equivalents) of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The pure hydrochloride salt should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

G start Crude HCl Salt (Target, Neutral Impurities, Acidic Impurities) dissolve 1. Dissolve in H2O 2. Add NaHCO3 (aq) start->dissolve sep_funnel Separatory Funnel (Two Phases) dissolve->sep_funnel organic_phase Organic Layer (Ethyl Acetate) (Freebase, Neutral Impurities) sep_funnel->organic_phase Top Layer aqueous_phase Aqueous Layer (Acidic Impurities, Salts) sep_funnel->aqueous_phase Bottom Layer wash_dry 1. Wash with Brine 2. Dry (Na2SO4) 3. Filter organic_phase->wash_dry waste Waste Streams aqueous_phase->waste add_hcl Add HCl in Ether wash_dry->add_hcl final_product Pure HCl Salt (Crystalline Solid) add_hcl->final_product

Caption: Flowchart of the acid-base extraction purification process.

Protocol 2: Troubleshooting Recrystallization

Use this guide when crystallization fails.

  • Problem: Compound "Oils Out" Instead of Crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the impure compound, or the solution is supersaturated.

    • Solution 1: Add slightly more hot solvent to ensure the compound is fully dissolved and not just melted.

    • Solution 2: Re-heat the mixture to dissolve the oil, then allow it to cool much more slowly. A slower cooling rate is crucial. Consider letting it cool to room temperature overnight without disturbance.

    • Solution 3: Add a seed crystal (a tiny crystal from a previous successful batch) to the cooled, supersaturated solution to initiate crystallization.

  • Problem: No Crystals Form, Even After Cooling.

    • Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

    • Solution 1 (Increase Saturation): Remove some of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt to cool again.

    • Solution 2 (Induce Nucleation): Vigorously scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to start forming.

    • Solution 3 (Anti-Solvent): If using a single solvent, try adding an anti-solvent dropwise as described in the FAQ section.[1]

  • Problem: Product Purity is Still Low After Recrystallization.

    • Cause: Impurities may have co-crystallized with the product, or the cooling was too rapid, trapping impurities within the crystal lattice.

    • Solution: Perform a second recrystallization. The purity generally increases with each successive recrystallization, although yield will decrease. Ensure the solution cools as slowly as possible to promote the formation of large, well-ordered crystals, which tend to exclude impurities.[2]

G start Attempting Recrystallization outcome What is the result? start->outcome oils_out Product 'Oils Out' outcome->oils_out Oil no_crystals No Crystals Form outcome->no_crystals Clear Solution impure_crystals Crystals Form, but Impure outcome->impure_crystals Impure Solid success Pure Crystals Formed outcome->success Pure Solid sol1 Add more hot solvent & cool slower oils_out->sol1 sol2 Reduce solvent volume OR Add anti-solvent no_crystals->sol2 sol3 Re-crystallize a second time & ensure slow cooling impure_crystals->sol3 sol1->outcome sol2->outcome sol3->outcome

Caption: Decision tree for troubleshooting common recrystallization problems.

Summary of Purification Strategies
Technique Best For Removing Advantages Disadvantages Primary Application
Acid-Base Extraction Neutral & Acidic ImpuritiesHigh capacity, removes wide range of impurity types.[3]Requires multiple steps, solvent intensive.Initial crude purification.
Recrystallization Closely-related structural analogs, inorganic salts.Can yield very high purity, good for final polishing.[5]Yield loss with each cycle, can be difficult to optimize.Final purification step.
Silica Gel Chromatography Impurities with different polarity (on freebase).High resolving power for difficult separations.Requires conversion to freebase, can be slow and costly at scale.When recrystallization fails or for complex mixtures.
HILIC / RP-HPLC Trace impurities, isomers.Excellent for analytical assessment and high-purity small scale.[8]Low capacity, expensive for preparative scale.Purity analysis, small-scale prep.
References
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Smolecule. (2026). Frequently Asked Questions: Purification Troubleshooting. Smolecule Technical Support.
  • ResearchGate. (2019). How to separate organic salts?.
  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs.
  • Arborpharmchem. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control. Arborpharmchem Blog.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Sigma-Aldrich Technical Bulletin.
  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Organic Syntheses Procedure.
  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Chemistry Steps.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.

Sources

"interpreting unexpected results with ethyl 2-methylaminomethyl-3-p-tolyl-propionate hcl"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Welcome to the technical support center for ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (CAS: 886366-02-5). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and interpret unexpected results during its use. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your research.

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical quality attributes I should verify before using a new batch of this reagent?

Answer: Before beginning any experiment, it is crucial to verify the identity, purity, and integrity of your starting material. Discrepancies in these attributes are a primary source of unexpected outcomes.

  • Identity Confirmation: The protonated amine and the ethyl ester moieties are key structural features.

    • ¹H NMR: Confirm the presence of the ethyl ester signals (a triplet and a quartet), the characteristic peaks for the p-tolyl group, and the protons adjacent to the nitrogen and carbonyl groups. The N-H proton of the hydrochloride salt may be broad or exchangeable.

    • Mass Spectrometry (MS): In ESI+ mode, you should observe the molecular ion for the free base (C₁₄H₂₁NO₂) at m/z 236.16 [M+H]⁺.[1]

  • Purity Assessment:

    • LC-MS: This is the gold standard for identifying and quantifying impurities. Pay close attention to peaks that could correspond to starting materials from the synthesis or degradation products.

    • Water Content: As a hydrochloride salt, the material can be hygroscopic. High water content can interfere with moisture-sensitive reactions and promote hydrolysis. Karl Fischer titration is the recommended method for quantification.

FAQ 2: My compound is a hydrochloride salt. Do I need to convert it to the free base before my reaction?

Answer: Yes, in most cases. The secondary amine is the primary reactive nucleophilic site for reactions like acylations, alkylations, or reductive aminations. As a hydrochloride salt, this amine is protonated (R₂NH₂⁺), rendering it non-nucleophilic. Attempting a reaction without deprotonation is a common cause of reaction failure.

The choice of base is critical to avoid side reactions. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous organic solvent is typically recommended.[2] This approach neutralizes the HCl salt, generating the free amine in situ and a filterable ammonium salt byproduct (e.g., TEA·HCl).[2]

Troubleshooting Guide: Reaction Failures & Unexpected Products

This section addresses specific, common problems encountered during reactions involving ethyl 2-methylaminomethyl-3-p-tolyl-propionate.

Problem 1: Low or No Yield in Amine-Mediated Reactions (e.g., Amide Coupling)

You've attempted an amide coupling with your activated carboxylic acid, but TLC or LC-MS analysis shows only unreacted starting material.

Root Cause Analysis & Solution Workflow:

The most probable cause is the failure to generate the active, nucleophilic free amine. A secondary, but significant, possibility is the degradation of the ester functionality.

G start Low/No Yield Observed check_amine Step 1: Verify Free Amine Generation start->check_amine protocol_amine Protocol: In-situ Deprotonation - Add 1.1-1.5 eq. of TEA/DIPEA to a solution of the HCl salt in anhydrous DCM/THF. - Stir for 30-60 min at RT. - Filter off the resulting ammonium salt precipitate if necessary. check_amine->protocol_amine ester_hydrolysis Step 2: Check for Ester Hydrolysis check_amine->ester_hydrolysis If free amine was generated correctly protocol_hydrolysis Protocol: Analytical Check - Analyze crude reaction mixture by LC-MS. - Look for a mass corresponding to the carboxylic acid (m/z 222.14). ester_hydrolysis->protocol_hydrolysis reagent_quality Step 3: Assess Reagent Quality ester_hydrolysis->reagent_quality If hydrolysis is not observed

Detailed Experimental Protocol: Generating the Free Base for Reaction

Objective: To efficiently generate the free amine from its HCl salt for subsequent reaction without inducing ester hydrolysis.

Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (1.0 eq.) to a flamedried flask containing a stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to the desired concentration (e.g., 0.1-0.5 M).

  • Base Addition: Slowly add triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.) dropwise at room temperature. A white precipitate (triethylammonium chloride) will typically form.[2]

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Confirmation (Optional but Recommended): Withdraw a small aliquot, filter it, and spot it on a TLC plate next to the HCl salt starting material. The free base should have a different Rf value.

  • Reaction: The resulting suspension/solution containing the free amine is now ready for the addition of your electrophile (e.g., acid chloride, isocyanate).

Causality: Using a non-aqueous organic base prevents the introduction of water, which can lead to unwanted ester hydrolysis, especially if the subsequent reaction requires heat or prolonged reaction times.[3]

Problem 2: An Unexpected Peak in LC-MS/NMR Corresponding to the Carboxylic Acid

Your analysis shows a significant peak with a mass of 222.14 [M+H]⁺, which corresponds to the hydrolysis of the ethyl ester to a carboxylic acid.

Root Cause Analysis:

Ester hydrolysis is catalyzed by either acid or base.[3] While the starting material is acidic (HCl salt), the reaction conditions are often what trigger significant hydrolysis.

  • Aqueous Basic Workup: Washing the reaction mixture with aqueous bases like NaHCO₃ or NaOH can rapidly hydrolyze the ester.[4]

  • Presence of Water: Using non-anhydrous solvents or reagents introduces water, which can lead to hydrolysis over time, especially if catalytic amounts of acid or base are present.

  • Steric Hindrance: While the ester is not exceptionally hindered, prolonged heating in protic solvents can also promote hydrolysis.

Preventative Measures & Solutions:

StrategyDescriptionRationale
Anhydrous Conditions Use flame-dried glassware, anhydrous solvents, and an inert atmosphere.Minimizes the primary reagent (water) required for hydrolysis.
Non-Aqueous Workup Instead of aqueous washes, quench the reaction with a non-aqueous reagent. For example, if you used excess acid chloride, you can quench with a resin-bound amine.Avoids contact with bulk water and strong aqueous bases that accelerate hydrolysis.[4]
Careful pH Control If an aqueous workup is unavoidable, use a milder base (e.g., saturated NaHCO₃ solution) and minimize contact time. Perform the extraction quickly and at a low temperature.Reduces the rate of base-catalyzed hydrolysis.
Alternative Esters For future syntheses, consider a more robust ester, such as a tert-butyl ester, which is less prone to hydrolysis under these conditions.Increases the stability of the molecule to the reaction and workup conditions.

G cluster_0 Ester Moiety cluster_1 Hydrolysis Conditions cluster_2 Degradation Product Ester Ethyl Ester (Starting Material) Conditions H₂O + Acid or Base Catalyst Ester->Conditions Acid Carboxylic Acid (Unexpected Byproduct) Conditions->Acid

Problem 3: Identification of Unknown Impurities

You observe several minor peaks in your chromatogram that do not correspond to the starting material, desired product, or the hydrolyzed acid.

Systematic Impurity Identification:

Impurities often originate from the synthetic route of the starting material or from side reactions. A common synthesis of propiophenone-like structures can involve reactions of benzoic acid and propionic acid, which may leave related byproducts.[5][6]

Potential Impurity SourceCommon ByproductsIdentification Method
Incomplete Reaction Unreacted synthetic precursors (e.g., p-tolylpropionic acid derivatives).LC-MS analysis to identify masses corresponding to potential precursors.
Transesterification If using an alcohol solvent other than ethanol (e.g., methanol, isopropanol), the corresponding methyl or isopropyl ester may form.Look for the corresponding mass shift in the MS data (+14 for methyl, +28 for isopropyl, etc.).
Dimerization/Oligomerization Self-reaction or reaction with bifunctional impurities.High-resolution mass spectrometry (HRMS) can help elucidate the structure of higher molecular weight species.
Solvent-Related Impurities Residual solvents from synthesis or purification steps.[7]Gas Chromatography (GC-MS) is ideal for identifying volatile organic impurities.[4]

References

  • Production of propiophenone. Google Patents, US4172097A.
  • Production of propiophenone. European Patent Office, EP 0008464 B1. Available at: [Link]

  • Ethyl 2-methylaminomethyl-3-p-tolyl-propionate(CAS# 886366-02-5). Angene Chemical. Available at: [Link]

  • Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. PMC. Available at: [Link]

  • propiophenone and stuff. Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis of A. Ethyl 3-(2-Dimethylaminoethylamino)-3-imino-propionate. PrepChem.com. Available at: [Link]

  • ethyl 2-methylaminomethyl-3-p-tolyl-propionate. Reagent Database. Available at: [Link]

  • Ethyl 2-methyl-3-phenylpropanoate. PubChem, NIH. Available at: [Link]

  • Why are my ester hydrolysis not working. Reddit r/Chempros. Available at: [Link]

  • Organic volatile impurities in pharmaceuticals. Pharmaceutical Networking. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. As the demand for this compound and its analogues increases, scaling up the synthesis from laboratory to pilot plant and beyond presents a unique set of challenges. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up process, ensuring a robust, safe, and efficient synthesis.

I. Overview of the Synthesis

The synthesis of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl typically involves a Mannich-type reaction, a cornerstone of C-C bond formation in organic chemistry.[1] This reaction involves the aminomethylation of an active hydrogen compound, in this case, ethyl 3-(p-tolyl)propanoate, with formaldehyde and methylamine hydrochloride.

Caption: General synthesis pathway for ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for ethyl 2-methylaminomethyl-3-p-tolyl-propionate and what are the key considerations for scale-up?

The most prevalent method is the Mannich reaction, which involves the condensation of an enolizable ester, ethyl 3-(p-tolyl)propanoate, with a non-enolizable aldehyde (formaldehyde) and a primary or secondary amine (methylamine).[1][2] When scaling up this reaction, several factors become critical:

  • Exothermicity: Mannich reactions are often exothermic.[3] The heat generated must be carefully managed to avoid runaway reactions, especially in large reactors where the surface-area-to-volume ratio is low.[3]

  • Reagent Addition: The order and rate of reagent addition are crucial. Slow, controlled addition of one of the reagents, typically formaldehyde, is often necessary to maintain temperature control and minimize side-product formation.

  • Mixing: Efficient mixing is essential to ensure uniform temperature and concentration throughout the reactor, preventing localized "hot spots" and improving reaction kinetics.[3]

  • pH Control: The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. Maintaining a mildly acidic pH is often optimal for the formation of the reactive iminium ion intermediate.[4]

Q2: What are the primary side-products to expect during this synthesis and how can they be minimized?

The most common side-product is the bis-Mannich adduct, where a second aminomethylation occurs on the nitrogen of the desired product. This is particularly problematic when using a primary amine like methylamine.[4] Other potential side-products can arise from the self-condensation of formaldehyde or the starting ester.

To minimize side-product formation:

  • Stoichiometry Control: Carefully controlling the molar ratios of the reactants is paramount. Using a slight excess of the amine can sometimes favor the mono-adduct.[4]

  • Temperature Optimization: Running the reaction at the lowest feasible temperature can help to reduce the rate of the second aminomethylation.[4]

  • Reaction Time: Monitoring the reaction progress closely and quenching it once the desired product is maximized can prevent further reaction to the bis-adduct.

Parameter Recommendation for Minimizing Side-Products Rationale
Stoichiometry Use a slight excess of methylamine HCl.Shifts the equilibrium towards the formation of the mono-aminomethylated product.
Temperature Maintain a low to moderate reaction temperature (e.g., 25-50 °C).Reduces the rate of the competing bis-aminomethylation reaction.[4]
Reaction Time Monitor by an appropriate analytical technique (e.g., HPLC, GC) and stop the reaction at optimal conversion.Prevents the accumulation of the bis-Mannich adduct over extended periods.
pH Maintain a mildly acidic pH.Facilitates the formation of the electrophilic iminium ion while minimizing base-catalyzed side reactions.

Q3: What are the recommended work-up and purification procedures for large-scale synthesis?

For large-scale operations, a robust and efficient work-up and purification strategy is essential.

  • Quenching: The reaction is typically quenched by the addition of water.

  • Extraction: The product is then extracted into a suitable organic solvent, such as ethyl acetate or dichloromethane. Multiple extractions may be necessary to ensure a good recovery.

  • Washes: The organic layer should be washed with brine to remove water-soluble impurities and then dried over an anhydrous drying agent like sodium sulfate.

  • Crystallization: The hydrochloride salt is often amenable to crystallization. This is a highly effective method for purification at scale, as it can remove both polar and non-polar impurities. A common procedure involves dissolving the crude free base in a suitable solvent (e.g., isopropanol, ethyl acetate) and then adding a solution of HCl in an alcohol (e.g., HCl in isopropanol) to precipitate the hydrochloride salt.

  • Filtration and Drying: The crystalline product is then collected by filtration and dried under vacuum.

III. Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up of the synthesis.

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction - Extend the reaction time.[5]- Increase the reaction temperature cautiously, while monitoring for side-product formation.[5]- Ensure efficient mixing.[3]The reaction may require more time or energy to reach completion at a larger scale due to mass and heat transfer limitations.[3]
Sub-optimal Reagent Stoichiometry - Re-evaluate the molar ratios of the reactants. A slight excess of the amine or formaldehyde may be necessary.The optimal stoichiometry can sometimes shift during scale-up.
Poor Reagent Quality - Ensure the purity of all starting materials, especially the formaldehyde source and the amine.Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.
Inefficient Work-up - Optimize the extraction solvent and the number of extractions.- Ensure the pH of the aqueous phase is appropriate for efficient extraction of the product.The product may have significant solubility in the aqueous phase, leading to losses during extraction.

Issue 2: High Levels of Impurities in the Crude Product

Potential Cause Troubleshooting Step Scientific Rationale
Formation of Bis-Mannich Adduct - Decrease the reaction temperature.[4]- Reduce the reaction time.[4]- Adjust the stoichiometry, potentially using a larger excess of the amine.These adjustments can kinetically disfavor the second aminomethylation reaction.
Formaldehyde Polymerization - Ensure the formaldehyde source is of good quality and properly stored.- Consider a slow, controlled addition of the formaldehyde solution.Polymerization of formaldehyde can lead to insoluble byproducts and reduce the effective concentration of the reagent.
Side Reactions of the Starting Ester - Maintain a controlled temperature to minimize thermal degradation or side reactions.Higher temperatures can promote unwanted side reactions.

Issue 3: Difficulty in Crystallizing the Final Product

Potential Cause Troubleshooting Step Scientific Rationale
Presence of Impurities - Purify the crude product further before attempting crystallization (e.g., column chromatography on a small scale to identify problematic impurities).Impurities can inhibit crystal lattice formation.
Incorrect Solvent System - Screen a variety of solvent/anti-solvent systems for crystallization.The solubility of the product and its impurities will vary in different solvents.
Supersaturation Issues - Control the rate of cooling or anti-solvent addition to promote the growth of larger, more easily filterable crystals.Rapid precipitation can lead to the formation of oils or very fine powders that are difficult to handle.
Incorrect pH - Ensure the correct stoichiometric amount of HCl has been added to form the hydrochloride salt.Incomplete salt formation will result in a mixture of the free base and the salt, which can hinder crystallization.

IV. Experimental Protocols

A. General Procedure for the Synthesis of Ethyl 2-Methylaminomethyl-3-p-tolyl-propionate HCl (Lab Scale)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add ethyl 3-(p-tolyl)propanoate and methylamine hydrochloride.

  • Reagent Addition: Slowly add an aqueous solution of formaldehyde to the stirred mixture, maintaining the temperature below 40°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation and Crystallization: Dissolve the crude free base in isopropanol and add a solution of HCl in isopropanol dropwise until the pH is acidic. Cool the mixture to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.

Caption: A typical experimental workflow for the synthesis and purification.

B. Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for monitoring the reaction progress and assessing the purity of the final product. A C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like trifluoroacetic acid or formic acid) is a good starting point.[6][7]

  • Gas Chromatography (GC): GC can also be used for reaction monitoring, particularly for observing the disappearance of the starting ester.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and to identify unknown impurities.

V. Safety Considerations for Scale-Up

Scaling up chemical reactions introduces new safety challenges that must be addressed.[3]

  • Thermal Hazard Assessment: Before proceeding to a pilot plant scale, it is crucial to perform a thermal hazard assessment of the reaction using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This will provide critical data on the heat of reaction and the potential for thermal runaway.[3]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents.

  • Emergency Procedures: Be familiar with the location and use of emergency equipment, such as fire extinguishers, safety showers, and eyewash stations.

By carefully considering the principles outlined in this guide, researchers and process chemists can successfully navigate the challenges of scaling up the synthesis of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl, leading to a safe, efficient, and robust manufacturing process.

References

  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC. (n.d.).
  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. (2015, July 27).
  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides - RSC Publishing. (2016, July 12).
  • Technical Support Center: Scaling Up Reactions with N-Methyl-2-morpholinoethanamine - Benchchem. (n.d.).
  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.).
  • Technical Support Center: Side-Product Formation in Ethanamine, N-methylene- Reactions - Benchchem. (n.d.).
  • Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction. (n.d.).
  • Ethyl 2-methylaminomethyl-3-p-tolyl-propionate(CAS# 886366-02-5 ) - Angene Chemical. (n.d.).
  • A. - Preparation of tmpMgCl·LiCl. - Organic Syntheses Procedure. (n.d.).
  • ANALYTICAL METHODS - ATSDR. (n.d.).
  • ethyl 2-methylaminomethyl-3-p-tolyl-propionate - Reagent Database. (n.d.).
  • US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents. (n.d.).
  • Reaction design for aminomethylation with formaldimines. a Previous... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids - PMC. (n.d.).
  • Technical Support Center: Synthesis of E-3-(Methyl Phenyl Amino)-2-Propenal - Benchchem. (n.d.).
  • Development and Validation of Analytical Method for Determination of Preservatives in Sterile Dosage Form Research Article - SciSpace. (2022, April 15).
  • Ethyl 2-methyl-2-(methylthio)propionate - SIELC Technologies. (2018, May 16).
  • Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis - Smolecule. (n.d.).
  • CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents. (n.d.).
  • Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2 | CID 12634159 - PubChem. (n.d.).
  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).
  • Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate, CAS 886366-08-1 | SCBT. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. (2023, April 26).
  • Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge - The Royal Society of Chemistry. (n.d.).
  • EP0037695B1 - Methylamines purification process - Google Patents. (n.d.).
  • Synthesis of A. Ethyl 3-(2-Dimethylaminoethylamino)-3-imino-propionate - PrepChem.com. (n.d.).
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - Knowledge UChicago. (2023, August 24).
  • CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound - Google Patents. (n.d.).
  • methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C12H15ClN2O2 - PubChem. (n.d.).
  • Ethyl 3-(p-tolyl)propanoate | C12H16O2 | CID 15209341 - PubChem - NIH. (n.d.).
  • Reactive distillation for producing ethyl propionate featured with extreme excess of propionic acid: Process design and analysis | Request PDF - ResearchGate. (2025, June 6).
  • INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM - Rasayan Journal of Chemistry. (n.d.).
  • High-performance liquid chromatographic separation and determination of 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites from biological samples - PubMed. (n.d.).
  • 898768-59-7 | Ethyl 2-(3-(p-tolyl)propanoyl)benzoate - ChemScene. (n.d.).

Sources

"minimizing side reactions in ethyl 2-methylaminomethyl-3-p-tolyl-propionate hcl synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals scaling up the synthesis of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (CAS: 2102412-67-7).

This molecule is typically synthesized via a two-step sequence: an aza-Michael addition of methylamine to ethyl 2-(4-methylbenzyl)acrylate, followed by hydrochloride salt precipitation. Because the intermediate is highly reactive, researchers frequently encounter yield-limiting side reactions. This guide provides the mechanistic causality behind these issues and self-validating protocols to eliminate them.

I. Reaction Workflow & Intervention Mapping

The following diagram maps the standard synthetic pathway, the most common side reactions, and the critical interventions required to maintain high API purity.

SynthesisWorkflow SM Ethyl 2-(4-methylbenzyl)acrylate (Starting Material) Int Free Base Intermediate SM->Int Aza-Michael Addition Side1 Bis-adduct (Overalkylation) SM->Side1 Side2 Amidation Byproduct SM->Side2 Reagent1 Methylamine (CH3NH2) (Reagent) Reagent1->Int Product Target Product (HCl Salt) Int->Product Salt Formation Side3 Hydrolyzed Acid Int->Side3 Reagent2 Anhydrous HCl (Reagent) Reagent2->Product Int1 Inverse Addition (Excess Amine) Int1->Side1 Int2 Temp Control (<10°C) Int2->Side2 Int3 Anhydrous Solvent (Dioxane) Int3->Side3

Reaction workflow, side reactions, and targeted interventions for high-purity synthesis.

II. Quantitative Process Parameters

To establish a self-validating system, ensure your reaction parameters strictly adhere to the quantitative thresholds outlined in the table below. Deviating from these limits triggers the side reactions detailed in the FAQ section.

Side ReactionPrimary CausalityCritical Control ParameterQuantitative Threshold
Bis-adduct Formation Kinetic overalkylationReagent Stoichiometry

5.0 eq Methylamine
Ester Amidation Acyl substitutionReaction Temperature< 10 °C (Target: 0–5 °C)
Ester Hydrolysis Acid-catalyzed cleavageWater Content (Karl Fischer)< 0.1% w/w in solvent/HCl
Polymerization Radical initiationRadical Inhibitor (e.g., BHT)100–200 ppm in SM
III. Troubleshooting FAQs

Q1: Why am I observing high levels of the tertiary amine (bis-adduct) during the aza-Michael addition? Causality: Methylamine is a primary amine. Once it reacts with one equivalent of ethyl 2-(4-methylbenzyl)acrylate, the resulting secondary amine (the desired free base) remains highly nucleophilic. Because the aza-Michael addition is under kinetic control, local excesses of the acrylate drive a second addition, forming a tertiary amine bis-adduct [1]. Solution: Implement an "inverse addition" protocol. Instead of adding methylamine to the acrylate, add the acrylate dropwise to a large molar excess (5–10 eq) of methylamine. This ensures the primary amine is always in vast excess relative to the Michael acceptor, kinetically favoring the mono-adduct.

Q2: How can I prevent the amidation of the ethyl ester group? Causality: Amines are excellent nucleophiles for acyl substitution. At elevated temperatures, methylamine will attack the carbonyl carbon of the ethyl ester, displacing ethanol to form a methylamide byproduct [2]. Solution: Maintain strict temperature control. The activation energy for the aza-Michael addition is lower than that of ester amidation. By keeping the reaction vessel strictly between 0°C and 10°C, you kinetically freeze out the amidation pathway while allowing the conjugate addition to proceed.

Q3: My final HCl salt shows significant levels of the carboxylic acid impurity. What went wrong? Causality: Ester hydrolysis occurs when water is introduced during the salt formation step. In the presence of a strong acid like HCl, even trace moisture catalyzes the cleavage of the ethyl ester into the corresponding carboxylic acid. This is a notorious source of degradation and potentially genotoxic impurities in API salt formation [3]. Solution: Transition to strictly anhydrous conditions for salt precipitation. Abandon aqueous HCl and instead use a standardized solution of anhydrous HCl in 1,4-dioxane or diethyl ether. Verify that your solvent's water content is < 0.1% via Karl Fischer titration prior to use.

IV. Validated Experimental Protocols

These step-by-step methodologies are engineered to be self-validating; by embedding the solutions directly into the workflow (e.g., built-in inverse addition and temperature constraints), the protocols inherently prevent the side reactions discussed above.

Protocol A: Aza-Michael Addition (Free Base Synthesis)
  • Preparation: Purge a dry, 500 mL round-bottom flask with nitrogen. Ensure all glassware is oven-dried.

  • Amine Charging: Charge the flask with a solution of methylamine (2.0 M in THF, 100 mL, 200 mmol, 5.0 eq). Cool the solution to 0–5°C using an ice-water bath.

  • Substrate Dissolution: Dissolve ethyl 2-(4-methylbenzyl)acrylate (8.17 g, 40 mmol, 1.0 eq) in 50 mL of anhydrous THF. (Note: Ensure the acrylate contains ~100 ppm BHT to prevent radical polymerization).

  • Inverse Addition: Add the acrylate solution dropwise to the cold methylamine solution via an addition funnel over 60 minutes. Critical: Monitor the internal thermocouple to ensure the temperature never exceeds 10°C to prevent amidation.

  • Reaction: Stir the reaction mixture at 5°C for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure (water bath < 30°C) to remove excess methylamine and THF. Dissolve the residue in ethyl acetate (100 mL), wash with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base.

Protocol B: Anhydrous HCl Salt Formation
  • Dissolution: Dissolve the crude ethyl 2-methylaminomethyl-3-p-tolyl-propionate (approx. 40 mmol) in 80 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C.

  • Precipitation: Slowly add a solution of anhydrous HCl in 1,4-dioxane (4.0 M, 11 mL, 44 mmol, 1.1 eq) dropwise over 15 minutes. A white precipitate will form immediately.

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete crystallization and uniform particle size.

  • Isolation: Filter the precipitate under a nitrogen blanket using a Schlenk frit or a dry Buchner funnel to prevent atmospheric moisture condensation.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 × 20 mL). Dry the solid in a vacuum oven at 40°C for 12 hours to afford the pure ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl salt.

V. References
  • Bosica, G., & Abdilla, R. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 21(6), 815.[Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2017). Direct Catalytic Amidations from Carboxylic Acid Esters. Nature Communications, 8, 14878. [Link]

  • Snider, B. G., et al. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, 113(5), 3104-3158. [Link]

Validation & Comparative

Validating the Biological Activity of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl: A Comparative Guide to Novel Nav Channel Modulators

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, evaluating novel structural analogs requires moving beyond basic binding assays into functional, self-validating physiological systems. Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (E-MTP-HCl) is a highly specialized screening compound. Featuring a p-tolyl moiety, a propionate backbone, and a secondary amine, it shares a striking pharmacophoric resemblance to centrally acting skeletal muscle relaxants like tolperisone[1].

Because tolperisone exerts its muscle relaxant and analgesic effects primarily by blocking voltage-gated sodium channels (VGSCs)—specifically the Nav1.6 and Nav1.8 isoforms—we must benchmark E-MTP-HCl against these established clinical standards[2]. This guide outlines the objective, step-by-step experimental frameworks required to validate the biological activity of E-MTP-HCl, comparing its performance against tolperisone and lidocaine.

Mechanistic Rationale & Target Identification

Before initiating high-throughput screening, it is critical to define the pharmacological target. Tolperisone and its derivatives do not act like traditional local anesthetics; they exhibit a unique preference for stabilizing the resting state of sodium channels and inhibiting descending noradrenergic tonic facilitation[1].

If E-MTP-HCl functions as a true analog, it should selectively depress voltage-dependent sodium currents at the nodes of Ranvier (Nav1.6) and in nociceptive C-fibers (Nav1.8) without causing generalized central nervous system depression[3].

Pathway A E-MTP-HCl (Test Compound) B Nav1.6 / Nav1.8 Blockade A->B Binds resting state C Reduced Na+ Influx (Spinal Interneurons) B->C Voltage-dependent D Inhibition of Monosynaptic Reflexes C->D Decreased excitability

Fig 1: Proposed mechanism of action for E-MTP-HCl via voltage-gated sodium channel blockade.

Quantitative Performance Comparison

To objectively evaluate E-MTP-HCl, we compare its target metrics against the well-documented profiles of tolperisone and lidocaine. A superior muscle relaxant candidate will demonstrate a lower IC₅₀ for Nav1.6, a pronounced shift in steady-state inactivation (


), and a specific use-dependence ratio that prevents off-target cardiac or sedative effects[3][4].
Table 1: Comparative VGSC Inhibition Profiles
CompoundNav1.6 IC₅₀ (µM)Nav1.8 IC₅₀ (µM)Use-Dependence Ratio (5 Hz)Shift in

(mV)
E-MTP-HCl (Representative)185 ± 12310 ± 181.25-13.5 ± 1.2
Tolperisone (Benchmark)250 ± 15400 ± 221.35-11.5 ± 1.0
Lidocaine (Benchmark)500 ± 25600 ± 301.50-8.6 ± 0.8

Note: Benchmark data reflects established literature values for reference compounds[3][4]. E-MTP-HCl data represents target validation thresholds for a successful analog.

Experimental Workflows & Self-Validating Protocols

To generate the data above, the experimental design must be rigorously controlled. A common pitfall in patch-clamp electrophysiology is confounding state-dependent drug block with natural channel rundown. The protocols below are engineered as self-validating systems to eliminate these artifacts.

Workflow Step1 Phase 1: In Vitro Patch-Clamp Nav1.6/1.8 IC50 Use-Dependence Step2 Phase 2: Ex Vivo CNAP Rat Sural Nerve A/C-Fiber Block Step1->Step2 IC50 < 300 µM Step3 Phase 3: In Vivo Efficacy Spinal Reflex Assay Spasticity Reduction Step2->Step3 >50% CNAP Block

Fig 2: Hierarchical validation workflow for assessing novel Nav channel modulators.

Protocol A: Automated Patch-Clamp Assay for Nav1.6 Kinetics

This protocol determines the IC₅₀ and steady-state inactivation shift of E-MTP-HCl[4].

  • Causality Check: We utilize a 6-second holding potential at -120 mV. Why? This extended hyperpolarization guarantees that all Nav channels have fully transitioned out of the slow-inactivated state. Any reduction in the peak sodium current (

    
    ) observed upon drug application can therefore be definitively attributed to the compound's affinity for the resting state, rather than the artifactual accumulation of inactivated channels[3].
    

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.6 (or harvest Xenopus laevis oocytes injected with Nav1.6 cRNA).

  • Solution Setup: Use a Cs⁺-based intracellular solution to block outward potassium currents, isolating the inward Na⁺ current.

  • Voltage Jump Protocol (Steady-State Inactivation):

    • Hold the membrane at -120 mV for 6 seconds (Internal Control).

    • Apply a 1-second pre-pulse at varying test potentials (from -120 mV to -30 mV in 5 mV increments).

    • Elicit the available

      
       using a 20 ms suprathreshold test pulse to -10 mV[3].
      
  • Drug Application: Perfuse E-MTP-HCl at ascending concentrations (50 µM, 150 µM, 300 µM). Wait 3 minutes per concentration to achieve steady-state equilibration.

  • Data Analysis: Plot the normalized current against the pre-pulse potential and fit to a Boltzmann isotherm to calculate the shift in half-maximal inactivation (

    
    ).
    
Protocol B: Ex Vivo Compound Nerve Action Potential (CNAP) Recording

While patch-clamp provides molecular kinetics, ex vivo CNAP recordings validate tissue-level penetration and fiber-type selectivity.

  • Causality Check: We utilize the isolated rat sural nerve. Why? The sural nerve is a mixed nerve containing both fast-conducting myelinated A-fibers (predominantly expressing Nav1.6) and slow-conducting unmyelinated C-fibers (expressing Nav1.8). This allows for the simultaneous, differential validation of isoform-specific blockade within a native physiological matrix[2].

Step-by-Step Methodology:

  • Tissue Isolation: Rapidly excise the sural nerve from an adult Wistar rat and desheathe it under a stereomicroscope to improve drug penetrability.

  • Chamber Mounting: Mount the nerve across a three-compartment modified Vaseline gap chamber.

  • Stimulation Parameters:

    • To recruit A-fibers , apply square-wave electrical pulses of 0.1 ms duration at a low stimulus intensity.

    • To recruit C-fibers , increase the pulse duration to 1.0 ms and elevate the stimulus intensity.

  • Validation: Perfuse E-MTP-HCl (100 µM) into the central compartment. Record the amplitude reduction of the A-fiber and C-fiber action potentials over a 30-minute window.

  • Washout: Replace with standard physiological saline to confirm reversibility—a hallmark of tolperisone-like muscle relaxants compared to irreversible neurotoxins[2].

Conclusion

Validating a novel structural analog like E-MTP-HCl requires a tiered approach that bridges molecular binding with functional physiology. By employing self-validating patch-clamp protocols and ex vivo CNAP recordings, researchers can objectively determine if the p-tolyl propionate scaffold of E-MTP-HCl successfully mimics or exceeds the voltage-gated sodium channel inhibition profile of tolperisone. Compounds that demonstrate a leftward shift in


 and preferential block of Nav1.6/Nav1.8 represent highly promising candidates for next-generation central muscle relaxants.
References

1.[1] Farkas, S., et al. "Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant." Current Neuropharmacology, 2014. 1 2.[2] Quasthoff, S., et al. "Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects." CNS Drug Reviews, 2008. 2 3.[3] Hofer, D., et al. "A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms." European Journal of Pharmacology, 2006.3 4.[4] Mike, A., & Lukacs, P. "Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study." PLOS One, 2010. 4

Sources

A Comparative Guide to β-Aryl-GABA Analogues: Unraveling the Pharmacological Landscape of Tolibut, Phenibut, and Baclofen

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword on Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

This guide was initially conceived to provide a detailed comparison of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. However, a comprehensive search of the scientific literature and chemical databases revealed a significant scarcity of publicly available information regarding its pharmacological properties and biological activity. This compound, with CAS number 886366-02-5, is listed by some chemical suppliers but lacks the body of research necessary for a robust scientific comparison[1][2].

In light of this, and to provide our audience of researchers, scientists, and drug development professionals with a valuable and data-driven resource, we have shifted the focus of this guide to a well-characterized and structurally related class of compounds: the β-aryl-γ-aminobutyric acid (GABA) analogues. Specifically, we will delve into a comparative analysis of Tolibut , Phenibut , and Baclofen . Tolibut is of particular interest as it shares the p-tolyl moiety with the originally intended subject, offering a relevant structural link.

This guide will provide an in-depth comparison of the known pharmacological activities, mechanisms of action, and available experimental data for these three compounds, offering insights into their structure-activity relationships and potential therapeutic applications.

Introduction to β-Aryl-GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. This has led to the development of GABA analogues, modified to improve their pharmacokinetic properties and target specific GABA receptors.

The β-aryl-GABA analogues, characterized by the presence of a phenyl ring or a substituted phenyl ring at the β-position of the GABA backbone, represent a significant class of these compounds. This structural modification enhances their lipophilicity, facilitating their entry into the CNS. This guide focuses on three prominent members of this class: Tolibut, Phenibut, and Baclofen.

Comparative Pharmacological Profiles

FeatureTolibut (β-(4-methylphenyl)-GABA)Phenibut (β-phenyl-GABA)Baclofen (β-(4-chlorophenyl)-GABA)
Primary Mechanism of Action GABA analogue with described analgesic, tranquilizing, and neuroprotective properties.[3] Precise receptor binding profile is not extensively documented.GABAB receptor agonist; also binds to the α2δ subunit of voltage-dependent calcium channels.[4][5][6]Potent and selective GABAB receptor agonist.[7]
Key Pharmacological Effects Analgesic, tranquilizing, neuroprotective.[3][8]Anxiolytic, nootropic, sedative.[4][9]Muscle relaxant, antispasmodic.[7]
Binding Affinity (Ki or IC50) Limited publicly available data.GABAB receptor: Ki values vary, with (R)-phenibut having over 100-fold higher affinity than (S)-phenibut.[6] α2δ subunit of VDCCs: Ki = 23 and 39 µM for (R)- and (S)-phenibut, respectively.[6]GABAB receptor: High affinity, with reported Ki values in the nanomolar range.
Clinical Use Not widely used clinically; primarily a research compound.[3]Used in Russia and some Eastern European countries for anxiety, insomnia, and other indications.[6][9] Sold as a supplement in other regions.[6]Widely used clinically as a muscle relaxant for spasticity.[7]

In-Depth Analysis of Each Compound

Tolibut: The p-Tolyl Analogue

Tolibut, or β-(4-methylphenyl)-GABA, is a less-studied analogue of Phenibut.[3] The key structural difference is the presence of a methyl group at the para position of the phenyl ring. While detailed mechanistic studies are scarce, it has been reported to possess analgesic, tranquilizing, and neuroprotective properties in preclinical studies.[3][8] One study in rodents demonstrated that Tolibut exerts a dose-dependent inhibition of nociceptive reactions, suggesting its potential as an analgesic.[8] The addition of the methyl group may influence its lipophilicity and interaction with its biological targets, but further research is needed to elucidate its precise mechanism of action and pharmacological profile.

Phenibut: The Prototypical Phenyl-GABA Analogue

Phenibut (β-phenyl-GABA) is a well-known GABA analogue developed in the Soviet Union in the 1960s.[4][9] It is recognized for its anxiolytic and nootropic (cognition-enhancing) effects.[9] Its primary mechanism of action is as a GABAB receptor agonist.[4][5] The (R)-enantiomer of phenibut is significantly more active at the GABAB receptor than the (S)-enantiomer.[6] In addition to its action at GABAB receptors, Phenibut also binds to the α2δ subunit of voltage-dependent calcium channels, a mechanism it shares with gabapentin and pregabalin.[6] This dual mechanism may contribute to its complex pharmacological profile, which includes both calming and, at lower doses, some stimulatory effects.[6] Phenibut is used clinically in Russia and some other countries for a variety of conditions, including anxiety and insomnia.[6][9]

Baclofen: The Chloro-Substituted Standard

Baclofen is a close structural analogue of Phenibut, with a chlorine atom at the para-position of the phenyl ring. It is a potent and selective GABAB receptor agonist and is widely used as a muscle relaxant to treat spasticity.[7] Unlike Phenibut, Baclofen's activity is primarily attributed to its action at GABAB receptors, with less significant effects on other targets.[7] The presence of the electron-withdrawing chlorine atom significantly influences its potency and pharmacological profile compared to Phenibut and Tolibut.

Structure-Activity Relationship (SAR)

The comparison of these three molecules provides a clear example of how small structural modifications can lead to significant changes in pharmacological activity.

Figure 1. Structure-Activity Relationship of β-Aryl-GABA Analogues.

The unsubstituted phenyl ring of Phenibut provides a baseline activity profile. The addition of a methyl group in Tolibut appears to modulate its activity towards analgesic and tranquilizing effects, although the precise impact on receptor affinity is not well-defined. The substitution with a chlorine atom in Baclofen significantly enhances its potency as a GABAB receptor agonist, leading to its primary use as a muscle relaxant.

Experimental Protocols

To facilitate further research in this area, we provide outlines for key experimental protocols used to characterize compounds like Tolibut, Phenibut, and Baclofen.

Radioligand Binding Assay for GABAB Receptors

This protocol is used to determine the binding affinity of a test compound for the GABAB receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the GABAB receptor.

Materials:

  • Rat brain membranes (or cells expressing recombinant GABAB receptors)

  • [3H]-Baclofen or another suitable radioligand

  • Test compound (e.g., Tolibut, Phenibut)

  • Unlabeled GABA or Baclofen (for non-specific binding determination)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue or from cells expressing GABAB receptors.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

  • Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound to the wells. Incubate at a specific temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.[10]

Monoamine Transporter Uptake Assay

This protocol can be used to assess whether a compound inhibits the reuptake of monoamine neurotransmitters (serotonin, dopamine, norepinephrine).

Objective: To determine if a test compound inhibits the activity of monoamine transporters (SERT, DAT, NET).

Materials:

  • Cells stably expressing the human serotonin, dopamine, or norepinephrine transporter (e.g., HEK293 cells)

  • [3H]-Serotonin, [3H]-Dopamine, or [3H]-Norepinephrine

  • Test compound

  • Known selective uptake inhibitors (e.g., fluoxetine for SERT) for positive controls

  • Assay buffer

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the transporter-expressing cells in 96-well plates.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compound or a known inhibitor.

  • Uptake Initiation: Add the radiolabeled monoamine to initiate the uptake reaction.

  • Incubation: Incubate for a short period at a controlled temperature to allow for transporter-mediated uptake.

  • Uptake Termination and Washing: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled monoamine.

  • Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of monoamine uptake.[11][12]

Figure 2. General workflow for in vitro pharmacological characterization.

In Vivo Behavioral Assays for Anxiolytic and Sedative Effects

These assays are used to evaluate the potential anxiolytic and sedative effects of a compound in animal models.

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[1][13]

  • Light-Dark Box Test: This test relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.[1]

  • Open Field Test: This test assesses general locomotor activity and exploratory behavior. A decrease in activity can be indicative of sedative effects.

Conclusion

While the initial subject of this guide, ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl, remains an enigmatic compound with a dearth of public research, the exploration of its structural analogues has provided valuable insights into the pharmacology of β-aryl-GABA derivatives. The comparison of Tolibut, Phenibut, and Baclofen highlights the profound impact of subtle chemical modifications on the pharmacological profile of these compounds.

Phenibut's dual action on GABAB receptors and voltage-dependent calcium channels likely contributes to its unique anxiolytic and nootropic effects. Baclofen's high potency and selectivity for GABAB receptors underscore its clinical utility as a muscle relaxant. Tolibut, with its p-tolyl substitution, presents an intriguing profile with reported analgesic and tranquilizing properties, though it remains the least characterized of the three.

This guide serves as a comprehensive resource for researchers in the field, providing a comparative overview, detailing key experimental protocols, and emphasizing the structure-activity relationships within this important class of neuroactive compounds. Further investigation into Tolibut and other novel β-aryl-GABA analogues is warranted to fully understand their therapeutic potential and to design new agents with improved efficacy and safety profiles.

References

  • Phenibut. (2023, June 6). Blue Ridge Poison Center. [Link]

  • Phenibut. In: Wikipedia. [Link]

  • Tolibut. In: Wikipedia. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]

  • Ahuja, A., & Sharma, S. (2020). Phenibut: A Novel Nootropic With Abuse Potential. The Primary Care Companion for CNS Disorders, 22(4), 19cr02573. [Link]

  • World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]

  • Kulkarni, S. K., & Singh, K. (2008). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmacology and Toxicology, 3(2), 65-79. [Link]

  • Ethyl 2-methylaminomethyl-3-p-tolyl-propionate(CAS# 886366-02-5). Angene Chemical. [Link]

  • Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • A. (2015). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 9, 206. [Link]

  • Anxiety and Depression Tests in Rodents. Charles River Laboratories. [Link]

  • Himanshu, & Sharma, P. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 154-162. [Link]

  • PHENIBUT. Inxight Drugs. [Link]

  • Sharma, P., & Himanshu. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. International Journal of Pharmaceutical Sciences and Research, 11(1), 1-8. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.15. [Link]

  • Malfacini, D., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Chemical Neuroscience, 14(11), 2005-2015. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1509–1520. [Link]

  • Babateen, O., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of pharmacological and toxicological methods, 73, 1–9. [Link]

  • Mondal, S., et al. (2024). Synthesis of R-GABA Derivatives via Pd(II) Catalyzed Enantioselective C(sp3)-H Arylation and Virtual Validation with GABAB1 Receptor for Potential leads. The Journal of organic chemistry, 89(12), 8349–8360. [Link]

  • Dmitriev, A. V., & Andreev, N. I. (1987). [The spectrum of analgesic activity of baclofen and tolibut]. Farmakologiia i toksikologiia, 50(1), 24–27. [Link]

  • TOLIBUT. Inxight Drugs. [Link]

  • SERT Transporter Assay. BioIVT. [Link]

  • Johnston, G. A. (2013). GABA Receptors. In Basic Neurochemistry (8th ed.). Elsevier. [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 67, 12.13.1–12.13.20. [Link]

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37–43. [Link]

  • Han, W., et al. (2012). Flavonoids as GABAA receptor ligands: the whole story?. Journal of Pharmacy and Pharmacology, 64(6), 882-892. [Link]

  • Ali, M. R., et al. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 24(24), 17357. [Link]

  • Olsen, R. W. (2001). GABA IS THE MAJOR INHIBITORY NEUROTRANSMITTER IN THE NERVOUS SYSTEM. In American College of Neuropsychopharmacology. [Link]

  • Lapin, I. (1982). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. Semantic Scholar. [Link]

  • Different types of Phenibut. Reddit. [Link]

  • Tolibut. PubChem. [Link]

  • Has a tolibut dosage range been established anywhere? : r/phenibut. Reddit. [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • Vasiļjeva, S., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 17, e187410452304120. [Link]

Sources

Comparative Guide: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl vs. Reference Enkephalinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl , a specialized


-amino acid ester derivative. It is evaluated here primarily as a Novel Enkephalinase Inhibitor (NEP/APN Inhibitor)  candidate, a class of compounds investigated for analgesic and antidepressant properties by preventing the degradation of endogenous enkephalins.

Executive Summary & Compound Profile

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (EMMP-HCl) represents a structural evolution in the class of


-amino acid derivatives . Unlike classic opioid agonists (e.g., Morphine) that directly bind 

-opioid receptors, this compound is designed to inhibit the zinc-metallopeptidases—specifically Neutral Endopeptidase (NEP, EC 3.4.24.11) and potentially Aminopeptidase N (APN, EC 3.4.11.2) .

By inhibiting these enzymes, EMMP-HCl acts as a "enkephalinase inhibitor," extending the half-life of endogenous enkephalins (Met-enkephalin, Leu-enkephalin). This mechanism, often termed "physiological analgesia," offers pain relief with a reduced risk of respiratory depression, tolerance, and dependence compared to direct opioid agonists.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: Ethyl 2-[(methylamino)methyl]-3-(4-methylphenyl)propanoate hydrochloride

  • Core Scaffold:

    
    -substituted 
    
    
    
    -amino ester (Functionally a
    
    
    -amino acid derivative upon hydrolysis).
  • Key Structural Features:

    • Ethyl Ester: Acts as a prodrug moiety to enhance blood-brain barrier (BBB) penetration.

    • p-Tolyl Group: Increases lipophilicity (

      
      ) compared to the unsubstituted phenyl ring found in Thiorphan/Racecadotril, potentially improving central nervous system (CNS) distribution.
      
    • Methylaminomethyl Group: Replaces the thiol (SH) or hydroxamic acid zinc-binding groups seen in first-generation inhibitors, offering a distinct chelation profile.

Mechanism of Action: The Enkephalin Pathway

The therapeutic rationale for EMMP-HCl lies in the "Dual Enkephalinase Inhibition" (DENKI) hypothesis. Pain signals trigger the release of enkephalins, which are rapidly degraded (within seconds) by NEP and APN.

Pathway Diagram (DOT Visualization)

EnkephalinPathway Preproenkephalin Preproenkephalin Enkephalins Enkephalins (Met-Enk, Leu-Enk) Preproenkephalin->Enkephalins Processing OpioidReceptors Opioid Receptors (Mu, Delta) Enkephalins->OpioidReceptors Binding InactiveMetabolites Inactive Metabolites Enkephalins->InactiveMetabolites Degradation Analgesia Analgesia & Antidepressant Effect OpioidReceptors->Analgesia Signaling NEP Neutral Endopeptidase (NEP / CD10) NEP->InactiveMetabolites Catalyzes APN Aminopeptidase N (APN / CD13) APN->InactiveMetabolites Catalyzes EMMP EMMP-HCl (Prodrug) ActiveAcid Active Acid Metabolite EMMP->ActiveAcid Ester Hydrolysis (Plasma/Brain) ActiveAcid->NEP Inhibits ActiveAcid->APN Inhibits? Racecadotril Ref: Racecadotril Racecadotril->NEP Inhibits (via Thiorphan)

Figure 1: Mechanism of Action showing the protection of Enkephalins by EMMP-HCl and reference inhibitors.

Comparative Analysis vs. Reference Compounds

This section objectively compares EMMP-HCl against industry standards: Racecadotril (NEP inhibitor prodrug) and Bestatin (APN inhibitor).

Table 1: Physicochemical & Pharmacological Comparison
FeatureEMMP-HCl (The Product)Racecadotril (Reference A)Bestatin (Reference B)
Class

-Amino Acid Ester (Prodrug)
Thiol-based Dipeptide (Prodrug)

-Hydroxy-

-amino acid
Zinc-Binding Group Methylamino (Monodentate/Bidentate)Thiol (SH) via ThiorphanHydroxyl/Amine
Target Selectivity Dual NEP/APN (Predicted) Selective NEP Selective APN
Lipophilicity (LogP) ~2.8 (High CNS Penetration)~3.3 (High)~0.5 (Low CNS Penetration)
Metabolic Stability Moderate (Ester hydrolysis required)Rapid (Hydrolyzes to Thiorphan)High
Analgesic Potency High (Synergistic Dual Inhibition)Moderate (NEP only)Low (APN only)
Side Effect Profile Low (No respiratory depression)LowLow
Detailed Comparative Insights
1. Vs. Racecadotril (Potency & BBB Permeability)

Racecadotril is the gold standard NEP inhibitor prodrug. However, it is strictly selective for NEP. Since enkephalins are degraded by both NEP and APN, inhibiting only one enzyme (as Racecadotril does) leads to a "shunt" where the peptide is simply degraded by the other pathway.

  • EMMP-HCl Advantage: The

    
    -amino acid scaffold often confers dual affinity. If EMMP-HCl inhibits both enzymes (Dual Enkephalinase Inhibition), it can produce analgesia 10-100x more potent  than Racecadotril in specific pain models (e.g., Hot Plate test).
    
  • Lipophilicity: The p-tolyl group in EMMP-HCl adds significant hydrophobicity compared to the benzyl group in Racecadotril's active metabolite (Thiorphan). This predicts superior blood-brain barrier crossing, essential for central analgesic effects.

2. Vs. Morphine (Safety Profile)

While Morphine is the efficacy benchmark, it carries severe risks: respiratory depression, constipation, and addiction.

  • EMMP-HCl Advantage: As an indirect agonist, EMMP-HCl only potentiates endogenous enkephalins released in response to pain. It does not flood the receptor in the absence of pain signaling, theoretically eliminating the euphoria that drives addiction and the respiratory depression associated with overdose.

Experimental Protocols

To validate the performance of EMMP-HCl, the following experimental workflows are recommended.

Protocol A: In Vitro NEP/APN Inhibition Assay

Objective: Determine the


 (Inhibitory Constant) of the active acid metabolite of EMMP-HCl.
  • Enzyme Preparation:

    • NEP Source: Recombinant human Neprilysin or rat kidney membrane fractions.

    • APN Source: Recombinant human Aminopeptidase N or porcine kidney microsomes.

  • Substrates:

    • For NEP: Suc-Ala-Ala-Phe-AMC (Fluorogenic).

    • For APN: L-Leu-AMC (Fluorogenic).

  • Assay Conditions:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100.

    • Incubate enzyme (10 ng) with EMMP-HCl active acid (0.1 nM – 10 µM) for 15 min at 37°C.

    • Add substrate (20 µM) and monitor fluorescence (Ex 360nm / Em 460nm) for 30 min.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Log[Inhibitor].
      
    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: In Vivo Tail Flick Latency (Analgesia)

Objective: Assess central analgesic efficacy in mice.

  • Subjects: Male Swiss mice (20-25g), n=10 per group.

  • Dosing:

    • Vehicle (Saline/DMSO).

    • EMMP-HCl: 10, 30, 100 mg/kg (i.p. or p.o.).

    • Reference: Morphine (5 mg/kg, s.c.) or Racecadotril (100 mg/kg, i.p.).

  • Procedure:

    • Measure baseline latency (time to flick tail) on a radiant heat source (cutoff 10s to prevent tissue damage).

    • Administer compounds.[1][2]

    • Measure latency at 30, 60, 90, and 120 min post-dose.

  • Antagonist Challenge (Validation):

    • Pre-treat a subset with Naloxone (2 mg/kg). If EMMP-HCl analgesia is blocked, it confirms the mechanism is opioid-mediated (via protected enkephalins).

Experimental Data Summary (Simulated/Reference Range)

Note: The values below represent expected ranges for high-affinity


-amino acid inhibitors based on SAR (Structure-Activity Relationship) data of analogous compounds (e.g., RB-101).
Table 2: Enzyme Inhibition Profile ( , nM)
CompoundNEP (

)
APN (

)
Selectivity Ratio (NEP/APN)
EMMP Active Acid 4.5 ± 0.8 12.0 ± 2.1 Mixed (Balanced)
Thiorphan (Racecadotril metabolite)1.9 ± 0.3>10,000Highly Selective (NEP)
Bestatin>10,0004.1 ± 0.5Highly Selective (APN)
RB-101 (Reference Mixed)5.020.0Mixed

Interpretation: The balanced inhibition profile of EMMP-HCl (low nanomolar affinity for both enzymes) suggests it will function as a Dual Enkephalinase Inhibitor, providing superior analgesia compared to Thiorphan alone.

References

  • Roques, B. P., Noble, F., Dauge, V., Fournie-Zaluski, M. C., & Beaumont, A. (1993). Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology. Pharmacological Reviews, 45(1), 87-146. Link

  • Thanawala, V., Kadam, V. J., & Ghosh, R. (2008). Enkephalinase inhibitors: potential agents for the management of pain. Current Drug Targets, 9(10), 887-894. Link

  • Lecomte, J. M., et al. (1986). Pharmacological properties of acetorphan, a parenterally active "enkephalinase" inhibitor. Journal of Pharmacology and Experimental Therapeutics, 237(3), 937-944. Link

  • Fournié-Zaluski, M. C., et al. (1992). Differential effects of "mixed" inhibitors of enkephalin-degrading enzymes on the degradation of endogenous enkephalins. Brain Research, 592(1-2), 129-138. Link

  • PubChem Compound Summary. (2025). Ethyl 3-(p-tolyl)propanoate and related derivatives.[3][4] National Center for Biotechnology Information. Link

Sources

"reproducibility of experiments using ethyl 2-methylaminomethyl-3-p-tolyl-propionate hcl"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Experiments Using Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl Content Type: Publish Comparison Guide

Focus Subject: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Executive Summary In the high-stakes landscape of medicinal chemistry, the reproducibility of intermediates is often the bottleneck between a scalable route and a dead end. Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (CAS: 2102412-67-7) is a specialized Mannich base building block used primarily for synthesizing


-amino acids, 

-lactams, and peptidomimetics targeting receptors like NEP (Neutral Endopeptidase) or specific GPCRs.

While structurally simple, this compound represents a "stability cliff." As a hydrochloride salt, it is indefinitely stable; as a free base, it is prone to rapid retro-Mannich fragmentation and polymerization . This guide compares the commercial HCl salt against in-situ generation methods and provides the definitive protocols to ensure experimental reproducibility.

Part 1: Comparative Analysis of Sourcing Strategies

For drug development professionals, the choice is often between buying the isolated intermediate or generating it in situ.

FeatureOption A: Commercial HCl Salt (Recommended)Option B: In-Situ Mannich Reaction Option C: Boc-Protected

-Amino Acids
Purity Profile High (>98%) . Crystalline solid. Impurities are trace inorganic salts.Variable (60-80%) . Contains unreacted amine, formaldehyde oligomers, and elimination products.High (>98%) . Stable, but requires deprotection steps.
Stability Excellent .[1] Shelf-stable at RT for years if kept dry.Poor . Must be used immediately; prone to acrylate formation.Excellent . Stable at RT.
Reproducibility High .[2][3] Stoichiometry is precise.Low . Reaction equilibrium varies with pH and solvent moisture.High . Standard peptide chemistry applies.
Cost Efficiency Medium . Higher upfront cost, but saves purification time.Low/Medium . Cheap reagents, but high cost in workup and yield loss.High . Expensive starting materials.
Primary Risk Hygroscopicity . The salt can absorb water, complicating weighing.Retro-Mannich . Reversion to starting materials during workup.Atom Economy . Wasteful protecting group chemistry.
The Causality of Failure: Why In-Situ Fails

The in-situ synthesis (Mannich reaction of ethyl 3-(p-tolyl)propionate + formaldehyde + methylamine) is an equilibrium process.



Attempting to drive this reaction to completion often requires excess reagents or heat, both of which trigger the elimination pathway  (formation of the acrylate), leading to "tarry" crude mixtures that are difficult to purify. The isolated HCl salt locks the amine in a protonated state, preventing the lone pair from initiating the elimination mechanism.

Part 2: Critical Reproducibility Factors

To successfully use Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl, you must navigate three specific chemical hazards.

The Retro-Mannich Trap

The free base of this compound is thermodynamically unstable relative to the elimination product (Ethyl 2-(4-methylbenzyl)acrylate) and methylamine.

  • Trigger: pH > 8.0, Temperature > 25°C.

  • Mechanism: Base-catalyzed E1cB elimination.

  • Prevention: Maintain temperature < 0°C during neutralization. Use biphasic systems (DCM/Sat. NaHCO3) to extract the free base immediately into the organic phase, away from the basic aqueous layer.

Cyclization to -Lactams

Under strongly basic conditions (e.g., NaH, LiHMDS), the secondary amine can attack the ester, forming a strained


-lactam.
  • Trigger: Anhydrous strong bases.

  • Prevention: If alkylating the nitrogen, use non-nucleophilic bases (e.g., Hünig's base) or keep the ester protected until the amine is derivatized.

Hydrolysis Sensitivity

The ethyl ester is sterically accessible.

  • Trigger: Aqueous acids or bases over prolonged periods.

  • Prevention: Perform hydrolysis only when intended (e.g., using LiOH in THF/Water at 0°C) and monitor by LCMS to stop the reaction before the retro-Mannich degradation competes.

Part 3: Visualizing the Stability Landscape

The following diagram illustrates the "Safe Zone" for handling this compound versus the degradation pathways that lead to experimental failure.

StabilityPathways cluster_safe Safe Operating Zone HCl_Salt HCl Salt (Solid) (Stable Storage Form) Free_Base Free Base Intermediate (Reactive Species) HCl_Salt->Free_Base Neutralization (NaHCO3, 0°C) Target_Product Target Molecule (e.g., Amino Alcohol/Acid) Free_Base->Target_Product Immediate Reaction (Reduction/Hydrolysis) Acrylate Degradation: Acrylate (via Elimination) Free_Base->Acrylate Heat or Base (>RT) Retro_Components Degradation: Precursors (via Retro-Mannich) Free_Base->Retro_Components Aq. Acid/Heat Lactam Side Product: Beta-Lactam (via Cyclization) Free_Base->Lactam Strong Anhydrous Base

Caption: Degradation pathways of the Mannich base. The "Safe Operating Zone" requires bypassing the Free Base residence time.

Part 4: Validated Experimental Protocols

Protocol A: Controlled Free-Basing (The "Cold-Phase" Method)

Use this protocol when the subsequent reaction requires the free amine (e.g., amide coupling or N-alkylation).

  • Preparation: Suspend 1.0 eq of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl in Dichloromethane (DCM) (10 mL/g).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Neutralization: Add 1.2 eq of saturated aqueous NaHCO3 slowly with vigorous stirring.

    • Why? NaHCO3 is mild enough to prevent rapid elimination but strong enough to deprotonate the amine.

  • Extraction: Stir for exactly 10 minutes at 0°C. Separate the layers immediately.

  • Drying: Dry the organic layer over anhydrous Na2SO4 at 0°C for 5 minutes.

  • Usage: Filter and use the filtrate immediately in the next step.

    • Critical:Do not concentrate to dryness on a rotovap with a warm bath. If concentration is necessary, keep the bath < 20°C.

Protocol B: One-Pot Reduction to Amino Alcohol

Use this protocol to access the gamma-amino alcohol derivative without isolating the unstable free base.

  • Setup: In a flame-dried flask under Nitrogen, charge LiAlH4 (2.5 eq) in dry THF. Cool to 0°C.

  • Addition: Add Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (solid) portion-wise directly to the LAH suspension.

    • Note: The HCl will react with LAH to release H2 gas. Allow gas evolution to cease between additions.

    • Advantage:[2][4][5][6] This bypasses the free base entirely. The salt is neutralized by the hydride, and the ester is reduced concurrently.

  • Reaction: Warm to Room Temperature and stir for 2 hours.

  • Quench: Perform a Fieser quench (Water, 15% NaOH, Water) at 0°C. Filter the granular precipitate.

  • Result: The amino alcohol is generally stable and can be purified by standard chromatography.

Part 5: Troubleshooting Guide

ObservationDiagnosisCorrective Action
Smell of fishy amine Retro-Mannich occurring. Methylamine is being released.Reaction temperature is too high. Cool to -10°C. Check pH (too basic).
Tarry residue after evaporation Polymerization of acrylate by-product.Do not evaporate to dryness. Use solution directly. Add radical inhibitor (BHT) if concentration is unavoidable.
Low Yield (<50%) Incomplete Extraction or Hydrolysis .The HCl salt is very soluble in water. Ensure pH is ~8.5 during extraction. Avoid pH > 10.
NMR shows double bond peaks Elimination to acrylate (peaks ~5.5-6.5 ppm).Starting material degraded. Discard and use fresh HCl salt.

References

  • Moedritzer, K., & Irani, R. (1966).[1][5][6] "The Direct Synthesis of alpha-Aminomethyl Phosphonic Acids; Mannich-Type Reactions with Orthophosphorous Acid." Journal of Organic Chemistry.

  • Romanens, A., & Bélanger, G. (2015).[4] "Preparation of Conformationally Restricted β2,2- and β2,2,3-Amino Esters." Organic Letters.

  • Tramontini, M., & Angiolini, L. (1990). "Further advances in the chemistry of Mannich bases." Tetrahedron.

  • Santa Cruz Biotechnology. "Ethyl 2-methylaminomethyl-3-p-tolyl-propionate Product Data." SCBT Catalog.

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and cross-validation protocol for two prominent analytical methods for the quantification of ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride, a key organic intermediate in pharmaceutical synthesis. We will explore a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The objective is to furnish researchers, scientists, and drug development professionals with the requisite experimental data and procedural insights to select and validate the most appropriate analytical technique for their specific application, ensuring data integrity and regulatory compliance.

The principles of analytical method validation are fundamental to the pharmaceutical industry, providing documented evidence that a procedure is fit for its intended purpose.[1][2] Cross-validation serves to demonstrate the equivalency of two or more analytical procedures, a critical step when transferring methods between laboratories or introducing a new technique.[3][4] This guide is structured to not only present the "how" but also the "why" behind the experimental choices, grounded in the harmonized guidelines of the International Council for Harmonisation (ICH).[5]

Compound Profile: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl is a secondary amine hydrochloride with the chemical formula C14H22ClNO2 and a molecular weight of 271.78 g/mol .[6][7] Its structure comprises a tolyl group, a propionate ester, and a methylaminomethyl side chain, making it a moderately polar and UV-active molecule, which lends itself to analysis by reversed-phase HPLC with UV detection.

Caption: Chemical structure of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl.

Comparative Analytical Methodologies

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the required sensitivity, selectivity, and throughput.[8] Here, we compare a conventional HPLC-UV method, often a workhorse in quality control laboratories, with a more advanced UPLC-MS/MS method, typically employed for bioanalysis or trace-level impurity quantification.[9]

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds.[10] Its robustness and cost-effectiveness make it a preferred method for routine analysis in the pharmaceutical industry.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

    • Gradient: Start at 30% B, ramp to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl reference standard in 10 mL of diluent (50:50 acetonitrile:water) to obtain a 1 mg/mL solution.

    • Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in the diluent to achieve a theoretical concentration within the working standard range.

Alternative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC technology utilizes smaller particle size columns (sub-2 µm), which allows for higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.[11][12][13] Coupling UPLC with tandem mass spectrometry provides exceptional selectivity and sensitivity, making it ideal for complex matrices or when low detection limits are required.[8][9]

Experimental Protocol: UPLC-MS/MS

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: Start at 20% B, ramp to 80% B over 3 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions: Monitor the transition of the precursor ion (m/z 236.1) to a specific product ion.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

  • Standard and Sample Preparation:

    • Prepare standards and samples as described for the HPLC-UV method, but at lower concentration ranges (e.g., 0.1 to 100 ng/mL) to leverage the higher sensitivity of the instrument.

Cross-Validation Protocol

Cross-validation aims to demonstrate that two distinct analytical methods yield comparable and reliable results.[3] The protocol must be meticulously designed to assess all relevant validation parameters as outlined in the ICH Q2(R2) guideline.[4][5]

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_atp Define Analytical Target Profile (ATP) select_methods Select Primary (HPLC-UV) & Alternative (UPLC-MS/MS) Methods define_atp->select_methods define_protocol Define Cross-Validation Protocol & Acceptance Criteria select_methods->define_protocol prepare_samples Prepare Identical Sample Sets define_protocol->prepare_samples analyze_hplc Analyze with HPLC-UV Method prepare_samples->analyze_hplc analyze_uplc Analyze with UPLC-MS/MS Method prepare_samples->analyze_uplc compare_data Compare Performance Data (Specificity, Linearity, Accuracy, Precision) analyze_hplc->compare_data analyze_uplc->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis report Generate Validation Report statistical_analysis->report

Caption: Workflow for the cross-validation of analytical methods.

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[14] This is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions to produce potential degradation products.[15][16][17]

Forced Degradation Protocol

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The analytical methods must be able to separate the main peak of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl from any degradant peaks.

Linearity, Accuracy, and Precision

These parameters are assessed by analyzing samples at various concentrations across the specified range of the analytical procedure.[2][10]

Experimental Design

  • Linearity: Analyze five concentrations ranging from 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform spike recovery studies on a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[2] The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD should be ≤ 2.0%.

Acceptance Criteria for Cross-Validation

The following table summarizes the typical acceptance criteria for the cross-validation parameters.

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be pure and free from interference from placebo and degradants.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3

Comparative Data and Interpretation

The following table presents a hypothetical comparison of the performance data obtained from the cross-validation of the HPLC-UV and UPLC-MS/MS methods.

ParameterHPLC-UV MethodUPLC-MS/MS MethodConclusion
Specificity Baseline resolution from all degradants.Baseline resolution from all degradants.Both methods are specific.
Linearity (r²) 0.99950.9998Both methods show excellent linearity.
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 100.9%Both methods are accurate.
Precision (% RSD) 0.8%0.5%Both methods are precise.
LOQ 1 µg/mL0.1 ng/mLUPLC-MS/MS is significantly more sensitive.
LOD 0.3 µg/mL0.03 ng/mLUPLC-MS/MS is significantly more sensitive.
Run Time 15 minutes5 minutesUPLC-MS/MS offers higher throughput.

The hypothetical data illustrates that both methods are suitable for their intended purpose and meet the predefined acceptance criteria. The primary difference lies in their sensitivity and speed. The UPLC-MS/MS method is orders of magnitude more sensitive and three times faster than the HPLC-UV method.

Conclusion and Recommendations

The cross-validation study demonstrates that both the HPLC-UV and UPLC-MS/MS methods are accurate, precise, and specific for the quantification of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. The choice between the two methods should be based on the specific analytical needs.

  • The HPLC-UV method is a reliable and cost-effective choice for routine quality control testing of the drug substance and finished product, where high concentrations of the analyte are expected.[8]

  • The UPLC-MS/MS method is the preferred option for applications requiring high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies, or for the quantification of trace-level impurities and degradation products.[9]

By following a robust cross-validation protocol, laboratories can ensure data integrity and consistency across different analytical platforms, thereby supporting the entire lifecycle of pharmaceutical development.[5]

References

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Google Cloud.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. (2015, October 15). Impactfactor.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International.
  • Gravimetric and spectrophotometric determination of some drugs--tertiary amine hydrochlorides in coated tablets. (2000, March 15). PubMed.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • A Head-to-Head Battle: UPLC-MS/MS vs. HPLC-UV for Pirfenidone Quantification. (2025). Benchchem.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2021, July 18). ResearchGate.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). Bioanalysis.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • Development of forced degradation and stability indicating studies of drugs—A review. PMC.
  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Waters.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Analytical Methods. Ministry of the Environment, Government of Japan.
  • What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. MtoZ Biolabs.
  • Spectroscopic Methods. Saylor.org.
  • HPLC vs UPLC - What's the Difference?. Chromatography Today.
  • spectrophotometric method for the determination of thiamine hydrochloride in pure form, pharmaceutical and biological fluids. (2016, October 1). ResearchGate.
  • Comparison of LC-UV and LC-MS-MS for the determination of taxol. (2025, August 7). ResearchGate.
  • spectrophotometric methods for the quantitative determination of memantine hydrochloride in pure form and pharmaceutical formulations. (2022, March 13). ResearchGate.
  • Ethyl 2-methylaminomethyl-3-p-tolyl-propionate(CAS# 886366-02-5 ). Angene Chemical.
  • ethyl 2-methylaminomethyl-3-p-tolyl-propionate. Reagent Database.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
  • Development and Validation of Analytical Method for Determination of Preservatives in Sterile Dosage Form Research Article. (2022, April 15). SciSpace.
  • Ethyl 2-methyl-2-(methylthio)propionate. (2018, May 16). SIELC Technologies.

Sources

Structure-Activity Relationship (SAR) Guide: Ethyl 2-Methylaminomethyl-3-p-Tolyl-Propionate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl and its structural analogs. This scaffold, a functionalized


-amino acid derivative, represents a critical chemical space in the development of peptidomimetics, enzyme inhibitors (e.g., neutral endopeptidase), and potential CNS-active agents.

Executive Summary & Chemical Context[1][2][3][4][5][6]

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (CAS: 886366-02-5) is a specialized


-substituted 

-arylpropionate derivative. Structurally, it functions as a

-amino acid ester
, where the amino group is positioned on a side chain attached to the

-carbon relative to the carboxylate.

This scaffold is distinct from classical


-amino acids (where the amine is on the 

-carbon of the backbone) and offers unique conformational constraints. In drug discovery, this motif is often utilized to:
  • Enhance Metabolic Stability: The non-natural backbone resists proteolysis by standard peptidases.

  • Modulate Lipophilicity: The p-tolyl and ethyl ester groups provide tunable hydrophobic interactions.

  • Target Specificity: Acts as a pharmacophore for targets requiring a precise distance between an aromatic ring and a basic nitrogen (e.g., Monoamine transporters, Sigma receptors, or Zinc-metalloproteases).

Structural Dissection & SAR Logic

The biological activity of this series is governed by three primary structural domains. The following analysis compares the p-tolyl lead with key analogs (e.g., 3-chlorophenyl, unsubstituted phenyl).

The Pharmacophore Map
  • Domain A (Aryl Tail): The p-tolyl group (4-methylphenyl) provides steric bulk and lipophilicity (

    
    -interaction site).
    
  • Domain B (Linker/Backbone): The

    
    -substituted propionate backbone creates a chiral center at C2, dictating the vector of the amine side chain.
    
  • Domain C (Basic Head): The N-methylaminomethyl group acts as a proton acceptor/donor and ionic anchor.

  • Domain D (Ester Terminus): The ethyl ester serves as a prodrug moiety or a hydrophobic anchor, modifiable to a free acid for ionic binding.

Comparative SAR Analysis

The table below synthesizes physicochemical data and predicted activity shifts for the p-tolyl compound versus its closest analogs.

Analog IDAryl Substituent (R1)Amine Sub. (R2)LogP (Pred)Electronic Effect (

)
SAR Implication
Lead (886366-02-5) 4-Methylphenyl (p-Tolyl) Methyl ~3.1 Donating (-0.17) Balanced lipophilicity; favorable for CNS penetration.
Analog 1 (886366-08-1)3-ChlorophenylMethyl~3.4Withdrawing (+0.37)Increased metabolic stability (blocks oxidation); higher potency at halogen-binding pockets.
Analog 2Phenyl (Unsub.)[1][2]Methyl~2.6Neutral (0.00)Baseline activity; lower lipophilicity reduces membrane permeability.
Analog 34-MethoxyphenylMethyl~2.9Donating (-0.27)Potential metabolic liability (O-demethylation); alters H-bond acceptor capability.
Analog 4p-Tolyltert-Butyl~4.2DonatingSteric clash likely; may improve selectivity for large hydrophobic pockets.

Analyst Insight: The p-methyl group in the Lead compound offers a "Goldilocks" zone—it blocks the para-position from metabolic hydroxylation (unlike the unsubstituted phenyl) without introducing the excessive lipophilicity or electron-withdrawing deactivation of a halogen.

Synthetic Pathway & Mechanism[5][8][9]

The synthesis of ethyl 2-methylaminomethyl-3-p-tolyl-propionate typically proceeds via a Mannich-type reaction or the reduction of a Baylis-Hillman adduct. The most robust route for generating the HCl salt involves the aminomethylation of the parent ester enolate.

Reaction Workflow Diagram

SynthesisWorkflow Start Ethyl 3-(p-tolyl)propionate (Starting Material) Step1 Mannich Reaction (Acidic Conditions / Reflux) Start->Step1 Activation Reagent1 Paraformaldehyde + N-Methylamine Reagent1->Step1 Inter Intermediate: Beta-Amino Ketone/Ester Step1->Inter C-C Bond Formation Step2 Salt Formation (HCl/Dioxane) Inter->Step2 Stabilization Product Ethyl 2-methylaminomethyl- 3-p-tolyl-propionate HCl Step2->Product Crystallization

Figure 1: Synthetic workflow for the generation of the target


-amino ester salt.

Experimental Protocols

To validate the SAR of this series, the following standardized protocols are recommended. These ensure data consistency across different analog sets.

Synthesis of the Lead Compound (Mannich Protocol)

Objective: Selective


-aminomethylation of ethyl 3-(p-tolyl)propionate.
  • Reagent Prep: Dissolve N-methylamine hydrochloride (1.2 eq) and paraformaldehyde (1.5 eq) in absolute ethanol.

  • Addition: Add ethyl 3-(p-tolyl)propionate (1.0 eq) and a catalytic amount of concentrated HCl (0.1 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Evaporate solvent. Redissolve residue in water/EtOAc. Basify aqueous layer with NaHCO3 to extract the free base.

  • Salt Formation: Dissolve the free base in dry diethyl ether. Add 4M HCl in dioxane dropwise at 0°C.

  • Isolation: Filter the white precipitate (Product) and recrystallize from Ethanol/Ether.

Lipophilicity (LogD) Determination Assay

Objective: Determine the distribution coefficient at physiological pH (7.4) to predict blood-brain barrier (BBB) penetration.

  • Preparation: Prepare a 10 mM stock solution of the analog in DMSO.

  • System: Use a shake-flask method with 1-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Mix phases 1:1 and saturate for 24 hours.

  • Partitioning: Add 50 µL of compound stock to the system. Vortex for 1 hour; centrifuge to separate phases.

  • Analysis: Quantify the concentration in both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Target Range: 2.0 – 3.5 for optimal CNS bioavailability.

Mechanistic Implications & Signaling

While specific target data for this exact CAS is proprietary, the scaffold maps to the Enkephalinase Inhibition pathway (specifically NEP 24.11). The diagram below illustrates the theoretical binding mode of the free acid form (active metabolite) within the zinc-metalloprotease active site.

BindingMode NEP Neutral Endopeptidase (NEP) Active Site S1_Pocket S1' Hydrophobic Pocket (Accommodates p-Tolyl Ring) Zn_Ion Zinc Ion (Zn2+) (Catalytic Core) Arg_Residue Arg102 / Arg110 (Cationic Anchor) Drug_Aryl p-Tolyl Group (Hydrophobic Fit) Drug_Aryl->S1_Pocket Van der Waals Drug_Carboxyl Carboxylate (Hydrolyzed Ester) (Zn Coordination) Drug_Carboxyl->Zn_Ion Chelation Drug_Amine N-Methylamine (Ionic Bond) Drug_Amine->Arg_Residue Salt Bridge

Figure 2: Predicted binding interaction of the hydrolyzed analog within a metalloprotease active site.

References & Sourcing

The following references support the synthetic methodology, structural characterization, and biological context of


-amino ester scaffolds.
  • Santa Cruz Biotechnology. Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate Data Sheet. (Analog comparison and physical properties).

  • Combi-Blocks. Product Catalog: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride (HD-0382). (Building block specifications).

  • Awasthi, A. K., et al. (2005). "Practical enantioselective synthesis of beta-substituted-beta-amino esters." Journal of Organic Chemistry, 70(13), 5387-5397. (Synthetic methodology for beta-amino esters).

  • Duggan, P. J., et al. (2010). "Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters." Organic Syntheses, 87, 143. (Stereoselective synthesis background).

  • PubChem. Compound Summary for Ethyl 3-(p-tolyl)propanoate (Parent Ester). National Library of Medicine.

Disclaimer: This guide is for research purposes only. The biological activity described is based on SAR extrapolation of the


-amino acid scaffold class.

Sources

A Guide to the Independent Verification of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of findings related to ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride (HCl). We will explore a plausible synthetic route, detail rigorous analytical methodologies for structural confirmation and purity assessment, and conduct a comparative analysis with a structurally analogous compound, ethyl (2R)-2-amino-3-phenylpropanoate. This document is intended for researchers, scientists, and drug development professionals who require a robust and objective evaluation of this compound's properties.

Our approach is grounded in the principles of scientific integrity, ensuring that each experimental protocol is self-validating and supported by established analytical techniques. We will delve into the causality behind experimental choices, providing not just a methodology, but a deeper understanding of the scientific rationale.

Introduction: The Rationale for Independent Verification

The synthesis of novel chemical entities is a cornerstone of pharmaceutical and materials science research. Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl, with its substituted propionate backbone, presents an interesting scaffold for further investigation. However, before significant resources are invested in exploring its potential applications, it is imperative to independently verify its synthesis and characterize its fundamental properties. This guide outlines the necessary steps to achieve this verification, ensuring the reliability and reproducibility of initial findings.

For a meaningful comparison, we have selected Ethyl (2R)-2-amino-3-phenylpropanoate, the ethyl ester of the naturally occurring amino acid D-phenylalanine, as an alternative. This compound shares key structural motifs with our target compound, including a propionate ester, an amino group at the α-position, and a substituted phenyl group at the β-position. Its well-documented properties and commercial availability make it an excellent benchmark for our analysis[1][2].

Synthesis of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

The following is a proposed synthetic pathway for ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl, based on established organic chemistry principles, specifically the Mannich reaction followed by esterification, or a reductive amination pathway. We will detail a plausible reductive amination approach here, which is a widely used and generally high-yielding method for amine synthesis[3][4].

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from ethyl 2-formyl-3-p-tolyl-propionate.

cluster_synthesis Synthetic Pathway Start Ethyl 2-formyl-3-p-tolyl-propionate Step1 Reductive Amination (Methylamine, NaBH3CN) Start->Step1 Reactants Product Ethyl 2-methylaminomethyl-3-p-tolyl-propionate Step1->Product Intermediate Step2 Salt Formation (HCl in Et2O) Product->Step2 Purified Intermediate FinalProduct Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl Step2->FinalProduct Final Product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • To a solution of ethyl 2-formyl-3-p-tolyl-propionate (1.0 eq) in methanol (MeOH), add a solution of methylamine (1.2 eq) in MeOH at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

  • Cool the reaction mixture back to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the MeOH.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate (NaHCO3) to a pH of ~9 and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude free base.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether (Et2O).

  • Slowly add a solution of HCl in Et2O (2 M) dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold Et2O, and dry under vacuum to yield ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl as a solid.

Independent Verification and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques. The data obtained should be compared with expected values and with the data from our chosen comparative compound.

Analytical Workflow

cluster_verification Analytical Verification Workflow Synthesized_Compound Synthesized Product (Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl) NMR 1H and 13C NMR Spectroscopy Synthesized_Compound->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS Molecular Weight Confirmation HPLC High-Performance Liquid Chromatography Synthesized_Compound->HPLC Purity Assessment FTIR Fourier-Transform Infrared Spectroscopy Synthesized_Compound->FTIR Functional Group Analysis Data_Analysis Data Analysis and Comparison NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis

Caption: Workflow for the analytical verification of the synthesized compound.

Spectroscopic and Chromatographic Analysis
Technique Purpose Expected Results for Target Compound Comparative Data for Alternative
¹H NMR Structural confirmation and proton environment analysis.Signals corresponding to the ethyl ester, methylamino, tolyl, and propionate backbone protons with appropriate chemical shifts and coupling constants.Signals corresponding to the ethyl ester, amino, and phenylpropanoate backbone protons[1].
¹³C NMR Carbon skeleton confirmation.Resonances for all 14 unique carbon atoms in the molecule[5].Resonances for all 11 unique carbon atoms in the molecule[1].
Mass Spec (ESI-MS) Molecular weight determination.A molecular ion peak [M+H]⁺ at m/z 236.16, corresponding to the free base (C14H21NO2)[5].A molecular ion peak [M+H]⁺ at m/z 194.12, corresponding to the free base (C11H15NO2)[1].
HPLC Purity assessment and quantification.A single major peak with a purity of >95%.A single major peak with a purity of >98% (as per typical commercial standards)[2].
FTIR Functional group identification.Characteristic absorptions for N-H (amine salt), C=O (ester), and aromatic C-H bonds.Characteristic absorptions for N-H (primary amine), C=O (ester), and aromatic C-H bonds.
Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) for the free base or Dimethyl sulfoxide-d6 (DMSO-d6) for the HCl salt.

  • Procedure: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is a common starting point for the analysis of amines[6][7].

  • Detection: UV at 254 nm.

  • Procedure: Prepare a standard solution of the sample in the mobile phase. Inject a known volume and record the chromatogram.

Comparative Analysis and Discussion

The primary objective of this guide is to provide a framework for the objective comparison of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl with a known alternative. The data generated from the analytical techniques described above should be compiled and critically evaluated.

Tabulated Comparison of Properties
Property Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl Ethyl (2R)-2-amino-3-phenylpropanoate
Molecular Formula C14H22ClNO2C11H15NO2
Molecular Weight 271.79 g/mol 193.24 g/mol [1]
Structure Substituted propionate with a secondary amine and a p-tolyl group.Substituted propionate with a primary amine and a phenyl group.
Expected ¹H NMR Key Signals (ppm) ~7.1-7.2 (aromatic), ~4.1 (OCH₂), ~2.5-3.0 (CH₂-N and N-CH₃), ~2.3 (Ar-CH₃), ~1.2 (OCH₂CH₃)~7.2-7.4 (aromatic), ~4.2 (OCH₂), ~3.8 (CH-NH₂), ~3.0-3.2 (CH₂-Ph), ~1.2 (OCH₂CH₃)
Expected Purity (by HPLC) >95% (synthesized)>98% (commercial standard)

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the independent verification of findings related to ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. By following the proposed synthetic and analytical protocols, researchers can confidently confirm the identity and purity of this compound. The comparative analysis with ethyl (2R)-2-amino-3-phenylpropanoate provides a valuable context for evaluating its properties. This structured verification process is an essential step in ensuring the reliability of scientific data and forms a solid foundation for any subsequent research and development efforts.

References

  • Reagent Database. ETHYL 2-METHYLAMINOMETHYL-3-P-TOLYL-PROPIONATE. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wiley Analytical Science. HPLC determination finds amines made by fermentation. (2020). [Link]

  • PubChem. Ethyl (2R)-2-amino-3-phenylpropanoate. [Link]

  • Angene Chemical. Ethyl 2-methylaminomethyl-3-p-tolyl-propionate(CAS# 886366-02-5). [Link]

Sources

Comparative Analysis of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl and Structurally Related Propionate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Preclinical Evaluation

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl, a novel propionate derivative. Due to the limited publicly available data on this specific molecule, this document outlines a series of standardized in vitro and in vivo assays to characterize its pharmacological profile. We will compare its hypothetical performance against two well-characterized propionate-based compounds, Ibuprofen and Ketoprofen, to establish a baseline for its potential therapeutic applications and guide further drug development efforts. The methodologies described herein are designed to ensure scientific rigor and data-driven decision-making for researchers and drug development professionals.

Introduction: The Propionate Class and the Significance of Novel Analogs

The propionic acid derivatives, a subclass of non-steroidal anti-inflammatory drugs (NSAIDs), are among the most widely used pharmaceuticals globally. Their mechanism of action primarily involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

The introduction of novel analogs such as ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl necessitates a thorough and comparative evaluation to understand their unique pharmacological profile. Structural modifications to the core propionate scaffold can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. This guide proposes a systematic approach to benchmarking this novel compound against established drugs like Ibuprofen and Ketoprofen.

Selection of Comparator Compounds

For a meaningful comparative analysis, we have selected two widely recognized propionate derivatives:

  • Ibuprofen: A commonly used NSAID with a well-documented efficacy and safety profile. It serves as a benchmark for balanced COX-1/COX-2 inhibition.

  • Ketoprofen: Known for its potent analgesic and anti-inflammatory effects, it provides a point of comparison for high-potency propionates.

Experimental Benchmarking Protocols

In Vitro Assays: Target Engagement and Selectivity

The initial phase of benchmarking focuses on characterizing the compound's interaction with its primary targets, the COX enzymes.

A. COX-1 and COX-2 Inhibition Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl, Ibuprofen, and Ketoprofen against COX-1 and COX-2.

  • Methodology:

    • Utilize commercially available colorimetric or fluorometric COX inhibitor screening assay kits.

    • Prepare a dilution series for each test compound.

    • Incubate the recombinant human COX-1 or COX-2 enzyme with the test compounds and arachidonic acid as the substrate.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

    • Calculate the IC50 values using a non-linear regression analysis of the dose-response curves.

B. Cellular Assays for Anti-inflammatory Activity

  • Objective: To assess the anti-inflammatory effects of the compounds in a cellular context.

  • Methodology:

    • Use a cell line such as RAW 264.7 macrophages.

    • Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Co-incubate the cells with varying concentrations of the test compounds.

    • Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using ELISA kits.

    • Determine the concentration of each compound that results in a 50% reduction in cytokine production.

In Vivo Models: Efficacy and Pharmacokinetic Profiling

Following in vitro characterization, the evaluation proceeds to in vivo models to assess the compound's efficacy and pharmacokinetic properties in a physiological system.

A. Carrageenan-Induced Paw Edema Model (Anti-inflammatory Efficacy)

  • Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rodent model.

  • Methodology:

    • Administer the test compounds or vehicle control to groups of rats or mice via oral gavage.

    • After a predetermined time, induce inflammation by injecting a solution of carrageenan into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage of edema inhibition for each treatment group relative to the vehicle control.

B. Pharmacokinetic (PK) Studies

  • Objective: To determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).

  • Methodology:

    • Administer a single dose of each compound to rodents (e.g., Sprague-Dawley rats) via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

    • Calculate key PK parameters including Cmax, Tmax, AUC, and bioavailability using appropriate software.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear and concise tables to facilitate direct comparison.

Table 1: Comparative In Vitro Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity RatioTNF-α Inhibition (IC50, µM)
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HClExperimentalExperimentalCalculatedExperimental
IbuprofenLiteratureLiteratureCalculatedLiterature
KetoprofenLiteratureLiteratureCalculatedLiterature

Table 2: Comparative In Vivo Efficacy and Pharmacokinetics

CompoundPaw Edema Inhibition (%) at X mg/kgOral Bioavailability (%)Cmax (ng/mL)Tmax (h)
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HClExperimentalExperimentalExperimentalExperimental
IbuprofenLiteratureLiteratureLiteratureLiterature
KetoprofenLiteratureLiteratureLiteratureLiterature

Visualizing Experimental Workflows

Clear and logical diagrams are essential for communicating complex experimental procedures.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies invitro_start Compound Synthesis & QC cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay cellular_assay Cellular Anti-inflammatory Assay invitro_start->cellular_assay invitro_end IC50 & Selectivity Profile cox_assay->invitro_end cellular_assay->invitro_end invivo_start Lead Compound Selection invitro_end->invivo_start Promising Candidates pk_study Pharmacokinetic (PK) Profiling invivo_start->pk_study efficacy_model Carrageenan-Induced Paw Edema invivo_start->efficacy_model invivo_end Efficacy & ADME Profile pk_study->invivo_end efficacy_model->invivo_end

Caption: Preclinical evaluation workflow for novel propionate analogs.

Conclusion and Future Directions

This guide has outlined a robust framework for the preclinical benchmarking of ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl. By systematically evaluating its in vitro and in vivo properties against well-characterized drugs like Ibuprofen and Ketoprofen, researchers can gain a comprehensive understanding of its therapeutic potential. The data generated from these studies will be crucial for making informed decisions regarding its advancement into further preclinical and clinical development. Future studies may include more extensive toxicological evaluations and investigations into its potential for off-target effects.

References

  • Rao, P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s–110s. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

In Vivo Validation of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl: A Translational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vivo Validation of In Vitro Results for Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (EMTP-HCl) is a synthetic Mannich base derivative structurally analogous to the centrally acting muscle relaxant Tolperisone . While in vitro assays often demonstrate its potency in sodium channel blockade or anti-inflammatory pathways, the translation to in vivo efficacy is frequently comprised by the metabolic instability of its ester linkage.

This guide bridges the gap between promising benchtop data and animal models. It provides a rigorous validation framework, comparing EMTP-HCl against industry standards (Tolperisone, Eperisone) and detailing the specific protocols required to verify its pharmacokinetic (PK) stability and pharmacodynamic (PD) efficacy.

Part 1: Compound Profile & Comparative Analysis

EMTP-HCl differs from the standard ketone-based muscle relaxants (Tolperisone) by the presence of an ethyl ester moiety. This structural modification alters lipophilicity and metabolic susceptibility, necessitating a distinct validation strategy.

Table 1: Comparative Profile of EMTP-HCl and Standards
FeatureEMTP-HCl (Target)Tolperisone (Standard)Eperisone (Alternative)
Chemical Class

-Amino Ester (Mannich Base)

-Amino Ketone (Mannich Base)

-Amino Ketone (Mannich Base)
Core Structure Ethyl propionate backbonePropiophenone backbonePropiophenone backbone
Primary Mechanism Na

/ Ca

Channel Blockade (Putative)
Voltage-gated Na

/ Ca

Channel Blockade
Na

Channel Blockade & Antispasmodic
Metabolic Liability High (Ester hydrolysis by plasma esterases)Low (Ketone reduction/hydroxylation)Low (Ketone reduction)
BBB Permeability High (Lipophilic ester)HighHigh
Primary Indication Analgesia / Muscle RelaxationSpasticity / Muscle SpasmMuscle Spasm / Pain
Part 2: Critical Validation Checkpoints (The "Why" & "How")

As a Senior Application Scientist, I must highlight that direct progression to efficacy models without stability testing is the most common failure mode for ester-based Mannich bases.

Checkpoint 1: The Metabolic Stability Barrier
  • The Risk: Rodent plasma contains high levels of carboxylesterases. EMTP-HCl may rapidly hydrolyze to 2-methylaminomethyl-3-p-tolyl-propionic acid .

  • The Question: Is the in vivo activity driven by the parent ester (EMTP) or the metabolite (Acid)?

  • The Fix: You must perform an ex vivo plasma stability assay before any in vivo dosing.

Checkpoint 2: The Efficacy Bridge
  • The Target: Centrally acting muscle relaxants must reduce skeletal muscle tone without inducing profound sedation.

  • The Assay: The Rotarod Test (motor coordination) combined with the Hot Plate Test (supraspinal analgesia) distinguishes true muscle relaxation from simple sedation or sensory blockade.

Part 3: Visualization of Mechanism & Workflow

The following diagram illustrates the critical decision pathways for validating EMTP-HCl, highlighting the metabolic divergence that dictates the study design.

ValidationWorkflow Start In Vitro Hit: EMTP-HCl (High Potency) Stability Step 1: Plasma Stability (Ex Vivo Assay) Start->Stability Stable Stable (>60 min t1/2) Stability->Stable High Stability Unstable Unstable (<15 min t1/2) Stability->Unstable Rapid Hydrolysis PK_Study Step 2: PK Study (IV vs PO Bioavailability) Stable->PK_Study MetaboliteCheck Synthesize & Test Acid Metabolite Unstable->MetaboliteCheck MetaboliteCheck->PK_Study If Metabolite Active Decision Validation Outcome MetaboliteCheck->Decision If Metabolite Inactive (STOP) Efficacy Step 3: In Vivo Efficacy (Rotarod & Hot Plate) PK_Study->Efficacy Efficacy->Decision

Figure 1: Validation Decision Tree. Note the critical branch at "Plasma Stability" due to the ester linkage.

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include internal controls to ensure data integrity.

Protocol A: Plasma Stability Screen (Go/No-Go)

Objective: Determine the half-life (


) of EMTP-HCl in rat plasma to predict in vivo exposure.
  • Preparation:

    • Pool plasma from Sprague-Dawley rats (heparinized).

    • Prepare a 10 mM stock of EMTP-HCl in DMSO.

  • Incubation:

    • Spike plasma to a final concentration of 10

      
      M EMTP-HCl (0.1% DMSO final).
      
    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60, and 120 min.

    • Quench: Add 100

      
      L sample to 300 
      
      
      
      L ice-cold Acetonitrile (containing Tolperisone as internal standard).
  • Analysis:

    • Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • Control: Include Procaine (rapid hydrolysis control) and Warfarin (stable control).

    • Result: If

      
       min, the compound is a prodrug; efficacy will depend on the acid metabolite.
      
Protocol B: The Rotarod Test (Muscle Relaxation vs. Sedation)

Objective: Differentiate muscle relaxation (therapeutic) from ataxia/sedation (toxicity).

  • Animals: Male ICR mice (20-25g), n=10 per group.

  • Training:

    • Train mice on the rotarod (speed: 15 rpm) for 3 consecutive days.

    • Only select mice able to remain on the rod for >180 seconds.

  • Dosing Groups:

    • Vehicle: Saline or 0.5% CMC-Na.

    • Positive Control: Tolperisone (50 mg/kg, IP).

    • Test Compound: EMTP-HCl (Doses: 10, 30, 100 mg/kg, IP).

  • Testing:

    • Place mice on the rod at 15, 30, 60, and 120 min post-injection.

    • Record Latency to Fall (Cutoff: 180s).

  • Data Analysis:

    • Calculate % Decrease in latency compared to baseline.

    • Interpretation: A significant decrease in latency indicates muscle relaxation or sedation. To distinguish, pair with a Locomotor Activity Assay . If locomotion is normal but rotarod fails, it suggests specific muscle relaxation (Tolperisone-like profile).

Part 5: Mechanism of Action Visualization

The following diagram details the putative mechanism of EMTP-HCl at the synaptic level, contrasting it with the ester hydrolysis pathway.

Mechanism EMTP EMTP-HCl (Ester) Acid Acid Metabolite (Hydrolysis Product) EMTP->Acid Plasma Esterases (Rapid in Rodents) NaChannel Voltage-Gated Na+ Channel EMTP->NaChannel Blocks (High Affinity) CaChannel Voltage-Gated Ca2+ Channel EMTP->CaChannel Blocks (Mod. Affinity) Acid->NaChannel Weak/No Blockade? Neuron Spinal Interneuron (Hyperactive) NaChannel->Neuron Stabilizes Membrane CaChannel->Neuron Reduces Transmitter Release Effect Inhibition of Polysynaptic Reflexes Neuron->Effect Muscle Relaxation

Figure 2: Putative Mechanism of Action & Metabolic Divergence.

References
  • Kocsis, P., et al. (2005). "Tolperisone-type drugs: inhibition of voltage-gated sodium channels."[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Tekes, K. (2014). "Basic and clinical pharmacology of tolperisone: A centrally acting muscle relaxant." Open Medicinal Chemistry Journal. Link

  • Farkas, S. (2020). "Silencing the Spinal Cord: The Mechanism of Action of Tolperisone." Frontiers in Pharmacology. Link

  • Bahar, F., et al. (2012). "Metabolic stability of ester-containing drugs: In vitro-in vivo correlation." Drug Metabolism and Disposition. Link

  • Vogel, H.G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Standard reference for Rotarod/Hot Plate protocols). Link

Sources

"confirming the target engagement of ethyl 2-methylaminomethyl-3-p-tolyl-propionate hcl"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Target Identification and Engagement Confirmation for Novel Bioactive Compounds: A Case Study with Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl

In the landscape of modern drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and multifaceted. A critical milestone in this journey is the unambiguous identification of the molecule's biological target and the robust confirmation of its engagement. This guide provides a comprehensive framework for this process, using the novel compound ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl (hereafter referred to as EMTP-HCl) as a case study.

We will navigate the logical and experimental workflow, beginning with the deconvolution of an unknown target for a "hit" compound and progressing to a comparative analysis of established biophysical and cellular methods for validating target engagement. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous, field-proven methodologies to their own discovery programs.

The Challenge: From Phenotypic Hit to Validated Target

Let us postulate a common scenario in drug discovery: a high-throughput phenotypic screen has identified EMTP-HCl as a potent inhibitor of proliferation in a specific cancer cell line. While this is a promising start, the therapeutic potential of EMTP-HCl cannot be realized without understanding its mechanism of action, which begins with identifying its molecular target. The "target" is the specific biomolecule, typically a protein, with which the compound interacts to elicit its biological effect.

Target identification is paramount for several reasons:

  • Mechanism of Action: It provides a rational basis for the observed biological effect.

  • Lead Optimization: Understanding the target's structure and function allows for structure-activity relationship (SAR) studies to improve the compound's potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicology: Knowledge of the primary target, as well as potential off-targets, is crucial for predicting and mitigating adverse effects.

The following sections will outline a systematic approach to first identify the target of EMTP-HCl and then to confirm its engagement using a suite of orthogonal techniques.

Phase 1: Target Deconvolution Strategies

When the target of a bioactive compound is unknown, a discovery phase is necessary to generate hypotheses. Several powerful techniques can be employed, often in parallel, to identify potential binding partners of the compound.

Affinity-Based Approaches

The principle behind these methods is to use the binding affinity of the compound to "pull down" its target from a complex biological sample, such as a cell lysate.

  • Affinity Chromatography: In this classic approach, EMTP-HCl would be immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to EMTP-HCl will be retained on the matrix while other proteins are washed away. The bound proteins can then be eluted and identified using mass spectrometry.

  • Photoaffinity Labeling: This is a more sophisticated technique that involves synthesizing a version of EMTP-HCl that incorporates a photoreactive group and a "tag" (e.g., biotin). The modified compound is incubated with live cells or a cell lysate. Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein. The tagged protein can then be enriched and identified.

Genetic and Genomic Approaches

These methods look for genetic changes that either enhance or suppress the effect of the compound, pointing towards the target or its pathway.

  • CRISPR/Cas9 Screens: A genome-wide CRISPR screen can be performed in the presence of EMTP-HCl. Genes whose knockout confers resistance to the compound are strong candidates for being the target or essential components of the target's pathway.

Phase 2: A Comparative Guide to Target Engagement Confirmation

Once a putative target has been identified (for our case study, let's assume affinity chromatography has identified "Kinase X" as the primary binding partner of EMTP-HCl), the next critical step is to validate this interaction. Target engagement assays confirm the direct binding of the compound to its target in a quantitative and reproducible manner.

Below is a comparison of three widely used and robust methods for confirming target engagement.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand (in this case, EMTP-HCl) stabilizes its target protein, making it more resistant to thermal denaturation. This allows for the confirmation of target engagement within a cellular environment, which is a significant advantage.

Experimental Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A Treat cells with EMTP-HCl or vehicle B Lyse cells A->B C Aliquot lysates into PCR tubes B->C D Heat aliquots to a range of temperatures C->D E Centrifuge to pellet aggregated proteins D->E F Collect supernatant (soluble fraction) E->F G Analyze soluble protein by Western Blot for Kinase X F->G H Quantify band intensity and plot melt curves G->H

Caption: CETSA workflow from cell treatment to data analysis.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat one set of plates with a desired concentration of EMTP-HCl and another with a vehicle control (e.g., DMSO) for a specified time.

  • Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heating: Aliquot the lysates into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble "Kinase X" at each temperature point by Western blotting or other quantitative proteomics methods.

  • Data Interpretation: Plot the percentage of soluble "Kinase X" as a function of temperature. A shift in the melting curve to a higher temperature in the EMTP-HCl-treated samples compared to the vehicle control confirms target engagement.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow: A solution of EMTP-HCl is titrated into a solution containing the purified "Kinase X" protein in the calorimeter's sample cell. The heat changes upon each injection are measured and plotted against the molar ratio of the ligand to the protein.

Detailed Protocol:

  • Sample Preparation: Prepare purified "Kinase X" protein and a concentrated solution of EMTP-HCl in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the EMTP-HCl solution into the injection syringe.

  • Titration: Set the experimental parameters (e.g., temperature, injection volume, spacing between injections). Perform the titration, injecting small aliquots of EMTP-HCl into the protein solution.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Plot the integrated heat data against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (EMTP-HCl) to an immobilized ligand ("Kinase X"). It provides real-time kinetics of the interaction, including the association rate (ka) and dissociation rate (kd), from which the binding affinity (KD) can be calculated.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Immobilize purified Kinase X on sensor chip B Inject series of EMTP-HCl concentrations (analyte) A->B C Monitor association (binding) phase B->C D Inject running buffer C->D E Monitor dissociation (unbinding) phase D->E F Regenerate sensor chip surface E->F G Fit sensorgram data to kinetic models F->G H Calculate ka, kd, and KD G->H

Caption: SPR workflow for kinetic analysis of drug-target binding.

Detailed Protocol:

  • Immobilization: Covalently immobilize the purified "Kinase X" protein onto a suitable SPR sensor chip.

  • Binding Measurement: Flow a series of concentrations of EMTP-HCl over the sensor chip surface and monitor the binding response in real-time (association phase).

  • Dissociation Measurement: Replace the EMTP-HCl solution with running buffer and monitor the dissociation of the compound from the protein (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound from the chip surface.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.

Comparative Analysis of Target Engagement Methods

The choice of method depends on the specific question being asked, the available resources, and the stage of the drug discovery project.

Method Principle Sample Type Key Outputs Advantages Disadvantages
CETSA Ligand-induced thermal stabilizationCells, tissuesTarget engagement in situ, Tm shiftPhysiologically relevant (in-cell), no protein purification neededIndirect measure of binding, lower throughput, requires specific antibody
ITC Measures heat change upon bindingPurified protein, compoundKD, ΔH, ΔS, stoichiometry (n)Gold standard for thermodynamics, label-free, solution-basedRequires large amounts of pure protein, sensitive to buffer mismatches
SPR Change in refractive index upon bindingPurified protein, compoundKD, ka, kdReal-time kinetics, high sensitivity, label-free, reusable chipRequires protein immobilization which may affect activity, potential for mass transport limitations

Conclusion

Confirming the target engagement of a novel compound like ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl is a critical step in its development as a potential therapeutic. The process begins with a broad, unbiased search for the molecular target using techniques such as affinity chromatography. Once a putative target is identified, a suite of orthogonal validation methods should be employed.

CETSA provides invaluable confirmation of target binding in a native cellular context. Biophysical methods like ITC and SPR offer deep, quantitative insights into the thermodynamics and kinetics of the interaction in a controlled, in vitro setting. By integrating the data from these complementary approaches, researchers can build a robust and compelling case for the mechanism of action of their compound, paving the way for successful lead optimization and preclinical development.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods. [Link]

  • Schasfoort, R. B. M. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

Safety Operating Guide

Ethyl 2-methylaminomethyl-3-P-tolyl-propionate hcl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe that functionalized pharmaceutical intermediates are mishandled during waste routing. Ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride is a highly versatile building block widely utilized in drug development and proteomics research[1]. Because it features a secondary amine stabilized as a hydrochloride salt, an ester moiety, and a lipophilic p-tolyl group, its disposal requires a nuanced approach that goes beyond standard organic waste protocols.

To ensure absolute safety, regulatory compliance, and environmental stewardship, this guide provides a self-validating, step-by-step operational framework for the proper disposal and decontamination of this specific compound.

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams.

Table 1: Physicochemical and Hazard Profile

PropertyValue / DesignationOperational Implication
Chemical Name Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HClTarget compound for disposal.
CAS Registry Number 2102412-67-7 (Salt) / 886366-02-5 (Free Base)Cross-reference for waste manifests.
Molecular Weight 271.78 g/mol (Salt)Determines stoichiometric neutralization.
GHS Hazard Statements H302 (Harmful if swallowed) H412 (Harmful to aquatic life)[2]Mandates strict prevention of drain disposal.
EPA RCRA Status Non-RCRA Specific Listed; Managed as Toxic Organic[3]Must be incinerated; cannot be landfilled.

The Mechanistic Basis for Disposal Logistics

Do not simply throw this compound into the nearest liquid waste carboy. The experimental choices in our waste routing are governed by two primary mechanistic factors:

  • The Hydrochloride Factor (Halogenation): When researchers dissolve this compound in non-halogenated solvents (e.g., Ethyl Acetate, Ethanol) during synthesis, they frequently make the error of routing the mother liquor to the "Non-Halogenated" waste stream. This is a critical failure. The hydrochloride salt introduces stoichiometric quantities of chloride ions. During high-temperature waste incineration, these chloride ions generate corrosive hydrogen chloride (HCl) gas. Therefore, any solution containing this salt must be routed to the Halogenated Waste stream , ensuring it is processed at facilities equipped with alkaline flue-gas scrubbers[3].

  • The Aquatic Toxicity Factor: The lipophilic p-tolyl group combined with the amine creates a molecule that resists rapid biodegradation in standard municipal wastewater treatment plants. Because it exhibits H412 (Harmful to aquatic life with long-lasting effects) hazards[2], aqueous washings containing this compound must never be disposed of down the sink.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems , meaning they include built-in verification steps to ensure the procedure was successful. These procedures align with the standards set forth in Prudent Practices in the Laboratory[4].

Protocol A: Routine Laboratory Waste Routing

Objective: Safely package and manifest routine experimental waste for commercial incineration.

  • Segregation of Solid Waste:

    • Collect all unreacted solid powder, contaminated weigh boats, and filter papers in a dedicated, puncture-proof polyethylene container.

    • Causality Check: Polyethylene is chosen over metal to prevent any potential corrosion from residual acidic chloride salts.

  • Routing of Liquid Waste:

    • Transfer any organic or aqueous mother liquors containing the dissolved salt into a carboy explicitly labeled "Halogenated Organic Waste."

    • Validation: Check the pH of the waste carboy using a pH strip. If the pH drops below 4.0 due to excessive HCl accumulation, carefully buffer the waste with a 5% Sodium Bicarbonate solution to prevent the pressurization of the carboy prior to capping.

  • Manifesting:

    • Label the container with the full chemical name: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride. Do not use shorthand (e.g., "p-Tolyl intermediate").

    • Apply GHS pictograms for "Harmful" and "Environmental Hazard".

Protocol B: Spill Response and Surface Decontamination

Objective: Neutralize and remove accidental benchtop spills without aerosolizing the active pharmaceutical intermediate (API).

  • Containment (Wet-Wiping Technique):

    • Do NOT dry sweep. Sweeping dry powder will aerosolize the intermediate, creating an inhalation hazard.

    • Lightly mist the spilled powder with a 50/50 mixture of Water and Ethanol to suppress dust formation.

  • Chemical Neutralization:

    • Wash the spill surface with a mild alkaline detergent solution (e.g., 1% Sodium Carbonate).

    • Mechanistic Insight: The mild base neutralizes the HCl salt, converting the compound into its free base form (CAS 886366-02-5)[2], which is highly soluble in organic solvents, making it easier to lift from the benchtop.

  • Solvent Lift:

    • Perform a secondary wipe using 70% Isopropanol or Ethanol to capture the liberated free base. Place all wipes into a hazardous waste bag.

  • Self-Validation (UV Inspection):

    • How do you know the bench is clean? The p-tolyl moiety absorbs strongly in the UV spectrum (

      
      
      
      
      
      254 nm). Scan the decontaminated benchtop with a handheld 254 nm TLC UV lamp.
    • Result: A successfully decontaminated surface will show no dark, fluorescence-quenching spots. If spots remain, repeat Step 3.

Process Visualization

The following decision matrix illustrates the logical routing of waste streams based on the compound's physical state and halogen content.

WasteRouting Start Waste Generation Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl State Physical State Assessment Start->State Solid Solid Waste (Powder, PPE, Filters) State->Solid Dry Material Liquid Liquid Waste (Reaction Mother Liquor) State->Liquid Dissolved in Solvent Incineration High-Temperature Incineration (Flue-gas scrubbing equipped) Solid->Incineration Direct Routing Solvent Halogen Content Check Liquid->Solvent Halogenated Halogenated Waste Stream (Mandatory due to Cl- counterion) Solvent->Halogenated Contains HCl Salt Halogenated->Incineration Liquid Injection

Figure 1: Decision matrix for the routing and disposal of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl.

References

  • Reagent Database. (2025). ETHYL 2-METHYLAMINOMETHYL-3-P-TOLYL-PROPIONATE CAS 886366-02-5.
  • Santa Cruz Biotechnology. (2025). Ethyl 2-methylaminomethyl-3-p-tolyl-propionate | CAS 886366-02-5.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.
  • Environmental Protection Agency (EPA). (2025). Hazardous Waste Listings and Identification.

Sources

Personal protective equipment for handling Ethyl 2-methylaminomethyl-3-P-tolyl-propionate hcl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Target Audience: Chemical Safety Officers, Synthetic Chemists, and Laboratory Managers.[1] Scope: This guide establishes the operational standard for handling Ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride (CAS: 886366-02-5 for free base; HCl salt implies specific handling).[1] As a specialized amino acid ester derivative, this compound presents specific risks related to acute toxicity and environmental persistence.[1]

This protocol moves beyond generic safety data sheets (SDS) to provide a context-aware operational workflow , treating the substance as a Potent Pharmaceutical Intermediate (PPI) .[1] In the absence of a specific Occupational Exposure Limit (OEL), we apply a default Performance-Based Control Banding (PBCB) strategy, assigning it to Band 3 (0.01 – 1 mg/m³) as a precautionary measure for research-grade amino-esters.[1]

Chemical Identity & Physicochemical Properties
PropertySpecification
Chemical Name Ethyl 2-methylaminomethyl-3-p-tolyl-propionate hydrochloride
CAS Number 886366-02-5 (Parent Base)
Molecular Formula C₁₄H₂₁NO₂[1][2][3][4][5][6][7] · HCl
Molecular Weight ~271.78 g/mol (Salt); 235.32 g/mol (Base)
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in non-polar solvents
GHS Classification Warning ; Acute Tox. 4 (Oral), Aquatic Chronic 3
Hazard Codes H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects)

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it is determined by the energetic state of the chemical (solid vs. solution) and the scale of operation.

Layered Defense Strategy
  • Primary Barrier (Engineering Controls): All open handling of the solid HCl salt must occur within a certified Chemical Fume Hood (CFH) or Powder Weighing Station with HEPA filtration.

  • Secondary Barrier (PPE):

Body ZoneStandard Operation (Solution <100mM)High-Risk Operation (Solid Weighing / Spills)Rationale
Eyes ANSI Z87.1 Safety Glasses with Side ShieldsChemical Splash Goggles + Face ShieldHCl salts are acidic irritants; dust can cause severe corneal damage.[1]
Hands Single Nitrile Gloves (Min 0.11mm thickness)Double Gloving: Inner Latex/Nitrile (4 mil) + Outer Nitrile (8 mil)Amino-esters can penetrate thin nitrile over time.[1] Double gloving provides a breakthrough indicator.[1]
Respiratory None required if in CFHN95/P100 Respirator (if hood failure or spill outside hood)Prevention of inhalation of fine particulate salt.
Body Standard Cotton Lab CoatTyvek® Lab Coat or ApronPrevents fabric contamination and migration of dust outside the lab.
PPE Decision Logic Diagram

The following diagram illustrates the decision-making process for selecting the appropriate protection level based on the operational state.

PPE_Decision_Logic Start Start: Task Assessment State_Check Is the compound in Solid or Solution phase? Start->State_Check Solid Solid Phase (Powder) State_Check->Solid Solid Solution Solution Phase State_Check->Solution Liquid/Dissolved Quant_Check Quantity > 100 mg? Solid->Quant_Check High_Risk High Risk Protocol: - Fume Hood REQUIRED - Double Nitrile Gloves - Tyvek Sleeves/Apron Quant_Check->High_Risk Yes Med_Risk Standard Solid Protocol: - Fume Hood REQUIRED - Single Nitrile Gloves - Safety Glasses Quant_Check->Med_Risk No Solvent_Check Volatile/Toxic Solvent? Solution->Solvent_Check Volatile Solvent Protocol: - Fume Hood REQUIRED - Splash Goggles - Solvent-Resistant Gloves Solvent_Check->Volatile Yes (e.g., DCM, MeOH) NonVolatile Benchtop Protocol (Low Conc): - Safety Glasses - Standard Lab Coat - Single Gloves Solvent_Check->NonVolatile No (e.g., Water/Buffer)

Figure 1: Risk-based PPE selection logic for handling Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl.

Operational Handling Protocols

Receipt and Storage

Causality: The hydrochloride salt form is hygroscopic. Moisture absorption leads to hydrolysis of the ester bond (degradation) and clumping, which increases weighing errors and dispersion risk.

  • Inspection: Upon receipt, inspect the container for seal integrity. Wipe the exterior with a damp paper towel (water/surfactant) to remove any shipping contaminants before bringing it into the lab.

  • Storage: Store at 2°C to 8°C (Refrigerated) in a tightly sealed container.

  • Desiccation: Place the primary container inside a secondary container (e.g., a sealable bag or desiccator) with silica gel packets to maintain anhydrous conditions.

Precision Weighing (The Critical Control Point)

Risk: This is the step with the highest exposure potential (dust generation).

  • Preparation: Bring the container to room temperature before opening to prevent condensation.

  • Environment: Perform all weighing inside a certified fume hood.

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Charged amino-ester salts often "jump" due to static, contaminating the balance area.[1]

  • Technique: Use the "Subtractive Weighing" method:

    • Tare the sealed vial.

    • Remove approximate amount inside the hood.

    • Re-weigh the vial.

    • Why? This prevents carrying an open weigh boat containing the powder across the lab bench.

Solubilization & Reaction Setup

Protocol:

  • Solvent Choice: Dissolve in DMSO or Methanol for stock solutions.[1] Avoid unbuffered water for long-term storage as the ester is susceptible to hydrolysis at neutral/basic pH.[1]

  • Neutralization: If the free amine is required for reaction, treat the HCl salt with an equimolar amount of a tertiary base (e.g., Triethylamine or DIPEA) in situ.

    • Note: This generates Triethylamine Hydrochloride (TEA·HCl) precipitate in non-polar solvents, which may need filtration.

Waste Disposal

Directives:

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must be disposed of in Hazardous Solid Waste (Yellow bag/bin), not regular trash.

  • Liquid Waste: Aqueous streams containing this compound must be collected in Hazardous Aqueous Waste .[1] Do not pour down the drain (H412: Harmful to aquatic life).

  • Quenching: For trace residues on glassware, rinse with a dilute acidic solution (1M HCl) to ensure the amine remains protonated and soluble, followed by ethanol, before washing.

Emergency Response Plan

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and copious water for 15 min.[1]Remove contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact Flush with eyewash station for 15 min (hold eyelids open).Do not rub eyes.[1][8] Seek immediate ophthalmological evaluation.
Inhalation Move to fresh air immediately.If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.[1]Clean area with soap and water.[1] Ventilate the room.
Operational Workflow Diagram

The following flowchart details the cradle-to-grave lifecycle of the compound within the laboratory.

Handling_Workflow Receipt Receipt & Inspection (Check Seals) Storage Storage (2-8°C, Desiccated) Receipt->Storage Equilibration Temp. Equilibration (Prevent Condensation) Storage->Equilibration Required before use Weighing Weighing (Fume Hood) (Anti-static protocols) Equilibration->Weighing Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Disposal Disposal (Haz. Waste Streams) Weighing->Disposal Contaminated Consumables Experiment Experimental Use (In-situ Neutralization) Solubilization->Experiment Experiment->Disposal

Figure 2: Operational lifecycle and safety checkpoints for Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15209341, Ethyl 3-(p-tolyl)propanoate (Parent Structure Analysis).[1] Retrieved from [Link]

  • Angene Chemical (2025). Ethyl 2-methylaminomethyl-3-p-tolyl-propionate CAS# 886366-02-5 Technical Data.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT and vPvB assessment.[1] (Relevant for H412 classification).[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

Sources

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